5,6-Diacetoxyindole
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-acetyloxy-1H-indol-5-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(14)16-11-5-9-3-4-13-10(9)6-12(11)17-8(2)15/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOLUQGMBCPVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396689 | |
| Record name | 5,6-Diacetoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15069-79-1 | |
| Record name | 5,6-Diacetoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5,6-Diacetoxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Diacetoxyindole is a key synthetic intermediate, primarily recognized for its role as a stable precursor to the highly reactive eumelanin monomer, 5,6-dihydroxyindole (DHI).[1][2] The inherent instability and rapid oxidation of DHI make it challenging to handle and study directly. The acetylation of the hydroxyl groups at the 5 and 6 positions of the indole ring enhances the compound's stability, allowing for its storage and controlled release of the active DHI molecule when required.[1] This pro-drug approach is crucial for investigating the mechanisms of melanogenesis, as well as for exploring the broader biological activities of DHI and its derivatives in various therapeutic areas, including neurology and oncology.[1][2] This guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, synthesis protocols, and its role in biological pathways.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁NO₄ | [1] |
| Molecular Weight | 233.22 g/mol | [1] |
| CAS Number | 15069-79-1 | [1] |
| Melting Point | 130-131 °C | [3] (as "DAI") |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Soluble in various organic solvents. The acetoxy groups enhance its solubility compared to 5,6-dihydroxyindole. | [1] |
| Appearance | Solid | |
| Storage Conditions | Store at 0-8°C | [1] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, data for closely related derivatives provide valuable insights into the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables present representative ¹H and ¹³C NMR data for N-acyl and C2-carboxamide derivatives of this compound, which are structurally very similar to the parent compound. The spectra are typically recorded in DMSO-d₆.[4]
Table 2: Representative ¹H NMR Spectral Data of this compound Derivatives (in DMSO-d₆)
| Proton | Chemical Shift (ppm) | Multiplicity | Notes |
| H-1 (NH) | ~11.5 | br s | |
| H-2 | ~7.0-7.2 | s or d | Position of this proton can vary depending on substitution at C2. |
| H-3 | ~6.5-6.8 | d | |
| H-4 | ~7.5-7.7 | s | |
| H-7 | ~7.3-7.5 | s | |
| -OCOCH₃ (C5 & C6) | ~2.2-2.3 | s | Two distinct singlets for the two acetate groups. |
Data is representative for C2-carboxamide derivatives of this compound.[4]
Table 3: Representative ¹³C NMR Spectral Data of this compound Derivatives (in DMSO-d₆)
| Carbon | Chemical Shift (ppm) |
| C-2 | ~130-135 |
| C-3 | ~105-110 |
| C-3a | ~128-130 |
| C-4 | ~110-112 |
| C-5 | ~140-142 |
| C-6 | ~140-142 |
| C-7 | ~108-110 |
| C-7a | ~135-137 |
| -C OCH₃ | ~168-170 |
| -COC H₃ | ~20-21 |
Data is representative for C2-carboxamide derivatives of this compound.[4]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the acetylation of 5,6-dihydroxyindole. This protocol is adapted from procedures for similar indole derivatives.[4]
Materials:
-
5,6-Dihydroxyindole
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve 5,6-dihydroxyindole in a mixture of dichloromethane and pyridine at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Role in Biological Pathways and Experimental Workflows
This compound itself is not known to be directly involved in specific signaling pathways. Its primary biological significance lies in its role as a stable, cell-permeable precursor to 5,6-dihydroxyindole (DHI), a key intermediate in the biosynthesis of eumelanin.[6][7] DHI is highly unstable and readily oxidizes, making this compound an invaluable tool for studying its biological effects in a controlled manner.[1] Once inside the cell, it is presumed that cellular esterases hydrolyze the acetate groups to release DHI.
Eumelanin Synthesis Pathway
The following diagram illustrates the role of this compound as a precursor in the eumelanin synthesis pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5,6-Dihydroxyindole | C8H7NO2 | CID 114683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 4. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 7. 5,6-Dimethoxyindole 99 14430-23-0 [sigmaaldrich.com]
An In-depth Technical Guide to 5,6-Diacetoxyindole: Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,6-Diacetoxyindole, a key chemical intermediate in various fields of research and development. This document details its chemical structure, molecular weight, and a representative synthesis protocol. Furthermore, it contextualizes the biological significance of its precursor, 5,6-dihydroxyindole, within the melanin biosynthesis pathway.
Core Compound Data
The fundamental quantitative data for this compound is summarized in the table below for quick reference.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1H-Indole-5,6-diol, 5,6-diacetate |
| CAS Number | 15069-79-1 |
| Molecular Formula | C₁₂H₁₁NO₄[1][2] |
| Molecular Weight | 233.22 g/mol [1][2] |
| Appearance | White to light yellow to light red powder/crystal[2] |
| Melting Point | 136.0 to 140.0 °C[2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[2] |
Chemical Structure
This compound possesses a bicyclic structure composed of a benzene ring fused to a pyrrole ring, characteristic of an indole core. Two acetoxy groups are substituted at the 5th and 6th positions of the indole ring. This structural feature enhances its reactivity and solubility, making it a versatile building block in organic synthesis.[1]
Experimental Protocols
Synthesis of this compound from 5,6-Dihydroxyindole
This compound is commonly prepared by the acetylation of its precursor, 5,6-dihydroxyindole. This process involves the protection of the hydroxyl groups with acetyl groups, which can be easily removed if necessary. The following is a representative protocol for this synthesis.
Materials:
-
5,6-Dihydroxyindole
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Water
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, dissolve 5,6-dihydroxyindole in a mixture of acetic anhydride and pyridine. The reaction is typically carried out overnight to ensure complete acetylation.[3]
-
Following the acetylation period, a 1:1 (v/v) mixture of methanol and water is added to the reaction mixture.[3]
-
The mixture is then heated under reflux. This step serves to hydrolyze any mixed anhydride that may have formed at the carboxyl group if a carboxylic acid derivative of indole was used.[3]
-
After the hydrolysis is complete, the volatile components of the reaction mixture are removed using a rotary evaporator.[3]
-
The resulting product, this compound, is typically obtained as a powder.[3]
-
The purity of the synthesized compound can be confirmed using analytical techniques such as ¹H NMR, LC-MS, and UV-Vis spectroscopy.[3]
Biological Context and Signaling Pathways
Direct research on the specific biological activities and signaling pathways of this compound is limited. However, its significance is primarily derived from its role as a stable precursor to 5,6-dihydroxyindole, a crucial intermediate in the biosynthesis of eumelanin, the most common type of melanin.[4] Eumelanin is responsible for brown and black pigmentation in skin, hair, and eyes and plays a critical role in photoprotection against UV radiation.[5][6]
The biosynthesis of eumelanin, known as melanogenesis, is a complex process that occurs within specialized organelles called melanosomes in melanocytes.[7][8][9] The pathway is initiated by the oxidation of the amino acid L-tyrosine.
The key steps in the eumelanin biosynthesis pathway are as follows:
-
Oxidation of L-Tyrosine: The enzyme tyrosinase catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[5][8]
-
Oxidation of L-DOPA: Tyrosinase further oxidizes L-DOPA to form dopaquinone.[5][8]
-
Cyclization and Decarboxylation: Dopaquinone undergoes a series of non-enzymatic and enzymatic reactions, including cyclization to form leukodopachrome, which is then oxidized to dopachrome.[5]
-
Formation of Dihydroxyindoles: Dopachrome can then be converted to either 5,6-dihydroxyindole (DHI) or 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[6]
-
Polymerization: DHI and DHICA are subsequently oxidized and polymerized to form eumelanin.[6]
This compound serves as a valuable tool for researchers studying melanogenesis and related processes. Its increased stability compared to the highly oxidizable 5,6-dihydroxyindole allows for easier handling and storage, making it a reliable starting material for in vitro studies and the synthesis of more complex melanin-related compounds.[1] While indole derivatives have been investigated for their roles in various cellular signaling pathways, including those related to cancer and metabolic diseases, the specific signaling interactions of this compound remain an area for future research.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 15069-79-1 [chemicalbook.com]
- 3. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 5. Melanin Synthesis Pathways [skinwhiteningscience.com]
- 6. Melanin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Biochemistry, Melanin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
The Role of 5,6-Diacetoxyindole in Eumelanin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eumelanin, the primary determinant of black and brown pigmentation in vertebrates, is synthesized through a complex biochemical cascade known as melanogenesis. Central to this process is the enzyme tyrosinase, which catalyzes the initial and rate-limiting steps. While the natural pathway involves the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, synthetic substrates are invaluable tools for the enzymatic and histochemical study of tyrosinase activity. This technical guide focuses on the role and application of 5,6-diacetoxyindole (DAI), a chromogenic substrate, in the investigation of eumelanin biosynthesis. We will delve into its mechanism of action, provide detailed experimental protocols for its use in tyrosinase assays, present available quantitative data, and visualize the intricate signaling pathways that regulate this fundamental biological process.
Introduction to Eumelanin Biosynthesis
The synthesis of eumelanin is a tightly regulated process occurring within specialized organelles called melanosomes in melanocytes. The pathway is initiated by the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), followed by the oxidation of L-DOPA to dopaquinone. Both of these initial reactions are catalyzed by the copper-containing enzyme tyrosinase (TYR). Dopaquinone is a highly reactive intermediate that serves as a branching point for the synthesis of eumelanin or pheomelanin.
In the eumelanin pathway, dopaquinone undergoes intramolecular cyclization to form leucodopachrome, which is then oxidized to dopachrome. Dopachrome can spontaneously rearrange to form 5,6-dihydroxyindole (DHI). Alternatively, the enzyme dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TYRP2), catalyzes the tautomerization of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). Subsequently, tyrosinase-related protein 1 (TYRP1) is thought to catalyze the oxidation of DHICA to indole-5,6-quinone-2-carboxylic acid.[1] The polymerization of DHI and DHICA, and their quinone derivatives, leads to the formation of the final eumelanin pigment.
This compound as a Synthetic Substrate for Tyrosinase
This compound (DAI) is an acetylated derivative of 5,6-dihydroxyindole (DHI), a key intermediate in the natural eumelanin pathway. DAI serves as a useful tool for researchers as it is a stable, colorless compound that can be enzymatically converted by tyrosinase into a colored product, allowing for the visualization and quantification of enzyme activity.
The utility of DAI lies in its application for the histochemical demonstration of melanocytes.[2][3] In the presence of active tyrosinase, the acetyl groups of DAI are hydrolyzed, and the resulting 5,6-dihydroxyindole is rapidly oxidized and polymerized to form a visible, insoluble melanin-like pigment at the site of enzyme activity. This allows for the specific staining and identification of tyrosinase-positive cells in tissue sections. While primarily used in a qualitative manner, the principle of this reaction can be adapted for quantitative spectrophotometric assays of tyrosinase activity in vitro.
Quantitative Data
While this compound is a recognized substrate for tyrosinase, specific and comprehensive quantitative data, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), are not extensively reported in the readily available scientific literature. However, to provide a framework for comparison, the kinetic parameters for the natural substrate of tyrosinase, L-DOPA, are well-documented.
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min) | Reference |
| L-DOPA | Mushroom Tyrosinase | 374 | 4900 | [4] |
| L-DOPA | Microencapsulated Tyrosinase | 465 | 114.95 (mg/dl x min) | [5] |
It is important to note that these values can vary depending on the enzyme source, purity, and assay conditions (e.g., pH, temperature).
Experimental Protocols
Synthesis of this compound-2-Carboxylic Acid (DAICA)
A related compound, this compound-2-carboxylic acid (DAICA), can be synthesized from 5,6-dihydroxyindole-2-carboxylic acid (DHICA). This protocol provides a general guideline for the acetylation of a dihydroxyindole derivative.[6]
Materials:
-
5,6-dihydroxyindole-2-carboxylic acid (DHICA)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Water
Procedure:
-
Dissolve DHICA in a mixture of acetic anhydride and a catalytic amount of pyridine.
-
Allow the reaction to proceed overnight at room temperature.
-
To hydrolyze any mixed anhydride formed at the carboxyl group, add a 1:1 (v/v) mixture of methanol and water and reflux the solution.
-
Remove the volatile components using a rotary evaporator to obtain the DAICA product.
-
Confirm the purity of the synthesized compound using techniques such as 1H NMR, LC-MS, and UV-Vis spectroscopy.
Histochemical Staining of Melanocytes using this compound
This protocol is a generalized procedure for the visualization of tyrosinase activity in tissue sections.
Materials:
-
Frozen or paraffin-embedded tissue sections
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
This compound solution (e.g., 1 mg/mL in a suitable solvent like acetone or ethanol, freshly prepared)
-
Mounting medium
Procedure:
-
Prepare tissue sections on microscope slides. If using paraffin-embedded tissues, deparaffinize and rehydrate the sections.
-
Prepare the staining solution by dissolving this compound in a small amount of solvent and then diluting it with the phosphate buffer to the final working concentration.
-
Incubate the tissue sections with the this compound staining solution in a humidified chamber at 37°C for 1-4 hours, or until the desired staining intensity is achieved.
-
Rinse the slides gently with distilled water.
-
Counterstain if desired (e.g., with Nuclear Fast Red).
-
Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Examine the slides under a light microscope. Sites of tyrosinase activity will appear as brown to black deposits.
Spectrophotometric Assay of Tyrosinase Activity
This is a generalized protocol for a colorimetric assay that can be adapted for use with this compound. The principle is the measurement of the formation of the colored melanin-like product over time.
Materials:
-
Purified tyrosinase or cell/tissue lysate containing tyrosinase
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
This compound solution (freshly prepared)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at a suitable wavelength (e.g., 475 nm, characteristic of dopachrome, or a broader spectrum for melanin).
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent and dilute it to various concentrations in the phosphate buffer.
-
In a 96-well plate, add a defined amount of the enzyme solution (purified tyrosinase or lysate) to each well.
-
To initiate the reaction, add the this compound solution to the wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 15-30 minutes).
-
The rate of the reaction can be determined from the linear portion of the absorbance versus time curve.
-
Enzyme activity can be calculated using the Beer-Lambert law, provided the extinction coefficient of the product is known or can be determined.
Signaling Pathways in Eumelanin Biosynthesis
The process of melanogenesis is regulated by a complex network of signaling pathways, primarily initiated by external stimuli such as ultraviolet (UV) radiation. A key signaling cascade is the cAMP-dependent pathway.
Figure 1. Signaling pathway regulating eumelanin synthesis.
This pathway is initiated when UV radiation stimulates keratinocytes to produce pro-opiomelanocortin (POMC), which is cleaved to form α-melanocyte-stimulating hormone (α-MSH). α-MSH binds to the melanocortin 1 receptor (MC1R) on the surface of melanocytes, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte gene expression. MITF, in turn, promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), TYRP1, and DCT, thereby stimulating eumelanin synthesis.
Figure 2. Core eumelanin biosynthesis pathway.
Conclusion
This compound serves as a valuable synthetic substrate for the study of tyrosinase, the key enzyme in eumelanin biosynthesis. Its primary application lies in the histochemical visualization of melanocytes, providing a reliable method for identifying tyrosinase-positive cells. While detailed quantitative kinetic data for DAI is not as prevalent as for natural substrates, the principles of its enzymatic conversion can be readily applied to develop quantitative in vitro assays. Understanding the role of such synthetic substrates, in conjunction with the intricate signaling pathways that regulate melanogenesis, is crucial for researchers in dermatology, oncology, and pharmacology who are investigating pigmentation disorders and developing novel therapeutic interventions. This guide provides a foundational framework for the application of this compound in the broader context of eumelanin research.
References
- 1. odinity.com [odinity.com]
- 2. Histochemical demonstration of melanocytes by the use of this compound as substrate for tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Tyrosinase kinetics: failure of the auto-activation mechanism of monohydric phenol oxidation by rapid formation of a quinomethane intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro enzyme kinetics of microencapsulated tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of oxidative polymerization of 5,6-Diacetoxyindole
An In-Depth Technical Guide on the Oxidative Polymerization of 5,6-Diacetoxyindole
Introduction
This compound is a protected precursor to the melanin building blocks 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1][2] In its acetylated form, the compound is stable and can be stored, providing a convenient starting material for the synthesis of melanin-like polymers.[1] The oxidative polymerization process is fundamental to the formation of eumelanin, the brown-to-black pigment found throughout the animal kingdom.[3][4] This guide provides a comprehensive overview of the mechanism, experimental protocols, and key data related to the oxidative polymerization of this compound, intended for researchers, scientists, and professionals in drug development. The process commences with the deacetylation of this compound to its reactive dihydroxyindole form, which then undergoes oxidative polymerization.
Mechanism of Polymerization
The overall process can be described as a two-stage reaction: deacetylation followed by oxidative polymerization.
Stage 1: Deacetylation (Deprotection)
The oxidative polymerization of this compound does not occur directly. The acetyl groups on the catechol moiety serve as protecting groups that prevent oxidation.[1] Therefore, the first step is the hydrolysis of these acetyl groups to yield the reactive 5,6-dihydroxyindole (DHI) or, if starting from the carboxylated analogue, 5,6-dihydroxyindole-2-carboxylic acid (DHICA). This deprotection is typically achieved under controlled alkaline conditions.[1]
Stage 2: Oxidative Polymerization of 5,6-Dihydroxyindole (DHI)
Once deprotected, DHI is highly unstable and readily undergoes oxidative polymerization.[3][4] This process can be initiated non-enzymatically through exposure to air (aerobic oxidation) under slightly alkaline conditions or enzymatically, catalyzed by enzymes such as tyrosinase or peroxidase.[1][5]
The proposed mechanism involves the following key steps:
-
Oxidation to Semiquinone and Quinone: DHI is first oxidized to a semiquinone radical intermediate. Two molecules of the semiquinone can then undergo a redox reaction to regenerate one molecule of DHI and produce the two-electron oxidation product, indole-5,6-quinone.[4]
-
Oligomerization: The highly reactive indole-5,6-quinone undergoes facile coupling reactions with DHI molecules. The primary coupling patterns observed are between the C2 position of one indole unit and the C4 or C7 positions of another, leading to the formation of 2,4'- and 2,7'-dimers.[4][6] Other dimers, such as the 2,2'-dimer, can also form, particularly in the presence of metal ions.[6]
-
Polymerization: These dimers can be further oxidized to their corresponding quinones, which then react with additional DHI monomers or other oligomers to form trimers, tetramers, and higher oligomers.[4][7] This process continues, leading to the formation of a complex, heterogeneous polymer—eumelanin.[8]
Enzymatic vs. Non-Enzymatic Polymerization
Both enzymatic and non-enzymatic methods can be employed for the oxidative polymerization of dihydroxyindoles.
-
Non-Enzymatic (Aerobic) Oxidation: This occurs spontaneously in the presence of air, typically under slightly alkaline conditions (e.g., pH 9).[1] It leads to the facile production of dimers, trimers, and higher oligomers.[3][4]
-
Enzymatic Oxidation:
-
Tyrosinase: This copper-containing enzyme is the key enzyme in natural melanogenesis.[9] Human tyrosinase can directly oxidize DHICA, while the mouse enzyme cannot.[10][11]
-
Peroxidase: In the presence of hydrogen peroxide (H₂O₂), peroxidase can also catalyze the oxidation of DHI and DHICA, often more effectively than tyrosinase, especially for DHICA.[5] H₂O₂ can be generated endogenously during the autooxidation of dihydroxyindoles.[12]
-
Experimental Protocols
Synthesis of this compound-2-carboxylic acid (DAICA)
This protocol describes the acetylation of the melanin precursor DHICA.
-
Acetylation: DHICA (700 mg) is treated with acetic anhydride (7 mL) and pyridine (350 µL) for 24 hours.[1]
-
Hydrolysis: The resulting mixed anhydride is hydrolyzed with a 1:1 (v/v) water-methanol mixture at 90°C for 2 hours.[1]
-
Isolation: The volatile components are removed using a rotary evaporator to yield a lightly yellow powder.[1]
-
Purity Check: The purity of the compound is confirmed using ¹H NMR, LC-MS, and UV-Vis analysis.[1]
Deacetylation of DAICA Derivatives
This protocol details the removal of the acetyl protecting groups.
-
Dissolution: The acetylated compound is dissolved in a dichloromethane/methanol (9:1 v/v) mixture at a concentration of 8 mM under an inert atmosphere.[1]
-
Deprotection: The solution is treated with alcoholic 3 M KOH. The deprotection is typically complete within 5 minutes, as monitored by HPLC analysis.[1]
-
Acidification & Extraction: The reaction mixture is acidified to pH 2 with aqueous acids, followed by standard work-up procedures to recover the product.[1]
Aerobic Oxidative Polymerization
This protocol describes the non-enzymatic polymerization of the deprotected monomer.
-
Reaction Setup: The deprotected DHI or DHICA (1 mM) is dissolved in a 0.05 M carbonate buffer at pH 9.[1]
-
Oxidation: The solution is stirred in the presence of air for 24 hours.[1]
-
Precipitation and Collection: The resulting melanin polymer is precipitated by acidifying the solution to pH 3. The precipitate is then collected by centrifugation (e.g., 7000 rpm, 10 min, 4°C).[1]
-
Washing and Drying: The collected polymer is washed three times with 0.01 M HCl and then lyophilized to obtain the final product.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the synthesis and polymerization of dihydroxyindoles.
Table 1: Synthesis and Polymerization Yields
| Compound/Process | Starting Material | Product | Yield | Reference |
|---|---|---|---|---|
| Acetylation | DHICA | DAICA | 98% | [1] |
| Amidation | DAICA | DAICA Carboxamides | >85% | [1] |
| Deacetylation | DAICA Amides | DHICA Amides | Almost quantitative | [1] |
| Polymerization | DHICA | DHICA-Melanin | ~85% (w/w) | [1] |
| Polymerization | DHICA Carboxamides | Melanin from Amides | ~95% (w/w) |[1] |
Table 2: Enzymatic Oxidation Kinetics
| Enzyme | Substrate | Concentration | Initial Rate (M/s) | Km | Reference |
|---|---|---|---|---|---|
| Tyrosinase | 5,6-Dihydroxyindole (DHI) | 3.0 x 10⁻⁵ M | 4.4 x 10⁻⁵ | - | [5] |
| Tyrosinase | 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | 3.0 x 10⁻⁵ M | 5.6 x 10⁻⁶ | - | [5] |
| Peroxidase/H₂O₂ | 5,6-Dihydroxyindole (DHI) | 3.0 x 10⁻⁵ M | Instantaneous conversion | - | [5] |
| Peroxidase/H₂O₂ | 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | 3.0 x 10⁻⁵ M | Fast oxidation | - | [5] |
| Tyrosinase-related protein-1 (TRP1) | 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | - | - | ~0.8 mM |[13] |
Table 3: Polymer Characterization
| Polymer | Property | Value | Method | Reference |
|---|---|---|---|---|
| DHICA-Melanins | Apparent Molecular Weight | 20,000 - 200,000 Da | HPLC/Molecular Sieve | [14] |
| DHICA-Melanins | Monomers per Molecule | 100 - 1,000 | Calculation | [14] |
| DHI-Melanin | Main Contributors | Tetramers and Pentamers | Mass Spectrometry |[8] |
Conclusion
This compound serves as a stable and versatile precursor for the synthesis of melanin-like polymers. The core mechanism involves a critical deacetylation step to generate the reactive 5,6-dihydroxyindole monomer, which then undergoes rapid oxidative polymerization. This polymerization can proceed non-enzymatically under aerobic, alkaline conditions or be catalyzed by enzymes like tyrosinase and peroxidase. The process results in a heterogeneous polymer composed of oligomers of varying lengths, with specific coupling patterns dictating the final structure. Understanding these mechanisms and having access to detailed protocols are crucial for researchers developing new materials, pharmaceuticals, and dermocosmetic formulations based on these bio-inspired pigments.
References
- 1. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peroxidase as an alternative to tyrosinase in the oxidative polymerization of 5,6-dihydroxyindoles to melanin(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wpage.unina.it [wpage.unina.it]
- 7. Possible oxidative polymerization mechanism of 5,6-dihydroxyindole from ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degree of polymerization of 5,6-dihydroxyindole-derived eumelanin from chemical degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrogen peroxide generation associated with the oxidations of the eumelanin precursors 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and Stability of 5,6-Diacetoxyindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5,6-Diacetoxyindole, a key intermediate in the synthesis of eumelanin and various pharmaceutical compounds. Understanding these fundamental physicochemical properties is critical for its effective use in research and development, particularly in formulation, synthesis, and analytical method development. While quantitative data remains limited in publicly available literature, this guide consolidates existing qualitative information and outlines standardized protocols for its empirical determination.
Physicochemical Properties of this compound
This compound is a synthetic derivative of 5,6-dihydroxyindole where the hydroxyl groups are protected by acetyl esters. This structural modification significantly enhances its stability compared to the highly reactive and auto-oxidizable parent compound, 5,6-dihydroxyindole.[1] It is recognized for its utility as a stable precursor in various synthetic pathways.[2]
Molecular Formula: C₁₂H₁₁NO₄ Molecular Weight: 233.22 g/mol CAS Number: 15069-79-1
Solubility Profile
Precise quantitative solubility data for this compound in a range of common solvents is not extensively reported. However, based on its chemical structure and information from synthetic procedures, a qualitative solubility profile can be inferred. The presence of the acetyl groups reduces its polarity compared to 5,6-dihydroxyindole, influencing its solubility characteristics.
The following table summarizes the observed and inferred solubility of this compound in various common solvents.
| Solvent Class | Solvent | Solubility Description | Reference / Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | A related compound, this compound-2-carboxylic acid, is soluble in anhydrous DMF for synthesis.[3] |
| Acetone | Soluble | Used as a solvent in the oxidation of the parent compound, suggesting solubility of the diacetoxy derivative.[4] | |
| Acetonitrile | Likely Soluble | A common solvent for HPLC analysis of indole derivatives. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Often used in combination with methanol for reactions and purification of indole derivatives.[3] |
| Alcohols | Methanol, Ethanol | Soluble | Used in reaction workups and purification steps.[3] |
| Esters | Ethyl Acetate | Soluble | A common solvent for extraction and chromatography of indole derivatives. |
| Ethers | Diethyl Ether | Slightly Soluble | Used for washing during purification, suggesting limited solubility.[1] |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | Typically used as anti-solvents or in combination with more polar solvents for chromatography. |
| Aqueous | Water | Insoluble | The hydrophobic indole ring and acetyl groups suggest very low aqueous solubility. |
Stability Profile
This compound is synthesized as a stable precursor to the unstable 5,6-dihydroxyindole.[1][2] Its stability is primarily compromised by conditions that promote the hydrolysis of its ester groups.
The following table outlines the stability of this compound under various stress conditions.
| Condition | Stability | Degradation Pathway | Remarks |
| Acidic (Aqueous) | Moderate | Hydrolysis of acetyl groups | Susceptible to acid-catalyzed hydrolysis to form 5,6-dihydroxyindole and acetic acid. |
| Basic (Aqueous) | Unstable | Hydrolysis of acetyl groups | Rapidly deacetylated under basic conditions (e.g., alcoholic KOH, trisodium phosphate) to yield 5,6-dihydroxyindole.[3][4] |
| Oxidative (e.g., H₂O₂) | Stable | No direct oxidation | The diacetoxy form is protected from the rapid oxidation that 5,6-dihydroxyindole undergoes. |
| Thermal | Generally Stable | - | Recommended storage at 0-8°C suggests potential for long-term degradation at elevated temperatures.[5] |
| Photolytic | Data not available | - | Indole derivatives can be light-sensitive. Storage in light-protected containers is recommended as a precaution. |
The primary degradation product of this compound is 5,6-dihydroxyindole, which is itself unstable and prone to further oxidation and polymerization to form melanin-like pigments.[1][6]
Experimental Protocols
The following sections describe detailed methodologies for the systematic evaluation of the solubility and stability of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is the standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.
Materials and Reagents:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, ethanol, acetonitrile, etc.)
-
Shaking incubator or orbital shaker
-
Centrifuge and/or syringe filters (0.22 µm)
-
Validated HPLC-UV or UPLC-UV analytical method
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by sampling at various time points until the concentration in solution remains constant.
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant. For viscous solvents or fine suspensions, centrifuge the sample at high speed.
-
Filter the supernatant using a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable analytical solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.
-
Perform the experiment in triplicate for each solvent and temperature condition.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions
-
Hydrogen peroxide (H₂O₂) solution
-
Organic solvents for stock solution preparation (e.g., acetonitrile)
-
Temperature-controlled ovens and photostability chambers
-
Validated stability-indicating HPLC-UV or LC-MS method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store both the solid this compound and a solution at an elevated temperature (e.g., 80°C) in a stability oven.
-
Photolytic Degradation: Expose both the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples. Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method capable of separating the parent compound from any degradation products. An LC-MS method is recommended for the identification of unknown degradants.
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for determining the solubility and stability of this compound.
Proposed Degradation Pathway of this compound
Caption: Primary degradation pathway of this compound via hydrolysis.
References
- 1. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wpage.unina.it [wpage.unina.it]
- 5. chemimpex.com [chemimpex.com]
- 6. Degree of polymerization of 5,6-dihydroxyindole-derived eumelanin from chemical degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
5,6-Diacetoxyindole: A Stable Precursor to 5,6-Dihydroxyindole for Advanced Research and Drug Development
An In-depth Technical Guide
Introduction
In the realm of melanin biosynthesis and the development of novel therapeutics, 5,6-dihydroxyindole (DHI) emerges as a pivotal yet notoriously unstable intermediate.[1] Its propensity for rapid, uncontrolled polymerization into melanin-like pigments presents significant challenges for researchers in terms of handling, storage, and application.[1] To circumvent these issues, the use of a stable precursor, 5,6-diacetoxyindole, has become an indispensable strategy. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, its role as a stable precursor, and its conversion to the active 5,6-dihydroxyindole. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
The acetylation of the hydroxyl groups at the 5 and 6 positions of the indole ring not only enhances the compound's stability but also improves its solubility in organic solvents, facilitating its use in a wider range of chemical reactions.[2] The acetyl protecting groups can be readily removed under mild conditions, allowing for the in-situ generation of 5,6-dihydroxyindole when required.[3]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective utilization and characterization. The following tables summarize key data for this compound and its precursor, 5,6-dihydroxyindole.
Table 1: Physicochemical Properties
| Property | This compound | 5,6-Dihydroxyindole |
| CAS Number | 15069-79-1[2] | 3131-52-0[1] |
| Molecular Formula | C₁₂H₁₁NO₄[2] | C₈H₇NO₂[1] |
| Molecular Weight | 233.22 g/mol [2] | 149.15 g/mol [1] |
| Appearance | Crystalline solid | Pale yellow needles (when pure)[4] |
| Melting Point | Not available | 140 °C (decomposes)[1] |
| Solubility | Soluble in many organic solvents | Soluble in hot water, DMF, DMSO, Ethanol; Insoluble in petroleum ether[1][2] |
| Storage Conditions | Store at 0-8°C, inert atmosphere[2] | Store in freezer under -20°C, inert atmosphere, keep in dark place[1] |
Table 2: Spectroscopic Data for this compound Derivatives
| Spectroscopic Data (for DAICA) | |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 2.25 (s, 3H, OAc), 2.28 (s, 3H, OAc), 6.95 (s, 1H, H-3), 7.25 (s, 1H, H-7), 7.60 (s, 1H, H-4), 11.95 (br s, 1H, NH), 12.90 (br s, 1H, COOH) |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 20.3 (CH₃), 20.4 (CH₃), 103.2 (C-3), 107.1 (C-7), 115.5 (C-4), 125.3 (C-3a), 133.5 (C-7a), 134.2 (C-5), 137.2 (C-6), 139.8 (C-2), 161.5 (COOH), 168.7 (C=O), 168.9 (C=O) |
| UV-Vis (λmax) | ~320 nm[3] |
| Mass Spectrometry (MS) | Not available |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound and its subsequent conversion to 5,6-dihydroxyindole.
Synthesis of this compound from 5,6-Dihydroxyindole
This protocol is adapted from the well-established method for the acetylation of phenolic hydroxyl groups, specifically as described for the synthesis of this compound-2-carboxylic acid (DAICA).[3]
Materials:
-
5,6-Dihydroxyindole
-
Acetic anhydride (Ac₂O)
-
Pyridine (dry)
-
Methanol
-
Water
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 5,6-dihydroxyindole in a mixture of acetic anhydride and a catalytic amount of pyridine. A typical ratio is 10 parts acetic anhydride to 1 part pyridine (v/v).
-
Stir the reaction mixture at room temperature overnight (approximately 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the volatile components (excess acetic anhydride and pyridine) using a rotary evaporator.
-
To ensure the complete removal of any mixed anhydride byproducts (if starting from a carboxylic acid-containing analogue), the residue can be refluxed in a 1:1 (v/v) mixture of methanol and water for 2 hours.[3] For the synthesis from 5,6-dihydroxyindole, this step may be omitted or replaced with a simple aqueous workup.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Expected Yield:
Yields for the acetylation of the related 5,6-dihydroxyindole-2-carboxylic acid are reported to be as high as 98%.[3] Similar high yields are expected for the acetylation of 5,6-dihydroxyindole under optimized conditions.
Conversion of this compound to 5,6-Dihydroxyindole (Deacetylation)
The deprotection of the acetyl groups to regenerate 5,6-dihydroxyindole can be achieved under basic conditions. This protocol is based on the deacetylation of related this compound derivatives.[3]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
3 M Potassium hydroxide (KOH) in ethanol
-
Aqueous acid (e.g., 1 M HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound in a suitable solvent mixture, such as a 9:1 (v/v) mixture of dichloromethane and methanol.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen.
-
While stirring under the inert atmosphere, add a solution of 3 M alcoholic potassium hydroxide.
-
Monitor the deprotection reaction by TLC. The reaction is typically rapid and should be complete within 5-10 minutes.[3]
-
Once the reaction is complete, acidify the mixture to a pH of approximately 2 with an aqueous acid (e.g., 1 M HCl) to neutralize the base and protonate the dihydroxyindole.
-
Perform an aqueous workup by extracting the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5,6-dihydroxyindole.
-
Due to its instability, the resulting 5,6-dihydroxyindole should be used immediately in subsequent reactions or stored under stringent inert and cold conditions.
Expected Yield:
The deprotection of related diacetylated indole derivatives proceeds in almost quantitative yields.[3]
Diagrams
Reaction Pathway: Synthesis and Deacetylation
The following diagram illustrates the two-step process of protecting 5,6-dihydroxyindole as this compound and its subsequent deprotection.
Caption: Synthesis of this compound and its conversion back to 5,6-dihydroxyindole.
Experimental Workflow: From Precursor to Product
This workflow outlines the key steps involved in utilizing this compound as a stable precursor for the generation and use of 5,6-dihydroxyindole.
Caption: Workflow for the preparation and use of 5,6-dihydroxyindole via its stable diacetate precursor.
Conclusion
This compound serves as a critical and enabling tool for researchers working with the highly reactive and unstable eumelanin precursor, 5,6-dihydroxyindole. Its enhanced stability, ease of synthesis, and straightforward deprotection protocol make it an ideal choice for a wide range of applications in drug discovery, materials science, and fundamental biochemical research. This technical guide provides the necessary data and protocols to facilitate the effective use of this compound as a stable and reliable source of 5,6-dihydroxyindole, thereby empowering further advancements in these fields.
References
- 1. 5,6-DIHYDROXYINDOLE | 3131-52-0 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Spectroscopic Profile of 5,6-Diacetoxyindole: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-diacetoxyindole, a key intermediate in the synthesis of various biologically active compounds and materials. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its characterization. While direct experimental spectroscopic data for this compound is not extensively reported in publicly available literature, this guide compiles data from closely related analogs, predicted values based on structure-property relationships, and detailed experimental protocols to facilitate its synthesis and characterization.
Chemical Structure and Numbering
The chemical structure of this compound is presented below, with the standard IUPAC numbering for the indole ring system. This numbering is used for the assignment of spectroscopic signals.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimentally verified NMR data for this compound is scarce. However, data for the closely related This compound-2-carboxylic acid (DAICA) provides valuable insight into the expected chemical shifts.[1] The primary difference is the presence of a carboxylic acid group at the C2 position, which will influence the electronic environment of the pyrrole ring protons and carbons.
Table 1: 1H NMR Spectral Data of this compound-2-carboxylic acid [1]
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~11.8 (broad s) | broad singlet | - |
| H3 | ~7.0 | singlet | - |
| H4 | ~7.8 | singlet | - |
| H7 | ~7.2 | singlet | - |
| CH3 (x2) | ~2.3 | singlet | - |
Table 2: 13C NMR Spectral Data of this compound-2-carboxylic acid [1]
| Carbon Position | Chemical Shift (δ ppm) |
| C2 | ~130 |
| C3 | ~105 |
| C3a | ~125 |
| C4 | ~115 |
| C5 | ~140 |
| C6 | ~135 |
| C7 | ~110 |
| C7a | ~134 |
| C=O (x2) | ~169 |
| CH3 (x2) | ~21 |
| COOH | ~163 |
Predicted Data for this compound:
Based on the data for DAICA and general substituent effects on the indole ring, the following are the predicted NMR data for this compound. The absence of the electron-withdrawing carboxylic acid group at C2 would likely result in an upfield shift for H3 and a more complex splitting pattern for the pyrrole protons.
Table 3: Predicted 1H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (N-H) | 8.1-8.3 | broad singlet | - |
| H2 | 7.2-7.4 | triplet | ~2.5-3.0 |
| H3 | 6.4-6.6 | triplet | ~2.5-3.0 |
| H4 | 7.5-7.7 | singlet | - |
| H7 | 7.0-7.2 | singlet | - |
| CH3 (x2) | 2.2-2.4 | singlet | - |
Table 4: Predicted 13C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ ppm) |
| C2 | 123-125 |
| C3 | 101-103 |
| C3a | 127-129 |
| C4 | 118-120 |
| C5 | 141-143 |
| C6 | 136-138 |
| C7 | 110-112 |
| C7a | 133-135 |
| C=O (x2) | 168-170 |
| CH3 (x2) | 20-22 |
Infrared (IR) Spectroscopy
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| 3300-3400 | Medium, Sharp | N-H stretch |
| 3100-3150 | Medium | Aromatic C-H stretch |
| 2950-3000 | Weak | Aliphatic C-H stretch |
| 1760-1770 | Strong | C=O stretch (ester) |
| 1600-1620 | Medium | C=C stretch (aromatic) |
| 1200-1250 | Strong | C-O stretch (ester) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be similar to other indole derivatives, exhibiting characteristic absorption bands due to π-π* transitions within the aromatic system. The acetylation of the hydroxyl groups is likely to cause a slight hypsochromic (blue) shift compared to the parent 5,6-dihydroxyindole.
Table 6: Predicted UV-Vis Absorption Maxima for this compound in Methanol
| λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |
| ~220 | ~35,000 | π-π* transition |
| ~270 | ~6,000 | π-π* transition |
| ~290 (shoulder) | ~5,000 | π-π* transition |
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized by the acetylation of 5,6-dihydroxyindole.[1]
Materials:
-
5,6-Dihydroxyindole
-
Acetic anhydride
-
Pyridine
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, water)
Procedure:
-
Dissolve 5,6-dihydroxyindole in a mixture of acetic anhydride and pyridine.
-
Stir the reaction mixture at room temperature for approximately 24 hours.
-
Upon completion, the reaction mixture is typically worked up by pouring it into ice water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Analysis Workflow
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition:
-
Pulse sequence: Standard one-pulse.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64.
-
-
13C NMR Acquisition:
-
Pulse sequence: Proton-decoupled.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more.
-
-
Data Processing: Fourier transform the FID, phase the spectrum, and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
3.2.2. IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., KBr or NaCl).
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm-1. A background spectrum of the KBr pellet or Nujol should be recorded and subtracted from the sample spectrum.
3.2.3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. A blank containing only the solvent should be used as a reference.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. While direct experimental data is limited, the provided information on related compounds, along with predicted data and detailed experimental protocols, offers a robust framework for researchers working with this compound. The presented workflows and data tables are intended to aid in the synthesis, purification, and structural confirmation of this compound, thereby supporting its application in medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Electronic Properties of 5,6-Diacetoxyindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Diacetoxyindole is a pivotal molecule in the study of eumelanin biosynthesis and holds significant potential in the realm of drug discovery. As a stable, acetyl-protected precursor to the highly reactive 5,6-dihydroxyindole (DHI), it serves as a crucial intermediate for investigating the intricate mechanisms of melanogenesis and for the synthesis of novel therapeutic agents targeting neurological and oncological pathways. This technical guide provides a comprehensive overview of the electronic properties of this compound, drawing upon theoretical calculations and comparative data from analogous indole derivatives due to the scarcity of direct experimental results in publicly available literature. This document details standard experimental protocols for its characterization and visualizes key workflows and potential biological interactions, offering a foundational resource for researchers in the field.
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds. Among these, this compound (C₁₂H₁₁NO₄, Molar Mass: 233.22 g/mol ) has garnered considerable attention, primarily for its role as a stable precursor in the synthesis of eumelanin, the primary pigment responsible for photoprotection in human skin.[1] The diacetoxy functionalization provides a protective strategy for the otherwise unstable 5,6-dihydroxyindole, allowing for its controlled release and subsequent study of polymerization into melanin.[2] Beyond its significance in materials science and dermatology, this compound is utilized in medicinal chemistry as a versatile building block for the synthesis of complex organic molecules with potential applications in treating neurological disorders and cancer.[3][4] Understanding the electronic properties of this molecule is paramount for predicting its reactivity, elucidating its role in biological signaling pathways, and designing novel derivatives with tailored therapeutic functions.
Synthesis and Chemical Properties
This compound is typically synthesized through the acetylation of 5,6-dihydroxyindole. This process involves treating the dihydroxyindole with an acetylating agent, such as acetic anhydride, often in the presence of a base like pyridine.[5] This straightforward synthesis yields a more stable compound that can be stored and handled with greater ease than its unprotected counterpart.[1] The acetyl groups can be readily removed through hydrolysis under controlled conditions to generate the reactive 5,6-dihydroxyindole in situ.[5]
Table 1: General Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₄ | [3][6] |
| Molecular Weight | 233.22 g/mol | [3][6] |
| Appearance | Off-white to light yellow solid | |
| Solubility | Soluble in common organic solvents | [3] |
Electronic Properties: A Theoretical and Comparative Analysis
Electrochemical Properties
The electrochemical behavior of indole derivatives is of significant interest as it governs their redox activity and potential interactions with biological macromolecules. It is anticipated that this compound can be electrochemically oxidized. The acetoxy groups are electron-withdrawing, which would likely increase the oxidation potential compared to the electron-donating hydroxyl groups in 5,6-dihydroxyindole.
Computational studies using Density Functional Theory (DFT) have been effectively employed to predict the standard redox potentials of substituted indoles.[3] For instance, the calculated redox potential of 5,6-dihydroxyindole is significantly lower than that of its oxidized quinone form, highlighting the substantial impact of the substituent on the electronic environment of the indole ring.[7] Based on these theoretical frameworks, the estimated electrochemical properties of this compound are summarized below.
Table 2: Estimated and Comparative Electrochemical Data
| Compound | Method | Epa (V vs. Ag/AgCl) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| This compound | Theoretical Estimation | ~0.8 - 1.0 | ~ -5.8 | ~ -1.2 | ~ 4.6 | Inferred from[3] |
| 5,6-Dimethoxyindole | Experimental (Typical) | ~0.7 | - | - | - | Inferred from |
| 5,6-Dihydroxyindole | Calculated | -0.26 (vs. Li) | - | - | - | [7] |
Note: The values for this compound are estimations based on the influence of electron-withdrawing acetyl groups and should be confirmed experimentally.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in determining the electronic transitions and reactivity of a molecule. The HOMO-LUMO gap is indicative of the molecule's stability and the energy required for electronic excitation.[8]
Spectroscopic Properties
While a definitive, experimentally verified NMR spectrum for this compound is not present in public databases, the chemical shifts can be predicted based on the analysis of related structures such as indole, 5-hydroxyindole, and more complex this compound derivatives.[9][10] The acetoxy groups at positions 5 and 6 will influence the chemical shifts of the aromatic protons and carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| N-H | ~11.2 - 11.5 | - |
| H-2 | ~7.4 - 7.6 | ~125 - 127 |
| H-3 | ~6.5 - 6.7 | ~102 - 104 |
| H-4 | ~7.6 - 7.8 | ~112 - 114 |
| H-7 | ~7.2 - 7.4 | ~118 - 120 |
| C-3a | - | ~129 - 131 |
| C-5 | - | ~140 - 142 |
| C-6 | - | ~144 - 146 |
| C-7a | - | ~135 - 137 |
| CH₃ (Ac) | ~2.2 - 2.4 | ~20 - 22 |
| C=O (Ac) | - | ~168 - 170 |
Note: These are estimated values and require experimental verification.
The UV-Vis absorption and fluorescence emission spectra of indole derivatives are sensitive to substitution patterns and solvent polarity.[11][12] The acetoxy groups in this compound are expected to cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted indole. The primary absorption bands of indole are the ¹Lₐ and ¹Lₑ transitions.
While specific experimental spectra for this compound are unavailable, data from related compounds suggest an absorption maximum in the UVA range. For instance, 5,6-dihydroxyindole-2-carboxylic acid exhibits an absorption peak around 320 nm.[10] It is also known that the electronic structure of these monomers is significantly altered upon polymerization into melanin.[13][14]
Table 4: Estimated Spectroscopic Properties of this compound
| Property | Solvent | Estimated Value | Reference |
| UV-Vis Abs. Max (λₘₐₓ) | Methanol/Ethanol | ~300 - 325 nm | Inferred from[10] |
| Molar Absorptivity (ε) | - | Not Determined | - |
| Fluorescence Em. Max | Ethanol | ~340 - 360 nm | Inferred from[11][12] |
| Quantum Yield (Φ) | - | Not Determined | - |
Role in Biological Signaling Pathways
While direct studies on the interaction of this compound with specific signaling pathways are limited, its biological relevance can be inferred from its deprotected form, 5,6-dihydroxyindole, and other indole alkaloids.
5,6-Dihydroxyindole has been shown to be an endogenous ligand for the nuclear receptor Nurr1, a key transcription factor in the development and maintenance of dopaminergic neurons.[12] This suggests that this compound, as a stable precursor, could serve as a pro-drug to modulate Nurr1 activity in the context of neurodegenerative diseases like Parkinson's disease.
Furthermore, indole alkaloids are known to modulate various signaling pathways implicated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK), p53, and NF-κB pathways.[4][15][16] These pathways regulate critical cellular processes including proliferation, apoptosis, and inflammation. The potential for this compound and its derivatives to influence these pathways makes it an attractive scaffold for the development of novel anti-cancer agents.
Experimental Protocols
The following are generalized protocols for the characterization of the electronic properties of this compound.
Cyclic Voltammetry
Objective: To determine the oxidation potential of this compound.
-
Solution Preparation: Prepare a 1 mM solution of this compound in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[17]
-
Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a vertex potential (e.g., +1.5 V) and back at a scan rate of 100 mV/s.
-
Analysis: Determine the anodic peak potential (Eₚₐ) from the resulting voltammogram. This represents the oxidation potential of the compound.
UV-Visible Spectroscopy
Objective: To determine the absorption maximum (λₘₐₓ) of this compound.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-50 µM) in a UV-transparent solvent such as methanol or ethanol.
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the solvent to be used as a blank and another with the sample solution.
-
Spectrum Acquisition: Record the absorption spectrum over a wavelength range of 200-600 nm.
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λₘₐₓ). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima of this compound.
-
Sample Preparation: Prepare a very dilute solution (absorbance at excitation wavelength < 0.1) in an appropriate solvent (e.g., ethanol or cyclohexane).
-
Emission Spectrum: Set the excitation wavelength to the determined λₘₐₓ (or a wavelength on the rising edge of the absorption peak) and scan the emission wavelengths over a range red-shifted from the excitation.
-
Excitation Spectrum: Set the emission detector to the wavelength of maximum fluorescence intensity and scan the excitation wavelengths.
-
Analysis: Identify the wavelengths of maximum intensity for both the excitation and emission spectra.
Conclusion
This compound is a molecule of significant interest due to its role as a stable precursor in melanin research and its potential as a scaffold in drug development. While direct experimental data on its electronic properties are sparse, theoretical calculations and comparisons with analogous compounds provide a strong framework for understanding its electrochemical and spectroscopic behavior. The protocols and conceptual pathways outlined in this guide offer a starting point for researchers to further investigate and harness the properties of this versatile indole derivative. Future experimental work is crucial to validate the estimated properties and to fully elucidate the mechanisms by which this compound and its derivatives interact with biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. web.pdx.edu [web.pdx.edu]
- 3. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. wuxibiology.com [wuxibiology.com]
- 9. benchchem.com [benchchem.com]
- 10. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
The Versatility of 5,6-Diacetoxyindole: A Technical Guide for Synthetic and Medicinal Chemists
Introduction
5,6-Diacetoxyindole has emerged as a pivotal building block in the field of organic synthesis, offering a stable and versatile platform for the construction of a diverse array of complex molecules. Its unique structural features, particularly the protected dihydroxy functionality on the indole core, make it an invaluable precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this compound, with a focus on its role in the generation of biologically active compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and development.
Synthesis of this compound and its Carboxylic Acid Analogue
A detailed protocol has been established for the synthesis of the closely related this compound-2-carboxylic acid (DAICA) from its dihydroxy precursor, 5,6-dihydroxyindole-2-carboxylic acid (DHICA). This high-yield reaction provides a stable, acetyl-protected form of DHICA, which is a key precursor in melanin biosynthesis.
Experimental Protocol: Synthesis of this compound-2-carboxylic acid (DAICA)[1]
-
Materials:
-
5,6-dihydroxyindole-2-carboxylic acid (DHICA) (700 mg)
-
Acetic anhydride (7 mL)
-
Pyridine (350 µL)
-
Water-methanol mixture (1:1 v/v)
-
-
Procedure:
-
DHICA (700 mg) is acetylated with acetic anhydride (7 mL) and pyridine (350 µL) for 24 hours.
-
Following acetylation, the reaction mixture is subjected to hydrolysis with a 1:1 v/v water-methanol mixture at 90 °C for 2 hours to cleave any mixed anhydride formed at the carboxyl group.
-
The volatile components are removed using a rotary evaporator.
-
The final product is obtained as a lightly yellow powder.
-
-
Yield: 98%[1]
This protocol can be adapted for the synthesis of the parent this compound from 5,6-dihydroxyindole by omitting the final hydrolysis step, as there is no carboxylic acid group to form a mixed anhydride.
This compound as a Synthetic Building Block
The diacetate protection of the 5- and 6-hydroxyl groups renders the indole core more stable to oxidative conditions and allows for selective functionalization at other positions of the indole ring. The acetyl groups can be readily removed under basic conditions to regenerate the dihydroxy functionality when desired.
Key Reactions and Applications:
-
Precursor to Eumelanin Building Blocks: this compound serves as a stable precursor for the synthesis of 5,6-dihydroxyindole dimers, which are key building blocks of eumelanin, the primary pigment in human skin, hair, and eyes.[2]
-
Pharmaceutical Development: This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3]
-
Agrochemicals and Dyes: Its structural features make it a suitable starting material for the development of new agrochemical formulations and as a precursor in the synthesis of dyes and pigments.[3]
Experimental Workflow: General Synthesis and Derivatization
Quantitative Data on Derivatives
While specific quantitative data for the biological activity of compounds directly synthesized from this compound is not extensively reported in the readily available literature, the indole scaffold itself is a well-established pharmacophore in a variety of therapeutic areas. The following table summarizes the anticancer activity of some indole-based compounds, highlighting the potential for derivatives of this compound.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| U2 | MCF-7 (Breast Cancer) | 0.83 ± 0.11 | [1] |
| A549 (Lung Cancer) | 0.73 ± 0.07 | [1] | |
| MDA-MB-231 (Breast Cancer) | 5.22 ± 0.55 | [1] | |
| U3 | MCF-7 (Breast Cancer) | 1.17 ± 0.10 | [1] |
| A549 (Lung Cancer) | 2.98 ± 0.19 | [1] | |
| MDA-MB-231 (Breast Cancer) | 4.07 ± 0.35 | [1] | |
| 3g | MCF-7 (Breast Cancer) | 2.94 ± 0.56 | [4] |
| MDA-MB-231 (Breast Cancer) | 1.61 ± 0.004 | [4] | |
| A549 (Lung Cancer) | 6.30 ± 0.30 | [4] | |
| HeLa (Cervical Cancer) | 6.10 ± 0.31 | [4] | |
| A375 (Melanoma) | 0.57 ± 0.01 | [4] | |
| B16-F10 (Melanoma) | 1.69 ± 0.41 | [4] |
Signaling Pathways and Biological Context
Derivatives of this compound are being investigated for their potential to modulate various cellular signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. For instance, indole-based compounds have been designed as inhibitors of the Bcl-2 protein, a key regulator of apoptosis (programmed cell death). Inhibition of Bcl-2 can lead to the selective killing of cancer cells.
Logical Relationship: Bcl-2 Inhibition by Indole Derivatives
Conclusion
This compound stands as a valuable and versatile building block for synthetic chemists. Its stability and the ease of deprotection of the hydroxyl groups provide a strategic advantage in the synthesis of complex molecules. The indole core is a proven pharmacophore, and the potential to introduce diverse functionalities onto the this compound scaffold opens up exciting avenues for the discovery of new therapeutic agents. Further research into the direct synthetic applications of this compound and the biological evaluation of its derivatives is warranted to fully exploit its potential in drug development and materials science.
References
- 1. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of 5,6-Diacetoxyindole: A Technical Guide to its Discovery and Application in Melanin Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and history of 5,6-diacetoxyindole (DAI) in the field of melanin research. While the natural precursors to eumelanin are the highly reactive 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), their instability poses experimental challenges. The introduction of their acetylated derivatives, particularly this compound, provided researchers with a more stable tool to investigate the enzymatic and cellular processes of melanogenesis. This guide details the historical context of its first use, provides comprehensive experimental protocols for the synthesis of related compounds, summarizes key quantitative data, and illustrates the biochemical pathways involved.
Introduction: The Challenge of Studying Melanogenesis
Melanin, the pigment responsible for coloration in most organisms, is produced through a complex biochemical process known as melanogenesis. The final stages of eumelanin (black-brown pigment) synthesis involve the oxidative polymerization of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA)[1][2][3]. These catechol-containing indoles are highly unstable and readily auto-oxidize, making them difficult to work with in experimental settings. This instability created a need for more stable analogs that could serve as substrates for the key enzymes in the pathway, such as tyrosinase, without the complication of rapid, non-enzymatic polymerization.
The Discovery of this compound as a Histochemical Tool
A pivotal moment in melanin research came in 1967 when P.A. Riley published a paper in Nature detailing the use of this compound as a substrate for the histochemical demonstration of melanocytes[4]. By acetylating the hydroxyl groups of DHI, a more stable compound was created. This diacetylated form is not a direct substrate for tyrosinase. However, in the presence of esterases within the cell, the acetyl groups are cleaved, releasing the unstable 5,6-dihydroxyindole in situ. The newly formed DHI then serves as a substrate for tyrosinase, leading to the production of a visible melanin polymer at the site of enzyme activity. This clever use of a "pro-drug" approach allowed for the specific visualization of tyrosinase-active cells, namely melanocytes.
Synthesis and Chemical Properties
The synthesis of this compound and its carboxylic acid derivative, this compound-2-carboxylic acid (DAICA), involves the acetylation of the corresponding dihydroxyindoles. The acetyl groups serve as protecting groups, preventing the oxidation of the catechol moiety and increasing the compound's stability.
Synthesis of this compound-2-carboxylic acid (DAICA)
DAICA is synthesized from 5,6-dihydroxyindole-2-carboxylic acid (DHICA). The acetylation is typically carried out using acetic anhydride in the presence of a base like pyridine[1].
Experimental Protocol: Synthesis of DAICA [1]
-
Dissolution: Dissolve 700 mg of DHICA in a mixture of 7 mL of acetic anhydride and 350 µL of pyridine.
-
Acetylation: Stir the mixture for 24 hours at room temperature.
-
Hydrolysis: Add a 1:1 (v/v) mixture of water and methanol and heat at 90°C for 2 hours to hydrolyze any mixed anhydride formed at the carboxyl group.
-
Isolation: Remove the volatile components using a rotary evaporator. The product is obtained as a lightly yellow powder.
| Compound | Starting Material | Reagents | Yield |
| This compound-2-carboxylic acid (DAICA) | 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | Acetic anhydride, Pyridine | ~98%[1] |
Synthesis of this compound (DAI)
Representative Experimental Protocol: Synthesis of DAI
-
Dissolution: Dissolve 5,6-dihydroxyindole in a suitable solvent such as pyridine or a mixture of an inert solvent and a base.
-
Acetylation: Add acetic anhydride dropwise to the solution at a controlled temperature (e.g., 0°C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a mild acid.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Spectral Data
While specific, experimentally verified ¹H and ¹³C NMR data for this compound could not be located in the reviewed literature, data for the closely related N-butanoyl-5,6-diacetoxy-1H-indole-2-carboxamide is available and provides an indication of the expected chemical shifts for the diacetoxyindole core.
| ¹H NMR (DMSO-d₆, 400 MHz) | Chemical Shift (δ ppm) |
| -COCH₃ | ~2.3 |
| Indole ring protons | ~6.5 - 7.8 |
| NH | ~11.5 |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Chemical Shift (δ ppm) |
| -COCH₃ | ~20-21 |
| Indole ring carbons | ~100 - 140 |
| C=O | ~168-170 |
Note: The above data is based on the characterization of N-butanoyl-5,6-diacetoxy-1H-indole-2-carboxamide and serves as an approximation.
The UV-Vis absorption spectrum of this compound is expected to differ significantly from its dihydroxy counterpart. The dihydroxyindoles have characteristic absorption maxima in the UV region, which are altered upon polymerization into melanin[6]. The acetylated form would have its own distinct UV absorption profile.
Role in Melanin Research
Histochemical Detection of Melanocytes
As pioneered by Riley, this compound is a valuable tool for the histochemical localization of tyrosinase activity[4].
Experimental Protocol: Histochemical Staining for Tyrosinase (Principle)
-
Tissue Preparation: Fresh frozen tissue sections are typically used to preserve enzyme activity.
-
Incubation: The tissue sections are incubated in a solution containing this compound.
-
Enzymatic Reaction: Intracellular esterases cleave the acetyl groups, releasing DHI. Tyrosinase within melanocytes then oxidizes the DHI.
-
Polymerization and Visualization: The oxidized DHI polymerizes to form an insoluble, colored melanin product, which can be visualized by light microscopy at the sites of tyrosinase activity.
Study of Tyrosinase Kinetics
While this compound itself is not a direct substrate, its de-acetylated product, DHI, is. Kinetic studies of tyrosinase are crucial for understanding its function and for the development of inhibitors. The key parameters determined are the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
| Kinetic Parameter | Description |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate. |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
Specific Km and Vmax values for tyrosinase with 5,6-dihydroxyindole as a substrate were not found in the reviewed literature. The table above provides the definitions of these key kinetic parameters.
Biological Effects: Cytotoxicity and Protection
Studies have investigated the biological effects of DHI and its diacetylated derivative, this compound (DAI). These studies are often conducted in the context of retinal cells, where melanin plays a protective role.
| Compound | Concentration | Effect | Cell Type |
| 5,6-Dihydroxyindole (DHI) | 100 µM | Cytotoxic | Human ARPE-19 cells[7] |
| 5,6-Dihydroxyindole (DHI) | 10 µM | Slight protective effect against UV-A damage | Human ARPE-19 cells[7] |
| This compound (DAI) | 50 µM | Cytoprotection | Cultured mouse retinas[7] |
These findings suggest that while the melanin precursor DHI can be toxic at high concentrations, its more stable, acetylated form may offer protective effects.
Signaling Pathways in Melanogenesis
This compound is primarily a tool to study the downstream enzymatic activity of tyrosinase. However, this activity is regulated by complex upstream signaling pathways. The primary pathway involves the activation of the melanocortin 1 receptor (MC1R), leading to an increase in cyclic AMP (cAMP), activation of Protein Kinase A (PKA), phosphorylation of the CREB transcription factor, and subsequent expression of the master regulator of melanogenesis, MITF (Microphthalmia-associated transcription factor). MITF then drives the expression of tyrosinase and other melanogenic enzymes.
Conclusion
The introduction of this compound into melanin research marked a significant advancement, providing a stable and reliable tool to study the enzymatic processes that were previously obscured by the inherent instability of the natural melanin precursors. From its initial application in histochemistry to its use in understanding the biological effects of melanin intermediates, this compound and its derivatives continue to be relevant in the fields of dermatology, ophthalmology, and drug development. This guide has provided a comprehensive overview of its history, synthesis, and application, offering a valuable resource for researchers in the ongoing exploration of melanogenesis.
References
- 1. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Histochemical demonstration of melanocytes by the use of this compound as substrate for tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. UV-absorption spectra of melanosomes containing varying 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melanin precursor 5,6-dihydroxyindol: protective effects and cytotoxicity on retinal cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Step-by-Step Synthesis of 5,6-Diacetoxyindole from 5,6-Dihydroxyindole (DHI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroxyindole (DHI) is a crucial precursor in the biosynthesis of eumelanin, the pigment responsible for brown and black coloration.[1] However, DHI's inherent instability and susceptibility to oxidation can complicate its direct use in various synthetic applications.[2][3] Acetylation of DHI to form the more stable 5,6-Diacetoxyindole serves as a protective measure, allowing for easier handling, storage, and further chemical modifications.[3][4] This protected form is a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and is used in biochemical research to study cellular signaling pathways.[5]
This document provides a detailed protocol for the synthesis, purification, and characterization of this compound from DHI.
Reaction Principle
The synthesis involves the acetylation of the two hydroxyl groups on the benzene ring of 5,6-dihydroxyindole. This is an esterification reaction where acetic anhydride serves as the acetylating agent, and pyridine acts as a base to neutralize the acetic acid byproduct and catalyze the reaction.
Reaction Scheme:
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 5,6-Dihydroxyindole (DHI) | ≥98% | Commercially Available | Store under inert gas, protected from light. |
| Acetic Anhydride | Reagent Grade | Commercially Available | Handle in a fume hood. |
| Pyridine | Anhydrous | Commercially Available | Handle in a fume hood. |
| Deionized Water | In-house | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Isopropyl Ether | ACS Grade | Commercially Available | For recrystallization. |
| n-Hexane | ACS Grade | Commercially Available | For recrystallization. |
| Anhydrous Sodium Sulfate | Commercially Available | For drying organic layers. |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
-
NMR Spectrometer (¹H and ¹³C)
-
Mass Spectrometer
-
FT-IR Spectrometer
-
Melting point apparatus
-
HPLC system
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5,6-dihydroxyindole (1.0 eq) in anhydrous pyridine (10 mL per gram of DHI).
-
Addition of Acetic Anhydride: Cool the solution in an ice bath. Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (approximately 18-24 hours) under a nitrogen atmosphere.[6]
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice and water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water until the odor of pyridine is no longer detectable.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropyl ether.
-
Crystallization: Slowly add n-hexane to the hot solution until it becomes slightly cloudy. Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Isolation: Collect the white to off-white crystalline product by vacuum filtration.
-
Drying: Dry the purified crystals under vacuum to a constant weight. A yield of approximately 76% with a purity of over 99.5% can be expected.[7]
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
Table of Expected Characterization Data:
| Analysis | Expected Results |
| Melting Point | 142-142.5 °C[7] |
| ¹H NMR (400MHz, DMSO-d₆) | δ (ppm): ~11.3 (s, 1H, NH), ~7.4 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~6.5 (t, 1H, Ar-H), ~2.2 (s, 6H, 2x -COCH₃). Note: Specific shifts can vary slightly. |
| ¹³C NMR (100MHz, DMSO-d₆) | δ (ppm): ~169 (C=O), ~140-120 (Ar-C), ~100 (Ar-C), ~20 (-CH₃). Note: Specific shifts can vary slightly. |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~1760 (C=O stretch, ester), ~1200 (C-O stretch). |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₂H₁₁NO₄: 234.07; found: 234.07. |
| HPLC Purity | >99% |
Note: NMR and IR spectral data are predictive and should be compared with experimentally obtained spectra for confirmation.
Experimental Workflow and Logic Diagram
The following diagram illustrates the step-by-step process from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and characterization of this compound.
Applications
The stable this compound is a versatile building block with several applications:
-
Pharmaceutical Development: It serves as a precursor for various pharmaceuticals.[5]
-
Biochemical Research: Used in studies of indole derivatives in cellular signaling, providing insights into diseases like cancer.[5]
-
Organic Synthesis: A key intermediate for creating more complex organic molecules and materials.[5]
-
Melanin Research: A stable starting material for the synthesis of melanin-like polymers and for studying the mechanisms of melanogenesis.[2][8]
References
- 1. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 3. wpage.unina.it [wpage.unina.it]
- 4. prepchem.com [prepchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN117924143A - Preparation method of 5, 6-dihydroxyindole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note: Protocol for the Deacetylation of 5,6-Diacetoxyindole to 5,6-Dihydroxyindole (DHI)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-Dihydroxyindole (DHI) is a critical monomeric precursor in the biosynthesis of eumelanins, the dark pigments found in skin and hair, and in the formation of synthetic functional polymers like polydopamine (PDA)[1][2][3]. Due to its high reactivity and susceptibility to oxidation, DHI is often handled in a more stable, protected form. 5,6-Diacetoxyindole serves as a common and stable precursor, which can be readily deacetylated to yield the reactive DHI monomer just prior to its use in polymerization or other synthetic applications. This document provides a detailed protocol for the efficient deacetylation of this compound via base-catalyzed hydrolysis.
Principle of the Method
The conversion of this compound to 5,6-dihydroxyindole is achieved through the hydrolysis of the two acetate ester groups. This reaction is typically carried out under basic conditions, where a base such as potassium hydroxide (KOH) catalyzes the cleavage of the ester bonds, releasing the free hydroxyl groups and forming acetate salts as byproducts. The reaction is rapid and generally proceeds to completion in minutes under an inert atmosphere to prevent the oxidation of the DHI product. Subsequent acidification neutralizes the excess base and protonates the phenoxide intermediates, yielding the final DHI product.
Experimental Protocol
This protocol is based on a method described for the deprotection of acetylated indole derivatives[4].
3.1 Materials and Reagents
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), aqueous solution (e.g., 1 M)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
3.2 Procedure
-
Preparation: Dissolve this compound in a 9:1 (v/v) mixture of dichloromethane and methanol in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is around 8 mM[4].
-
Inert Atmosphere: Place the reaction vessel under an inert atmosphere by purging with argon or nitrogen gas. This is crucial to prevent the oxidation of the highly reactive DHI product.
-
Reagent Preparation: Separately, prepare a solution of potassium hydroxide in methanol (e.g., 0.2 M to 3 M). Purge this solution with argon or nitrogen gas before use[4].
-
Deacetylation Reaction: Add the methanolic KOH solution to the stirred solution of this compound at room temperature. The reaction is very rapid.
-
Reaction Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). Deprotection is typically complete within 5 to 15 minutes[4].
-
Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 using an aqueous HCl solution. This step neutralizes the KOH and protonates the dihydroxyindole product[4].
-
Work-up and Extraction:
-
Remove the organic solvents using a rotary evaporator.
-
To the resulting aqueous residue, add deionized water if necessary and extract the DHI product three times with ethyl acetate[4].
-
Combine the organic layers.
-
-
Drying and Isolation:
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure to yield the 5,6-dihydroxyindole product. The product should be used immediately or stored under an inert atmosphere in the dark to prevent degradation.
-
Data Summary
The following table summarizes the reaction conditions for the base-catalyzed deacetylation of acetylated dihydroxyindole derivatives, which yield nearly quantitative results.
| Parameter | Condition 1 | Condition 2 |
| Starting Material | This compound derivative | This compound derivative |
| Solvent System | Dichloromethane/Methanol (9:1 v/v) | Dichloromethane/Methanol (9:1 v/v) |
| Base | 3 M KOH in Methanol | 0.2 M KOH in Methanol |
| Reaction Time | 5 minutes | 15 minutes |
| Atmosphere | Inert (Argon) | Inert (Argon) |
| Work-up | Acidification (pH 2-3), Extraction | Acidification (pH 3), Extraction |
| Reported Yield | Almost Quantitative[4] | Not specified, but complete[4] |
| Reference | [4] | [4] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the deacetylation protocol.
Caption: Workflow for the synthesis of DHI via deacetylation.
Characterization
The purity and identity of the final 5,6-dihydroxyindole product should be confirmed using standard analytical techniques. As noted in related syntheses, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are effective methods for verifying the compound's purity and structure[4].
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Methanol is toxic and flammable.
-
Potassium hydroxide (KOH) is corrosive. Handle with care and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle all solvents and reagents according to standard laboratory safety procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polydopamine and eumelanin molecular structures investigated with ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polydopamine Surface Chemistry: A Decade of Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,6-Diacetoxyindole in the Synthesis of Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5,6-diacetoxyindole as a versatile precursor in the synthesis of novel pharmaceutical agents. The unique chemical properties of this compound, primarily its enhanced stability and reactivity compared to its parent compound 5,6-dihydroxyindole (DHI), make it an invaluable building block in medicinal chemistry.[1] This document outlines detailed experimental protocols, presents quantitative data for key reactions, and illustrates relevant biological pathways.
Application in the Synthesis of Bioactive Amides: The Case of DHICA Amides
This compound-2-carboxylic acid (DAICA), a derivative of this compound, serves as a crucial intermediate in the synthesis of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) amides. These amides are of significant interest for their potential applications in dermocosmetic formulations and as biocompatible pigments.[2][3] The use of the diacetylated form protects the reactive catechol group during amide bond formation, leading to high yields and purity.
Protocol 1: Synthesis of this compound-2-carboxylic acid (DAICA)
This protocol details the acetylation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) to yield DAICA.
-
Materials: 5,6-dihydroxyindole-2-carboxylic acid (DHICA), Acetic anhydride, Pyridine, Methanol, Water.
-
Procedure:
-
In a round-bottom flask, suspend DHICA (700 mg) in acetic anhydride (7 mL).
-
Add pyridine (350 µL) to the suspension.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Following acetylation, add a 1:1 (v/v) mixture of water and methanol.
-
Reflux the mixture at 90°C for 2 hours to hydrolyze any mixed anhydride formed.
-
Remove the volatile components using a rotary evaporator to obtain DAICA as a light-yellow powder.[2]
-
Protocol 2: General Procedure for the Synthesis of DAICA Carboxamides
This protocol describes the coupling of DAICA with a primary amine using HATU as a coupling agent.
-
Materials: this compound-2-carboxylic acid (DAICA), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), N,N-Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF), Primary amine (e.g., 1-butanamine), Water, 0.01 M HCl.
-
Procedure:
-
In a dry reaction vessel under an argon atmosphere, dissolve DAICA (281 mg) in anhydrous DMF (5.62 mL).
-
Add HATU (1.5 equivalents, 759 mg) and DIPEA (2 equivalents, 474.5 µL) to the solution.
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the desired primary amine (1.5 equivalents) to the reaction mixture.
-
Monitor the reaction by HPLC until the activated intermediate is consumed.
-
Upon completion, precipitate the product by adding water to the reaction mixture.
-
Filter the precipitate and wash sequentially with water and 0.01 M HCl.
-
Dry the product under vacuum.[2]
-
The synthesis of DAICA carboxamides using the HATU/DIPEA coupling method consistently results in high yields.
| Amine | Product | Yield (%) |
| 1-Butanamine | DAICA butanamide | >85 |
| Benzylamine | DAICA benzylamide | >85 |
| 1,4-Diaminobutane | Bis-DAICA butanediamide | >85 |
Table 1: Yields of synthesized DAICA carboxamides.[2][4]
Caption: Synthesis of DHICA Amides via a DAICA Intermediate.
Application in the Development of Novel Anti-Cancer Agents
The indole scaffold is a privileged structure in the development of anti-cancer therapeutics. Novel indole-based compounds have been designed and synthesized as potent inhibitors of the Bcl-2 family of anti-apoptotic proteins, which are attractive targets for cancer therapy.
A series of synthesized indole-based compounds (U1-6) were evaluated for their cytotoxic effects on various cancer cell lines. Compounds U2 and U3 demonstrated significant activity.
| Compound | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| U2 | 5.22 ± 0.55 | 0.83 ± 0.11 | 0.73 ± 0.07 |
| U3 | 4.07 ± 0.35 | 1.17 ± 0.10 | 2.98 ± 0.19 |
Table 2: IC₅₀ values of compounds U2 and U3 against human cancer cell lines.[5][6][7]
The designed indole-based compounds exert their anti-cancer effects by inhibiting Bcl-2, leading to the induction of apoptosis.
Caption: Mechanism of Action of Indole-based Bcl-2 Inhibitors.
Protocol 3: Synthesis of Indole-Based Bcl-2 Inhibitors (General Scheme)
While the specific synthesis of the U1-6 series did not start from this compound, this multistep procedure illustrates the construction of a complex indole-based pharmaceutical.[5][6]
-
Step 1: Synthesis of 2-chloro-N-(4-nitrophenyl)acetamide (2)
-
Reflux a mixture of p-nitroaniline and potassium carbonate in dichloromethane with 2-chloroacetyl chloride.
-
-
Step 2: Synthesis of 2-morpholin-4-yl-N-(4-nitrophenyl)acetamide (3)
-
Heat compound 2 with morpholine in anhydrous THF.
-
-
Step 3: Synthesis of N-(4-amino-phenyl)-2-morpholin-4-yl-acetamide (4)
-
Reduce compound 3 using reduced iron in a mixture of ethanol and HCl under reflux.
-
-
Step 4: Synthesis of N-[4-(2-chloro-acetylamino)-phenyl]-2-morpholin-4-yl-acetamide (5)
-
React compound 4 with 2-chloroacetyl chloride.
-
-
Step 5: Synthesis of Final Indole Derivatives (U1-6)
-
The final step involves the cyclization and further modification to yield the target indole-based compounds.
-
Application in the Development of Neuroprotective Agents
Indole derivatives have shown significant promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Their mechanisms of action often involve the modulation of key signaling pathways that protect neurons from oxidative stress and apoptosis.
Indole-based compounds can exert neuroprotective effects through multiple signaling pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterizat… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
Application of 5,6-Diacetoxyindole in Photoprotective Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Diacetoxyindole (DAI) is a synthetic derivative of the eumelanin precursor 5,6-dihydroxyindole (DHI). While research on the direct application of DAI in topical photoprotective materials is an emerging field, its structural similarity to known photoprotective agents and the documented antioxidant properties of its precursors suggest its potential as a valuable compound for skin protection against ultraviolet (UV) radiation. DAI's acetylated form may offer improved stability and lipid solubility, enhancing its potential for formulation into cosmetic and dermatological products.
These application notes provide a comprehensive overview of the potential mechanisms of action of this compound in skin photoprotection and offer detailed protocols for its evaluation. The information is based on established methodologies for assessing photoprotective agents and the known properties of related indole compounds.
Mechanism of Action: A Postulated Overview
The photoprotective effects of this compound are likely multifaceted, leveraging the intrinsic properties of its dihydroxyindole core. Upon topical application, it is hypothesized that intracellular esterases may hydrolyze the acetyl groups of DAI, releasing the active 5,6-dihydroxyindole. The proposed mechanisms of action include:
-
UV Absorption: Indole compounds are known to absorb UV radiation, and it is anticipated that DAI and its hydrolyzed form, DHI, can absorb UVA and UVB rays, thereby reducing the amount of radiation that penetrates the skin cells.
-
Antioxidant Activity: UV exposure generates reactive oxygen species (ROS) in the skin, leading to oxidative stress and cellular damage. As a derivative of the antioxidant DHI, DAI is expected to scavenge free radicals, mitigating this damage.
-
Modulation of UV-Induced Signaling Pathways: UV radiation activates several signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which can lead to inflammation, photoaging, and carcinogenesis. It is plausible that DAI could modulate these pathways to prevent downstream detrimental effects.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data to illustrate the potential photoprotective efficacy of this compound. These tables are intended to serve as a template for organizing experimental results.
Table 1: In Vitro Photoprotective Efficacy of this compound
| Parameter | This compound (0.5% in formulation) | Placebo Formulation |
| Sun Protection Factor (SPF) | 12.5 ± 1.8 | 1.5 ± 0.3 |
| UVA Protection Factor (UVA-PF) | 8.2 ± 1.1 | 1.1 ± 0.2 |
| Critical Wavelength (nm) | 378 ± 2 | 371 ± 3 |
Table 2: Antioxidant Capacity of this compound
| Assay | This compound (IC50, µg/mL) | Ascorbic Acid (IC50, µg/mL) |
| DPPH Radical Scavenging | 45.3 ± 3.7 | 8.1 ± 0.9 |
| ABTS Radical Scavenging | 28.9 ± 2.5 | 5.4 ± 0.6 |
Table 3: Cellular Effects of this compound on UV-Exposed Human Keratinocytes (HaCaT)
| Parameter | Control (No UV) | UV-Exposed (20 mJ/cm²) | UV-Exposed + DAI (50 µM) |
| Cell Viability (%) | 100 | 58.4 ± 4.2 | 85.1 ± 5.5 |
| Intracellular ROS (% of control) | 100 | 320 ± 25 | 145 ± 18 |
| p38 MAPK Phosphorylation (Fold Change) | 1.0 | 4.8 ± 0.5 | 1.9 ± 0.3 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the acetylation of dihydroxyindoles.
Materials:
-
5,6-Dihydroxyindole (DHI)
-
Acetic anhydride
-
Pyridine
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 1 gram of 5,6-dihydroxyindole in 20 mL of pyridine in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 5 mL of acetic anhydride to the solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into 100 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
Protocol 2: Preparation of a Topical Cream Formulation
Materials:
-
This compound
-
Cetearyl alcohol
-
Glyceryl stearate
-
Glycerin
-
Xanthan gum
-
Phenoxyethanol (as a preservative)
-
Deionized water
Procedure:
-
Oil Phase: In a beaker, combine cetearyl alcohol and glyceryl stearate. Heat to 70-75°C until completely melted.
-
Add the desired concentration of this compound to the melted oil phase and stir until dissolved.
-
Aqueous Phase: In a separate beaker, dissolve glycerin and xanthan gum in deionized water. Heat to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed for 5-10 minutes to form a stable emulsion.
-
Cool the emulsion to below 40°C with gentle stirring.
-
Add phenoxyethanol and continue stirring until the cream is uniform and has reached room temperature.
Protocol 3: In Vitro Sun Protection Factor (SPF) Determination
This protocol is based on the spectrophotometric analysis of a thin film of the product.
Materials:
-
Topical formulation containing this compound
-
Polymethylmethacrylate (PMMA) plates
-
UV-Vis spectrophotometer with an integrating sphere
-
Glove or finger cot for spreading
Procedure:
-
Apply 1.0 mg/cm² of the formulation onto a PMMA plate.
-
Spread the formulation evenly over the plate using a gloved finger, ensuring a uniform film.
-
Allow the film to dry for 15 minutes in the dark.
-
Measure the UV transmittance of the sample at multiple points on the plate from 290 to 400 nm using the UV-Vis spectrophotometer.
-
Calculate the in vitro SPF using the following equation: SPFin vitro = ∫ E(λ) S(λ) dλ / ∫ E(λ) S(λ) T(λ) dλ Where E(λ) is the erythemal action spectrum, S(λ) is the solar spectral irradiance, and T(λ) is the spectral transmittance of the sample.
Protocol 4: Assessment of Antioxidant Activity (DPPH Assay)
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each DAI dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Protocol 5: In Vitro Cellular Photoprotection Assay
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound
-
UVB radiation source
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Seed HaCaT cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Expose the cells to a specific dose of UVB radiation (e.g., 20 mJ/cm²).
-
Incubate the cells for another 24 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm to determine cell viability.
Visualizations
Caption: Proposed mechanism of this compound photoprotection.
Caption: Experimental workflow for in vitro SPF determination.
Caption: Potential modulation of the UV-induced p38 MAPK pathway by DAI.
Conclusion
This compound presents a promising avenue for the development of novel photoprotective materials. Its potential to act as a UV absorber and a potent antioxidant, coupled with the possibility of favorable formulation characteristics, warrants further investigation. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the efficacy and mechanisms of DAI in skin photoprotection. Future studies should focus on generating robust in vitro and in vivo data to substantiate its use in dermatological and cosmetic applications.
Application Notes and Protocols for the Enzymatic Polymerization of 5,6-Diacetoxyindole into Melanin-Like Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin, a ubiquitous biopolymer, is renowned for its broad-spectrum UV absorption, antioxidant, and free-radical scavenging properties. These characteristics make melanin and its synthetic analogues, often termed melanin-like polymers, highly attractive for applications in dermatology, cosmetics, and drug delivery. The enzymatic synthesis of these polymers offers a green and controlled alternative to chemical methods. This document provides detailed protocols for the enzymatic polymerization of 5,6-diacetoxyindole (DAI), a stable precursor, into melanin-like polymers using laccase as a biocatalyst. The protocols cover the preparation of reagents, the enzymatic polymerization process, and the characterization of the resulting polymer's physicochemical and antioxidant properties.
Key Applications
-
Dermocosmetics: Incorporation into sunscreens and anti-aging formulations for photoprotection and antioxidant benefits.
-
Drug Delivery: Development of biocompatible nanocarriers for targeted drug release, leveraging the polymer's ability to chelate drugs and interact with biological tissues.
-
Biomaterials: Creation of antioxidant coatings for medical devices and scaffolds for tissue engineering.
Experimental Protocols
Protocol 1: Preparation of Reagents and Substrate
This protocol details the preparation of all necessary solutions for the enzymatic polymerization of this compound.
Materials:
-
This compound (DAI)
-
Laccase from Trametes versicolor (≥0.5 U/mg)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Sodium Acetate Buffer (0.1 M, pH 5.0):
-
Dissolve 8.2 g of sodium acetate in 900 mL of deionized water.
-
Adjust the pH to 5.0 using acetic acid.
-
Bring the final volume to 1 L with deionized water.
-
Sterilize by autoclaving or filtration.
-
-
Laccase Stock Solution (1 mg/mL):
-
Dissolve 10 mg of laccase in 10 mL of cold (4°C) sodium acetate buffer.
-
Gently mix to avoid denaturation. Store on ice for immediate use or aliquot and store at -20°C for long-term storage.
-
-
DAI Stock Solution (10 mM):
-
Dissolve 23.3 mg of this compound in 10 mL of ethanol.
-
Vortex until fully dissolved. Prepare this solution fresh before each experiment.
-
Protocol 2: Enzymatic Polymerization of this compound
This protocol describes the in-situ deacetylation of DAI and its subsequent polymerization catalyzed by laccase. The deacetylation is crucial as the hydroxyl groups are necessary for enzymatic oxidation and polymerization.
Materials:
-
DAI stock solution (10 mM in ethanol)
-
Laccase stock solution (1 mg/mL)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Reaction vessel (e.g., 50 mL glass beaker)
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
In a 50 mL glass beaker, combine 20 mL of sodium acetate buffer and 5 mL of the DAI stock solution.
-
Initiate the deacetylation by adding 1 mL of 0.1 M NaOH solution to the mixture while stirring. This will hydrolyze the acetyl groups to yield 5,6-dihydroxyindole.
-
Allow the deacetylation reaction to proceed for 10 minutes at room temperature.
-
Initiate the polymerization by adding 1 mL of the laccase stock solution to the reaction mixture.
-
Let the reaction proceed for 24 hours at room temperature with continuous stirring. The solution will gradually darken, indicating the formation of the melanin-like polymer.
-
Monitor the polymerization process by measuring the absorbance of the reaction mixture at 450 nm at different time intervals. An increase in absorbance corresponds to the formation of the polymer.
-
After 24 hours, terminate the reaction by heating the solution to 90°C for 10 minutes to denature the laccase.
-
Purify the polymer by centrifugation at 10,000 x g for 20 minutes. Discard the supernatant and wash the polymer pellet three times with deionized water.
-
Lyophilize the purified polymer pellet to obtain a dry powder. Store at 4°C for further analysis.
Characterization of Melanin-Like Polymers
Protocol 3: UV-Visible Spectroscopy
Procedure:
-
Disperse the lyophilized polymer in deionized water to a final concentration of 0.1 mg/mL.
-
Record the UV-Vis absorption spectrum from 200 to 800 nm using a spectrophotometer.
-
A characteristic broad absorption spectrum with a peak around 220 nm and decreasing absorbance towards the visible region is expected, which is typical for melanin-like polymers.[1]
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
Procedure:
-
Mix a small amount of the lyophilized polymer with KBr powder and press into a pellet.
-
Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Expected characteristic peaks include a broad band around 3400 cm⁻¹ (O-H and N-H stretching), and peaks around 1600 cm⁻¹ (C=O stretching).[2]
Protocol 5: Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [3]
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare different concentrations of the melanin-like polymer (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.
-
In a 96-well plate, add 100 µL of each polymer concentration to 100 µL of the DPPH solution.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm.
-
Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
-
Determine the EC₅₀ value (the concentration of the polymer that scavenges 50% of the DPPH radicals).
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Prepare different concentrations of the melanin-like polymer.
-
In a 96-well plate, add 20 µL of each polymer concentration to 180 µL of the FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Create a standard curve using a known antioxidant like Trolox and express the results as Trolox equivalents (TE).
Data Presentation
Table 1: Physicochemical Characterization of Enzymatically Synthesized Melanin-Like Polymer
| Parameter | Method | Expected Result |
| UV-Vis λmax | UV-Visible Spectroscopy | ~220 nm with broad absorption into the visible range[1] |
| Key FTIR Peaks (cm⁻¹) | FTIR Spectroscopy | ~3400 (O-H/N-H), ~1600 (C=O)[2] |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 100 - 300 nm (dependent on conditions) |
| Zeta Potential | DLS | -20 to -40 mV (indicative of good colloidal stability) |
Table 2: Antioxidant Capacity of Enzymatically Synthesized Melanin-Like Polymer
| Assay | Parameter | Expected Value | Reference (DHICA-melanin)[4] |
| DPPH Radical Scavenging | EC₅₀ (µg/mL) | 50 - 150 | ~115 |
| Ferric Reducing Antioxidant Power | FRAP Value (µmol TE/g) | 200 - 500 | Not directly comparable |
Visualizations
Caption: Workflow for the enzymatic synthesis of melanin-like polymers.
References
- 1. Synthesis and structural characteristics analysis of melanin pigments induced by blue light in Morchella sextelata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic Characterization of Natural Melanin from a Streptomyces cyaneofuscatus Strain and Comparison with Melanin Enzymatically Synthesized by Tyrosinase and Laccase [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Characterization of Poly(5,6-diacetoxyindole): Application Notes and Protocols for GPC and DSC Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the characterization of poly(5,6-diacetoxyindole), a functionalized conductive polymer with potential applications in drug delivery and biocompatible electronics. The protocols outlined herein focus on determining the molecular weight distribution and thermal properties of the polymer using Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC), respectively. These techniques are crucial for ensuring batch-to-batch consistency, understanding structure-property relationships, and predicting the polymer's behavior in various applications.
Introduction
Polyindoles and their derivatives are a class of conductive polymers that have garnered significant interest due to their unique electronic properties, biocompatibility, and environmental stability. Poly(this compound) is a derivative of poly(5,6-dihydroxyindole), a key component of eumelanin. The acetylation of the hydroxyl groups can enhance solubility in organic solvents, facilitating processing and characterization. Accurate determination of molecular weight and thermal transitions is paramount for controlling the synthesis and predicting the performance of the final material.
Gel Permeation Chromatography (GPC) separates polymer chains based on their hydrodynamic volume, providing critical information on the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature, allowing for the determination of the glass transition temperature (Tg) and melting temperature (Tm).
Experimental Protocols
Synthesis of Poly(this compound)
A brief overview of the synthesis is provided for context. The polymerization of this compound can be achieved through chemical or electrochemical methods. A common chemical method involves oxidative polymerization using an oxidizing agent such as iron(III) chloride or ammonium persulfate in an appropriate solvent.
Workflow for Synthesis and Characterization:
Caption: Workflow from monomer to polymer characterization.
Gel Permeation Chromatography (GPC) Protocol
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of poly(this compound).
Instrumentation and Conditions:
| Parameter | Value |
| GPC System | Agilent 1260 Infinity II LC System or equivalent |
| Columns | 2 x Agilent PLgel 5 µm MIXED-D columns in series |
| Mobile Phase | Tetrahydrofuran (THF) with 0.1% (w/v) Tetrabutylammonium bromide |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) Detector |
| Injection Volume | 50 µL |
| Sample Concentration | 1.0 mg/mL |
| Calibration | Polystyrene standards (narrow molecular weight distribution) |
Procedure:
-
Sample Preparation: Dissolve 5 mg of poly(this compound) in 5 mL of the mobile phase (THF with 0.1% TBAB). Gently agitate until the polymer is fully dissolved. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
Calibration: Prepare a series of polystyrene standards of known molecular weights in the mobile phase. Inject each standard to generate a calibration curve of log(Molecular Weight) versus elution volume.
-
Sample Analysis: Inject the prepared polymer solution into the GPC system.
-
Data Analysis: Using the calibration curve, determine the Mn, Mw, and PDI (Mw/Mn) of the poly(this compound) sample from the resulting chromatogram.
GPC Analysis Workflow:
Caption: Step-by-step GPC analysis workflow.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures of poly(this compound).
Instrumentation and Conditions:
| Parameter | Value |
| DSC System | TA Instruments DSC 25 or equivalent |
| Sample Pan | Tzero Aluminum Hermetic Pans |
| Sample Weight | 5-10 mg |
| Purge Gas | Nitrogen at 50 mL/min |
| Temperature Program | 1. Equilibrate at 25 °C2. Ramp from 25 °C to 300 °C at 10 °C/min3. Hold for 2 minutes at 300 °C4. Cool to 25 °C at 10 °C/min5. Ramp from 25 °C to 300 °C at 10 °C/min (Second Heating Cycle) |
| Data Analysis | Analyze the thermogram from the second heating cycle to determine Tg and Tm. |
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry poly(this compound) powder into a Tzero aluminum pan.
-
Encapsulation: Hermetically seal the pan using a sample press.
-
Reference Pan: Use an empty, sealed aluminum pan as a reference.
-
DSC Run: Place the sample and reference pans into the DSC cell. Run the specified temperature program.
-
Data Analysis: The glass transition (Tg) will appear as a step change in the heat flow curve. The melting point (Tm) will be an endothermic peak. The data from the second heating scan is typically used to ensure a consistent thermal history.
DSC Analysis Workflow:
Caption: Step-by-step DSC analysis workflow.
Data Presentation
The following tables present hypothetical but representative data for three different batches of poly(this compound) to illustrate expected results and batch-to-batch variability.
Table 1: GPC Results for Poly(this compound)
| Batch ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PDIA-001 | 12,500 | 28,750 | 2.3 |
| PDIA-002 | 15,200 | 36,480 | 2.4 |
| PDIA-003 | 11,800 | 29,500 | 2.5 |
Table 2: DSC Results for Poly(this compound) (from 2nd Heating Scan)
| Batch ID | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| PDIA-001 | 145 | Not Observed |
| PDIA-002 | 148 | Not Observed |
| PDIA-003 | 142 | Not Observed |
Note: The absence of a melting temperature (Tm) suggests that the polymer is amorphous under these synthesis and analysis conditions.
Discussion
The GPC data indicates that the synthesized poly(this compound) has a moderate molecular weight with a polydispersity index typical for step-growth or oxidative polymerizations. Variations between batches can be attributed to slight differences in reaction conditions such as temperature, reaction time, and monomer-to-oxidant ratio.
The DSC results show a glass transition temperature in the range of 142-148 °C. The lack of a distinct melting peak is characteristic of amorphous polymers. The Tg is an important parameter for determining the upper service temperature of the material and for optimizing processing conditions such as in thin-film casting or melt extrusion.
Conclusion
The GPC and DSC protocols detailed in this application note provide a robust framework for the comprehensive characterization of poly(this compound). By consistently applying these methods, researchers and drug development professionals can ensure the quality and reproducibility of their polymer batches, which is essential for the development of reliable and effective end-products. The provided data serves as a baseline for what can be expected from the analysis of this promising polymer.
Application Note: Quantification of 5,6-Diacetoxyindole in a Reaction Mixture using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-Diacetoxyindole is a key intermediate in the synthesis of various biologically active compounds and materials.[1][2] Accurate quantification of this compound within a reaction mixture is crucial for reaction monitoring, yield calculation, and purity assessment. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is suitable for in-process control and final product analysis in a research and drug development setting. The methodology is based on established principles for the analysis of indole derivatives, ensuring high sensitivity and reliability.[3][4]
Principle
The method employs a reversed-phase C18 column to separate this compound from other components of a typical reaction mixture. An isocratic mobile phase consisting of an organic solvent and an acidic aqueous buffer ensures efficient elution and good peak symmetry. Detection is performed using a UV detector, a common and reliable method for chromophoric compounds like indoles. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a this compound reference standard.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade)
-
Reaction mixture containing this compound
-
0.45 µm syringe filters
2. Instrumentation
A standard HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography data acquisition and processing software
-
Analytical balance
-
pH meter
3. Chromatographic Conditions
The following conditions are recommended as a starting point and may require optimization for specific reaction mixtures.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
5. Sample Preparation
-
Withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor will depend on the expected concentration of this compound.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
6. Method Validation
For reliable quantitative results, the method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a mid-range concentration on the same day. The relative standard deviation (RSD) should be < 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a freshly prepared mobile phase and standards. The RSD between the two days should be < 2%.
-
-
Accuracy: Perform a recovery study by spiking a placebo (reaction mixture without the analyte) with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 5500 |
| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coeff. (r²) | > 0.999 |
| Linearity Equation | y = mx + c |
Table 3: Precision and Accuracy Data
| Parameter | Concentration (µg/mL) | Result | Acceptance Criteria |
| Repeatability (RSD, n=6) | 50 | 0.9% | ≤ 2.0% |
| Intermediate Precision (RSD) | 50 | 1.2% | ≤ 2.0% |
| Accuracy (Recovery) | 40 (80%) | 99.5% | 98-102% |
| 50 (100%) | 100.2% | 98-102% | |
| 60 (120%) | 99.8% | 98-102% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Mandatory Visualization
Caption: Workflow for the HPLC quantification of this compound.
References
- 1. This compound >98.0%(HPLC)(N) 5g - Productos de laboratorio baratos en Laboratorio Discounter. Microscopios, productos químicos y más, entrega rápida en España. ¡Compra ahora! [laboratoriumdiscounter.nl]
- 2. chemimpex.com [chemimpex.com]
- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 5,6-Diacetoxyindole as a Versatile Starting Material for Functional Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,6-diacetoxyindole as a key precursor for the synthesis of a variety of functional dyes and pigments. The protocols detailed below are intended to serve as a foundational guide for the development of novel chromophoric and fluorophoric materials for diverse applications, including biomedical imaging, materials science, and diagnostics.
Introduction
This compound is a protected form of 5,6-dihydroxyindole (DHI), a crucial intermediate in the biosynthesis of eumelanin. The acetoxy groups serve as stable protecting groups for the reactive catechol moiety, allowing for a range of chemical modifications on the indole scaffold that would otherwise be challenging with the unprotected DHI.[1] This enhanced stability and ease of modification make this compound an attractive starting material for the synthesis of functional dyes and pigments.[1]
Applications of materials derived from this compound are extensive and include the development of biocompatible pigments for cosmetics, fluorescent probes for bio-imaging, and electroactive polymers for electronic devices.[2][3][4]
Synthesis of Melanin-Like Pigments
One of the primary applications of this compound is in the synthesis of melanin-like pigments. These synthetic melanins exhibit broad UV-visible absorption and favorable solubility profiles, making them suitable for applications in dermocosmetics and as photoprotective agents.[2][5][6] The synthesis typically involves the use of this compound-2-carboxylic acid (DAICA), which can be readily prepared from 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[2]
Protocol 1: Synthesis of this compound-2-carboxylic Acid (DAICA) Amides [2][7]
This protocol describes the synthesis of various amides of DAICA, which serve as precursors to soluble melanin-like pigments.
-
Materials:
-
This compound-2-carboxylic acid (DAICA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Primary or secondary amine (e.g., 1-butanamine, 1,4-diaminobutane, aniline)
-
Argon or Nitrogen gas
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve DAICA (1.0 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.5 eq) to the reaction mixture.
-
Stir the reaction for an additional 30 minutes at 25 °C. The reaction progress can be monitored by HPLC.
-
Upon completion, precipitate the product by adding water to the reaction mixture.
-
Filter the precipitate and wash sequentially with water and 0.01 M HCl.
-
Dry the product under vacuum.
-
Protocol 2: Deprotection of DAICA Amides [2][7]
This protocol describes the removal of the acetyl protecting groups to yield the corresponding 5,6-dihydroxyindole-2-carboxamides.
-
Materials:
-
DAICA amide
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Potassium hydroxide (KOH) solution in methanol (e.g., 3 M)
-
Aqueous acid (e.g., HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the DAICA amide in a 9:1 (v/v) mixture of DCM and methanol under an inert atmosphere.
-
Add the methanolic KOH solution. The deprotection is typically complete within 5-15 minutes, which can be monitored by HPLC.
-
Acidify the reaction mixture to pH 2 with aqueous acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and evaporate the solvent to obtain the deprotected product.
-
Protocol 3: Oxidative Polymerization to Melanin-Like Pigments [2][5][7]
This protocol describes the formation of melanin-like pigments from the deprotected DHICA amides.
-
Materials:
-
Deprotected DHICA amide
-
0.05 M Carbonate buffer (pH 9)
-
0.01 M HCl
-
-
Procedure:
-
Dissolve the deprotected DHICA amide (1 mM) in 0.05 M carbonate buffer (pH 9).
-
Stir the solution in the presence of air for 24 hours. The formation of the pigment will be indicated by a color change.
-
Precipitate the pigment by acidifying the solution to pH 3 with 0.01 M HCl.
-
Collect the precipitate by centrifugation (e.g., 7000 rpm, 10 min).
-
Wash the pigment pellet three times with 0.01 M HCl.
-
Lyophilize the final product to obtain a dry powder.
-
| Product | Yield (%) | UV-Vis Absorption | Reference |
| DAICA Butanamide | >85 | - | [2] |
| Melanin from deprotected DHICA amides | ~95% | Broadband | [2] |
Synthesis of Fluorescent Chemosensors
This compound derivatives can be functionalized with chromophoric and chelating moieties to create fluorescent chemosensors. An example is the synthesis of a Zn²⁺ sensor by coupling 2-amino-6-methylbenzothiazole to DAICA.[3][8]
Protocol 4: Synthesis of a Benzothiazole-Based Fluorescent Zn²⁺ Sensor [3][8][9]
-
Materials:
-
This compound-2-carboxylic acid (DAICA)
-
2-Amino-6-methylbenzothiazole (ABtz)
-
Coupling agent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve DAICA (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the coupling agent (1.5 eq) and DIPEA (2.0 eq) and stir for approximately 30 minutes.
-
Add a solution of ABtz in anhydrous DMF.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to precipitate the product.
-
Collect the precipitate and redissolve in ethyl acetate.
-
Wash the organic layer with acetic acid.
-
Evaporate the solvent to obtain the final product.
-
| Property | Value | Reference |
| Emission Maximum (in MeCN) | 417 nm | [9] |
| Fluorescence Enhancement with Zn²⁺ | > 8-fold increase | [9] |
| Association Constant (log Ka) for Zn²⁺ | 4.88 | [9] |
Proposed Synthesis of Other Functional Dyes
While specific protocols for a wide range of functional dyes starting from this compound are not extensively reported, its deprotected form, 5,6-dihydroxyindole, is a promising building block for various dye classes due to its electron-rich aromatic nature. The following are proposed generalized protocols based on established organic reactions.
Azo dyes can be synthesized via a diazotization-coupling reaction. 5,6-Dihydroxyindole, being an electron-rich aromatic compound, can act as a coupling component.
-
Generalized Procedure:
-
Diazotization: Prepare a diazonium salt from a primary aromatic amine (e.g., aniline) using sodium nitrite and a strong acid (e.g., HCl) at 0-5 °C.
-
Coupling: Dissolve 5,6-dihydroxyindole (obtained from the deprotection of this compound) in an alkaline solution (e.g., aqueous NaOH).
-
Slowly add the cold diazonium salt solution to the 5,6-dihydroxyindole solution with vigorous stirring, maintaining a low temperature.
-
The azo dye should precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.
-
Styryl dyes can be synthesized via Knoevenagel condensation of an active methylene compound with an aromatic aldehyde. Alternatively, an indole derivative with an active methyl group can be condensed with an aromatic aldehyde.
-
Generalized Procedure:
-
Synthesize a derivative of 5,6-dihydroxyindole with an active methyl group at the 2- or 3-position (e.g., by reacting with a suitable electrophile after N-protection).
-
Condense this derivative with an aromatic aldehyde in the presence of a base (e.g., piperidine or sodium acetate) in a suitable solvent (e.g., ethanol or acetic acid) with heating.
-
The styryl dye can be isolated by precipitation or extraction and purified by column chromatography or recrystallization.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and workflows.
Caption: Synthetic pathway for melanin-like pigments.
Caption: Synthesis and function of a fluorescent chemosensor.
Caption: Proposed workflow for azo dye synthesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of functional dyes and pigments. Its protected catechol group allows for controlled chemical modifications, leading to a range of materials with tailored properties. While the synthesis of melanin-like pigments is well-established, there is significant potential for the development of novel fluorescent probes, chemosensors, and other functional dyes based on this scaffold. The protocols and proposed synthetic routes provided herein offer a solid foundation for further research and development in this exciting area.
References
- 1. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of water-soluble cyanine dyes for fluorescence imaging | Poster Board #534 - American Chemical Society [acs.digitellinc.com]
- 3. ias.ac.in [ias.ac.in]
- 4. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degree of polymerization of 5,6-dihydroxyindole-derived eumelanin from chemical degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wpage.unina.it [wpage.unina.it]
Application Notes and Protocols for 5,6-Diacetoxyindole as an Analytical Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 5,6-diacetoxyindole as an analytical standard in chromatographic applications. This document is intended to guide researchers, scientists, and drug development professionals in establishing accurate and reproducible analytical methods for the quantification of this compound and related compounds.
Introduction
This compound is a key synthetic intermediate and a stable precursor to the melanin precursor 5,6-dihydroxyindole.[1] Its use as an analytical standard is critical for the accurate quantification of this and related indolic compounds in various matrices, including pharmaceutical formulations and biological samples. Proper analytical methodology is essential for quality control, stability studies, and pharmacokinetic assessments.
These notes provide a comprehensive guide to employing this compound as an analytical standard, with a primary focus on High-Performance Liquid Chromatography (HPLC) due to its wide applicability for indole derivatives. A protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also included for applications requiring higher sensitivity and specificity, noting that derivatization is likely necessary for optimal performance.
Signaling Pathway: Eumelanin Biosynthesis
This compound serves as a stable, acetylated precursor to 5,6-dihydroxyindole (DHI), a crucial intermediate in the biosynthesis of eumelanin, the primary pigment responsible for brown to black coloration in humans. The pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic and oxidative steps.
Experimental Protocols
Preparation of Standard Solutions
Note on Stability: Acetylated indoles can exhibit varying stability in solution, with the acetyl groups being susceptible to hydrolysis. It is recommended to prepare fresh stock solutions daily and store them protected from light at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or below is advisable.
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol or acetonitrile and bring to volume. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to be used in the HPLC analysis. The concentration range should be appropriate for the expected sample concentrations and the linear range of the detector.
Sample Preparation
The choice of sample preparation method will depend on the sample matrix. The goal is to extract this compound and remove interfering substances.
For Pharmaceutical Formulations (e.g., Creams, Ointments):
-
Accurately weigh a portion of the formulation equivalent to approximately 1 mg of this compound.
-
Transfer to a 50 mL centrifuge tube.
-
Add 20 mL of a suitable organic solvent (e.g., methanol, acetonitrile) and vortex for 10 minutes to dissolve the active ingredient.
-
Centrifuge at 4000 rpm for 15 minutes to precipitate excipients.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
For Biological Samples (e.g., Plasma, Serum):
-
Protein Precipitation: To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing an internal standard (if used). Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase and inject into the HPLC system.
HPLC Method (Adapted from a Validated Method for a Related Compound)
This method is adapted from a validated HPLC method for indole-3-carbinol acetate and is expected to provide good separation for this compound. Method optimization may be required for specific applications.
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | ~280 nm (based on typical indole absorbance) |
Method Validation Parameters (Typical Expected Values):
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
GC-MS Method (Requires Derivatization)
Direct GC-MS analysis of this compound may be challenging due to its polarity and thermal lability. Derivatization to a more volatile and stable compound is recommended. Silylation is a common derivatization technique for compounds with hydroxyl groups, and while this compound has acetylated hydroxyls, silylation of the indole nitrogen may improve chromatographic performance.
Derivatization Protocol (Silylation):
-
Evaporate the sample extract to complete dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a catalyst such as pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Recommended Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial: 100°C, hold for 1 min; Ramp: 15°C/min to 300°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Data Presentation
Table 1: HPLC Method Parameters and Typical Performance
| Parameter | Value |
| Retention Time | ~ 8-10 min (dependent on exact conditions) |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| LOD | ~ 0.1 µg/mL |
| LOQ | ~ 0.3 µg/mL |
| Intra-day Precision (%RSD) | < 1.5% |
| Inter-day Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.5 - 101.5% |
Table 2: GC-MS Method Parameters and Expected Performance (for TMS-derivatized this compound)
| Parameter | Value |
| Retention Time | Dependent on the specific derivative and column |
| LOD | ~ 0.01 ng/mL |
| LOQ | ~ 0.03 ng/mL |
| Key Mass Fragments | To be determined experimentally; expect fragments related to the TMS-indole moiety and loss of acetyl groups. |
Conclusion
The protocols and data presented in these application notes provide a robust framework for the use of this compound as an analytical standard in chromatographic methods. The adapted HPLC method offers a reliable approach for routine analysis, while the GC-MS method provides higher sensitivity for trace-level detection. Proper standard preparation and storage are crucial for obtaining accurate and reproducible results. It is recommended that users validate the chosen method for their specific application and sample matrix to ensure compliance with regulatory guidelines.
References
Synthesis of 5,6-diacetoxyindole-2-carboxylic acid (DAICA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-diacetoxyindole-2-carboxylic acid (DAICA) is a protected, stable derivative of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key intermediate in the biosynthesis of eumelanin.[1] The inherent instability of DHICA makes its protected form, DAICA, a valuable compound for further chemical modifications and for studying the biological roles of DHICA-derived molecules. This document provides detailed protocols for the synthesis of DAICA, starting from L-3,4-dihydroxyphenylalanine (L-DOPA), and includes relevant characterization data and the biosynthetic context of its precursor, DHICA.
Introduction
5,6-dihydroxyindole-2-carboxylic acid (DHICA) is a crucial monomer in the formation of eumelanin, the primary pigment responsible for brown to black coloration in human skin, hair, and eyes.[2] The study of DHICA and its derivatives is essential for understanding melanogenesis and for the development of novel therapeutic agents targeting skin pigmentation disorders, as well as for creating new biomaterials with unique photoprotective and antioxidant properties.[3] However, the catechol moiety of DHICA is highly susceptible to oxidation, posing challenges for its direct use in synthetic procedures.
The acetylation of the hydroxyl groups to form this compound-2-carboxylic acid (DAICA) provides a stable intermediate that can be easily handled and purified.[1][4] The acetyl protecting groups can be readily removed under mild conditions when required. This application note details a two-step synthesis of DAICA from the common precursor L-DOPA, involving the initial synthesis of DHICA followed by its acetylation.
Eumelanin Biosynthesis Pathway
DHICA is a central molecule in the eumelanin branch of the melanin synthesis pathway. The process is initiated by the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, both catalyzed by the enzyme tyrosinase. Dopaquinone then undergoes a series of reactions to form dopachrome. The enzyme dopachrome tautomerase (DCT) catalyzes the conversion of dopachrome to DHICA. In the absence of this enzyme, dopachrome can spontaneously rearrange to form 5,6-dihydroxyindole (DHI). Both DHI and DHICA are then polymerized to form eumelanin.[1][2][5]
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of DAICA.
Synthesis of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) from L-DOPA
This protocol is adapted from a one-pot procedure involving the ferricyanide oxidation of L-DOPA.[4]
Materials:
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium bicarbonate (KHCO₃)
-
Sodium hydroxide (NaOH), 3 M solution
-
Sodium metabisulfite (Na₂S₂O₅)
-
Hydrochloric acid (HCl), 3 M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
Nitrogen gas
Procedure:
-
Dissolve L-DOPA (1 g, 5.07 mmol) in 500 mL of deionized water in a round-bottom flask.
-
Continuously stir the solution vigorously under a nitrogen atmosphere.
-
In a separate beaker, prepare a solution of potassium ferricyanide (6.68 g, 20.3 mmol) and potassium bicarbonate (2.54 g, 25.4 mmol) in 60 mL of deionized water.
-
Gradually add the potassium ferricyanide/bicarbonate solution to the L-DOPA solution.
-
Following the addition, add 25 mL of 3 M NaOH solution to the reaction mixture.
-
Stir the reaction mixture for 15 minutes.
-
Quench the reaction by adding solid sodium metabisulfite until the solution color changes from dark to light yellow.
-
Adjust the pH of the solution to 3 with 3 M HCl.
-
Extract the product with ethyl acetate (3 x 250 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain DHICA as a greyish powder.
Expected Yield: ~86%
Synthesis of this compound-2-carboxylic acid (DAICA) from DHICA
This protocol describes the acetylation of DHICA using acetic anhydride and pyridine.[1]
Materials:
-
5,6-dihydroxyindole-2-carboxylic acid (DHICA)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Deionized water
Procedure:
-
To a flask containing DHICA (700 mg), add acetic anhydride (7 mL) and pyridine (350 µL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, add a 1:1 (v/v) mixture of methanol and water.
-
Reflux the mixture at 90 °C for 2 hours to hydrolyze the mixed anhydride formed at the carboxyl group.
-
Remove the volatile components using a rotary evaporator.
-
The final product, DAICA, is obtained as a lightly yellow powder.
Expected Yield: 98%[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of DHICA and DAICA.
| Compound | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Appearance |
| DHICA | L-DOPA | C₉H₇NO₄ | 193.16 | ~86 | Greyish Powder |
| DAICA | DHICA | C₁₃H₁₁NO₆ | 277.23 | 98[1] | Lightly Yellow Powder[1] |
Table 1: Summary of Synthesis Data.
Characterization of DAICA
The purity and identity of the synthesized DAICA should be confirmed by standard analytical techniques. While specific spectral data from the primary literature is limited in the provided search results, the expected analyses include:
-
¹H NMR: To confirm the presence of the indole ring protons, the carboxylic acid proton, and the two acetyl group protons.
-
LC-MS: To determine the purity and confirm the molecular weight of the compound.
-
UV-Vis Spectroscopy: To observe the characteristic absorption maxima of the diacetoxyindole chromophore.
Conclusion
The protocols outlined in this application note provide a reliable and high-yielding pathway for the synthesis of this compound-2-carboxylic acid (DAICA) from the readily available precursor, L-DOPA. The protection of the dihydroxyindole functionality as a diacetate offers a stable intermediate that is valuable for researchers in the fields of medicinal chemistry, materials science, and chemical biology for the development of novel compounds and materials based on the core structure of this important melanin precursor. The provided diagrams of the biosynthetic pathway and the experimental workflow offer a clear visual representation of the chemical and biological context of DAICA.
References
- 1. researchgate.net [researchgate.net]
- 2. Melanin Synthesis Pathways [skinwhiteningscience.com]
- 3. mdpi.com [mdpi.com]
- 4. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Diacetoxyindole
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and purity of 5,6-Diacetoxyindole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic routes for this compound include:
-
Acetylation of 5,6-Dihydroxyindole: This is a direct method involving the reaction of 5,6-Dihydroxyindole with an acetylating agent, typically acetic anhydride, in the presence of a base like pyridine.
-
Reductive Cyclization of a Dinitrostyrene Derivative: This method involves the synthesis of a substituted dinitrostyrene, such as 4,5-diacetoxy-2,β-dinitrostyrene, followed by a reductive cyclization step to form the indole ring.
-
One-Pot Synthesis from a Substituted Toluene: More complex, multi-step syntheses that proceed without the isolation of intermediates can also be employed, starting from precursors like 3,4-dibenzyloxybenzaldehyde.[1][2]
Q2: My this compound product is discolored (e.g., brown or black). What is the cause and how can I fix it?
A2: Discoloration is a common issue and is often due to the oxidation of the dihydroxyindole precursor or the diacetoxyindole product itself. The formation of tar-like materials can also occur as a side effect of the reaction.[3] To minimize discoloration:
-
Work under an inert atmosphere: When handling 5,6-dihydroxyindole or its derivatives, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Control the temperature: Avoid excessive heat during the reaction and workup, as this can promote the formation of colored impurities.
-
Purification: Discolored products can often be purified by recrystallization, sometimes with the addition of activated charcoal to remove colored impurities, or by column chromatography.
Q3: What are the critical parameters to control for maximizing the yield of the acetylation of 5,6-Dihydroxyindole?
A3: To maximize the yield of this reaction, consider the following:
-
Purity of 5,6-Dihydroxyindole: The starting material should be as pure as possible, as impurities can interfere with the reaction.
-
Reagent Stoichiometry: Use a slight excess of the acetylating agent (acetic anhydride) and the base (pyridine) to ensure complete conversion.
-
Reaction Temperature and Time: The reaction is typically carried out at room temperature or with gentle heating. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of byproducts.
-
Workup Procedure: A careful workup is crucial to isolate the product without significant loss. This usually involves quenching the reaction with water or ice and extracting the product with a suitable organic solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Degradation of starting material or product: The reaction conditions may be too harsh. 5,6-dihydroxyindole is particularly sensitive to oxidation. | Perform the reaction under an inert atmosphere. Ensure the temperature is carefully controlled. | |
| Poor quality of reagents: Impurities in solvents or starting materials can inhibit the reaction. | Use freshly distilled solvents and high-purity starting materials. | |
| Multiple Spots on TLC / Presence of Impurities | Side reactions: Formation of byproducts is common in indole synthesis. In reductive cyclization, a variety of byproducts can be expected.[3] | Optimize reaction conditions (temperature, catalyst, reaction time) to favor the formation of the desired product. |
| Incomplete acetylation: If starting from 5,6-dihydroxyindole, mono-acetylated or unreacted starting material may be present. | Increase the amount of acetic anhydride and pyridine. Ensure adequate reaction time. | |
| Formation of oxidized byproducts: Exposure to air can lead to the formation of colored, polar impurities. | Handle sensitive intermediates and the final product under an inert atmosphere. | |
| Difficulty in Product Purification | Product is an oil or fails to crystallize: This can be due to the presence of impurities that inhibit crystallization. | Attempt purification by column chromatography to remove impurities before attempting recrystallization again. |
| Co-elution of impurities during column chromatography: Impurities with similar polarity to the product can be difficult to separate. | Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent system may improve separation. Consider using a different stationary phase if silica gel is not effective. | |
| Low recovery after recrystallization: The chosen solvent may be too good, leading to significant product loss in the mother liquor. | Perform small-scale solubility tests to find an optimal recrystallization solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound and its Precursor
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Typical Yield | Reference |
| Acetylation | 5,6-Dihydroxyindole | Acetic anhydride, Pyridine | High (Qualitative) | General Method |
| Reductive Cyclization | 4,5-Dihydroxy-2,β-dinitrostyrene | H₂, Pd/Pt/Rh catalyst | High (Qualitative) | [1] |
| One-Pot Synthesis | 3,4-Dibenzyloxybenzaldehyde | Solid nitrating agent, Nitromethane, Pd/C catalyst | Good (Qualitative) | [2] |
Note: Quantitative yields are often highly dependent on the specific reaction conditions and scale. The yields cited here are based on qualitative descriptions in the literature.
Experimental Protocols
Protocol 1: Acetylation of 5,6-Dihydroxyindole
This protocol is a general procedure based on standard acetylation methods.
Materials:
-
5,6-Dihydroxyindole
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve 5,6-dihydroxyindole (1 equivalent) in a mixture of pyridine (2-3 equivalents) and dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (2.2-2.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization if necessary.
Protocol 2: Reductive Cyclization of 4,5-Dihydroxy-2,β-dinitrostyrene
This protocol describes the synthesis of the precursor 5,6-dihydroxyindole, which can then be acetylated as described in Protocol 1. The synthesis of 4,5-dihydroxy-2,β-dinitrostyrene starts from 3,4-dibenzyloxybenzaldehyde.[1]
Step 1: Synthesis of 4,5-Dibenzyloxy-2,β-dinitrostyrene
-
Condense 3,4-dibenzyloxybenzaldehyde with nitromethane in the presence of ammonium acetate in acetic acid at reflux to yield 3,4-dibenzyloxy-β-nitrostyrene.
-
Nitrate the resulting 3,4-dibenzyloxy-β-nitrostyrene with fuming nitric acid to produce 4,5-dibenzyloxy-2,β-dinitrostyrene.
Step 2: Debenzylation to 4,5-Dihydroxy-2,β-dinitrostyrene
-
Reflux the 4,5-dibenzyloxy-2,β-dinitrostyrene in trifluoroacetic acid under a nitrogen atmosphere for several hours.
-
Cool the reaction mixture, filter the solid, and wash with diethyl ether.
-
Recrystallize the solid from aqueous ethanol to yield 4,5-dihydroxy-2,β-dinitrostyrene.[1]
Step 3: Catalytic Reductive Cyclization to 5,6-Dihydroxyindole
-
Subject the 4,5-dihydroxy-2,β-dinitrostyrene to catalytic reductive cyclization with hydrogen gas in the presence of a palladium, platinum, or rhodium catalyst in a polar hydroxylic solvent system.[1]
-
After the reaction is complete, filter the catalyst and remove the solvent to obtain crude 5,6-dihydroxyindole.
-
The crude 5,6-dihydroxyindole can then be acetylated according to Protocol 1 to yield this compound.
Visualizations
Caption: Experimental workflow for the acetylation of 5,6-Dihydroxyindole.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Troubleshooting the purification of 5,6-Diacetoxyindole from crude product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5,6-Diacetoxyindole from a crude product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: The crude product is a dark, oily, or gummy substance.
-
Question: My crude this compound is a dark brown or black gum, not a solid. What causes this and how can I purify it?
-
Answer: The formation of a dark, gummy crude product is common and often indicates the presence of polymeric or oxidized impurities.[1] This can arise from the instability of the 5,6-dihydroxyindole precursor, which is prone to air oxidation, especially at a pH of 7 or higher.[1]
-
Troubleshooting Steps:
-
Initial Wash: Before attempting a full purification, try washing the crude gum with a non-polar solvent like hexanes or light petroleum to remove less polar impurities.
-
Column Chromatography: The most effective method for purifying a gummy product is typically column chromatography.[2][3] A silica gel column is recommended.
-
Recrystallization from a different solvent system: If you can solidify the gum, a carefully chosen solvent system for recrystallization might be effective.
-
-
Issue 2: Low yield after purification.
-
Question: I am losing a significant amount of product during purification. What are the common causes of low yield?
-
Answer: Low yields can result from several factors during the purification process.
-
Troubleshooting Steps:
-
Recrystallization:
-
Solvent Choice: The chosen recrystallization solvent may be too good at dissolving the product, even at low temperatures.[4] Experiment with different solvent systems.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.[4]
-
-
Column Chromatography:
-
Adsorption to Stationary Phase: Highly polar compounds can sometimes irreversibly adsorb to silica gel.[3] Ensure the mobile phase is polar enough to elute the product.
-
Improper Fraction Collection: Monitor the elution carefully using Thin Layer Chromatography (TLC) to avoid discarding fractions containing the product.
-
-
-
Issue 3: The purified product is still colored.
-
Question: After purification by column chromatography or recrystallization, my this compound is still slightly colored (e.g., yellow or brown). How can I obtain a colorless product?
-
Answer: A persistent color suggests the presence of highly conjugated or oxidized impurities that co-elute or co-crystallize with the product.
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[4] Be cautious, as charcoal can also adsorb some of your product.
-
Repeat Purification: A second purification step (e.g., recrystallization after column chromatography) may be necessary to remove residual impurities.
-
Check for Decomposition: Ensure that the purification conditions (e.g., high temperatures for extended periods) are not causing the product to decompose. The precursor, 5,6-dihydroxyindole, is known to be unstable.[1]
-
-
Issue 4: Difficulty with Recrystallization (e.g., oiling out).
-
Question: My this compound "oils out" instead of forming crystals during recrystallization. What should I do?
-
Answer: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solid is lower than the boiling point of the solvent.
-
Troubleshooting Steps:
-
Use a lower boiling point solvent: If possible, choose a solvent with a lower boiling point.
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation.[4]
-
Add a Seed Crystal: If you have a small amount of pure, solid product, adding a seed crystal can initiate crystallization.
-
Solvent Polarity: Try a less polar solvent system. Oiling out can sometimes be caused by using a solvent that is too polar.
-
-
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Melting Point | 139-140 °C | [2] |
| Appearance | Colorless needles | [2] |
| Molecular Formula | C₁₂H₁₁NO₄ | [2] |
| Molecular Weight | 233.22 g/mol | N/A |
| ¹H NMR | Purity can be confirmed by ¹H-NMR. | [5] |
| HPLC | Purity can be confirmed by HPLC. | [5] |
Table 2: Common Solvents for Purification Techniques
| Purification Technique | Stationary Phase | Eluent/Solvent System | Reference |
| Column Chromatography | Silica Gel | Benzene | [2] |
| Column Chromatography | Silica Gel | Benzene and Light Petroleum (1:1) | [2] |
| Recrystallization | N/A | Light Petroleum (b.p. 80-100 °C) | [2] |
| Recrystallization | N/A | Aqueous Ethanol | [1] |
Experimental Protocols
Protocol 1: Column Chromatography of Crude this compound
-
Column Preparation:
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample solution to the top of the column.
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Dissolution:
-
Place the crude or partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid.[4]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]
-
-
Crystallization:
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizations
Figure 1. A troubleshooting workflow for the purification of crude this compound.
References
- 1. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. benchchem.com [benchchem.com]
- 5. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 5,6-Diacetoxyindole Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 5,6-diacetoxyindole.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the polymerization of this compound?
A1: The polymerization of this compound typically proceeds via a two-step mechanism. First, the acetyl protecting groups are removed (deacetylation) to yield the highly reactive 5,6-dihydroxyindole (DHI). Subsequently, DHI undergoes rapid, spontaneous oxidative polymerization upon exposure to air or other oxidizing agents to form a melanin-like polymer.[1][2]
Q2: Why is deacetylation necessary for polymerization?
A2: The acetyl groups on the 5- and 6-positions of the indole ring are electron-withdrawing and sterically hindering, which reduces the nucleophilicity of the indole core and prevents the direct polymerization of the acetylated monomer.[3] Removal of these groups to form 5,6-dihydroxyindole is crucial for activating the molecule for oxidative coupling.
Q3: What type of polymer is formed from this compound?
A3: The polymerization of the corresponding 5,6-dihydroxyindole results in a eumelanin-like polymer, which is typically a complex, dark brown to black material composed of oligomers of varying lengths.[1][4] The final polymer is often characterized as poly(5,6-dihydroxyindole).
Q4: Can this compound be polymerized directly without deacetylation?
A4: Direct polymerization of this compound is generally unsuccessful under typical oxidative conditions.[3] The presence of the acetoxy groups deactivates the indole ring towards the necessary oxidative coupling reactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No polymer formation or very low yield. | Incomplete deacetylation of this compound. | - Ensure complete removal of acetyl groups by monitoring the reaction with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase the reaction time or temperature for the deacetylation step. - Use a stronger base or a different solvent system for deacetylation.[5] |
| Insufficient oxidant (e.g., dissolved oxygen) for polymerization of 5,6-dihydroxyindole. | - After deacetylation and neutralization, ensure the reaction mixture is exposed to air by vigorous stirring or by bubbling air or oxygen through the solution. - Consider using a chemical oxidant like hydrogen peroxide in combination with a catalyst such as peroxidase.[6] | |
| The resulting polymer has poor solubility. | High molecular weight and extensive cross-linking of the poly(5,6-dihydroxyindole). | - Control the polymerization time; shorter times may lead to lower molecular weight and more soluble oligomers. - Consider co-polymerization with more soluble monomers, such as 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[4] - The use of amides of 5,6-dihydroxyindole-2-carboxylic acid has been shown to produce more soluble melanin-like pigments.[5] |
| A "black gum" is formed that is difficult to handle. | Rapid, uncontrolled polymerization of 5,6-dihydroxyindole. | - This is a known challenge in the synthesis of 5,6-dihydroxyindole and its polymers.[7] - Perform the polymerization at a lower temperature to slow down the reaction rate. - Control the pH of the medium; polymerization is often rapid at slightly alkaline pH.[5] |
| Inconsistent batch-to-batch results. | Variability in the rate of deacetylation or oxidation. | - Standardize the deacetylation conditions (time, temperature, reagent concentration). - Control the exposure to air/oxygen during polymerization by using a fixed stirring rate or a controlled flow of air. - Ensure the purity of the starting this compound. |
Experimental Protocols
Protocol 1: Two-Step Polymerization of this compound via Deacetylation
This protocol describes a representative method for the polymerization of this compound through a deacetylation step to form 5,6-dihydroxyindole (DHI), followed by spontaneous oxidative polymerization.
Materials:
-
This compound
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Potassium hydroxide (KOH) solution in methanol (e.g., 3 M)
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Phosphate or carbonate buffer (e.g., 50 mM, pH 8-9)
-
Argon or Nitrogen gas
Procedure:
-
Deacetylation:
-
Dissolve this compound in a mixture of dichloromethane and methanol (e.g., 9:1 v/v) under an inert atmosphere (Argon or Nitrogen).[5]
-
Cool the solution in an ice bath.
-
Add a solution of KOH in methanol dropwise while stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 5-15 minutes).[5]
-
Quench the reaction by acidifying the mixture to a pH of ~3 with dilute HCl.
-
Remove the solvent under reduced pressure to obtain crude 5,6-dihydroxyindole.
-
-
Oxidative Polymerization:
-
Dissolve the crude 5,6-dihydroxyindole in an aqueous buffer solution (e.g., 50 mM carbonate buffer, pH 9).[5]
-
Expose the solution to air by stirring vigorously in an open flask.
-
The solution will gradually darken as the polymerization proceeds.
-
Continue stirring for a set period (e.g., 24 hours) to allow for polymer formation.[5]
-
The resulting polymer can be isolated by centrifugation or filtration, followed by washing with water and a suitable organic solvent (e.g., ethanol) to remove unreacted monomer and salts.
-
Dry the polymer under vacuum.
-
Data Presentation
The following tables summarize the expected effects of key reaction parameters on the properties of the resulting poly(5,6-dihydroxyindole). These are representative trends based on general principles of polymerization and studies of related systems.
Table 1: Effect of pH on Polymerization
| pH of Polymerization Medium | Polymerization Rate | Expected Molecular Weight |
| 7.0 | Slow | Lower |
| 8.0 | Moderate | Intermediate |
| 9.0 | Fast | Higher |
| 10.0 | Very Fast | High, potential for insolubility |
Table 2: Effect of Oxygen Availability on Polymerization
| Oxygen Exposure | Polymerization Rate | Yield |
| Inert Atmosphere (N₂/Ar) | Negligible | Very Low |
| Stirring in Air | Moderate | Moderate |
| Bubbling Air | Fast | High |
| Bubbling Pure O₂ | Very Fast | Highest |
Mandatory Visualization
Caption: Experimental workflow for the two-step polymerization of this compound.
Caption: Proposed reaction mechanism for this compound polymerization.
References
- 1. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical characterization of eumelanins with special emphasis on 5,6-dihydroxyindole-2-carboxylic acid content and molecular size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New intermediates in the oxidative polymerisation of 5,6-dihydroxyindole to melanin promoted by the peroxidase/H2O2 system | Semantic Scholar [semanticscholar.org]
- 7. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Handling of 5,6-Dihydroxyindole
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the deprotection and handling of the highly reactive compound, 5,6-dihydroxyindole (DHI). Our aim is to help you mitigate degradation and improve yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 5,6-dihydroxyindole (DHI) so prone to degradation?
A1: 5,6-Dihydroxyindole possesses a catechol moiety, which is highly susceptible to oxidation. In the presence of oxygen, especially under neutral or slightly alkaline conditions, it readily oxidizes to form a semiquinone radical. This radical can then polymerize to produce melanin-like pigments, leading to discoloration and a decrease in the yield of the desired monomeric DHI. This oxidative instability necessitates careful handling under inert conditions.
Q2: What are the most critical factors to control during the deprotection of a DHI precursor to prevent degradation?
A2: The three most critical factors are:
-
Exclusion of Oxygen: All steps must be performed under a strict inert atmosphere (e.g., argon or nitrogen). This includes using degassed solvents and purging all glassware.
-
pH Control: DHI is more stable under acidic conditions. The deprotection and workup should be designed to maintain a low pH whenever possible.
-
Temperature: Lower temperatures slow down the rate of oxidation. Whenever feasible, conduct reactions and workups at reduced temperatures.
Q3: Which protecting groups are recommended for the hydroxyl groups of 5,6-dihydroxyindole during synthesis?
A3: Benzyl ethers are a highly recommended protecting group for the catechol hydroxyls. They are stable to a wide range of reaction conditions used in indole synthesis and can be removed under very mild, neutral conditions via catalytic transfer hydrogenation. This method avoids the harsh acidic or basic conditions that can promote DHI degradation. Acetyl groups are another option and can be removed under controlled basic conditions, but this requires strict monitoring to prevent oxidation of the deprotected DHI.
Q4: What is catalytic transfer hydrogenation and why is it a good method for deprotecting 5,6-dibenzyloxyindole?
A4: Catalytic transfer hydrogenation is a technique where hydrogen is transferred from a donor molecule (like formic acid, ammonium formate, or cyclohexene) to the substrate, mediated by a catalyst (commonly palladium on carbon). It is a milder alternative to using pressurized hydrogen gas and is highly effective for cleaving benzyl ethers under neutral conditions, which is ideal for the sensitive 5,6-dihydroxyindole product.
Q5: Can I use antioxidants during the deprotection and workup?
A5: Yes, the use of antioxidants or scavengers can be beneficial. Ascorbic acid, for example, is a reducing agent that can help prevent the oxidation of DHI. It can be added during the workup to protect the final product.
Troubleshooting Guides
Issue 1: Low Yield of 5,6-Dihydroxyindole After Deprotection
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidation of DHI | Ensure all solvents are thoroughly degassed prior to use. Purge all glassware with a stream of argon or nitrogen before introducing reagents. Maintain a positive pressure of inert gas throughout the reaction and workup. | Minimized exposure to oxygen will prevent oxidative polymerization, leading to a higher yield of the monomeric product. |
| Inefficient Deprotection | If using catalytic transfer hydrogenation, ensure the catalyst is active. Use a fresh batch of catalyst if necessary. Optimize the reaction time and temperature. | Complete removal of the protecting groups will ensure all the starting material is converted to the desired product. |
| Adsorption to Catalyst | The polar DHI product can sometimes adsorb to the palladium on carbon catalyst. | After filtration of the catalyst, wash it thoroughly with a polar solvent (like methanol or ethanol) to recover any adsorbed product. |
| Degradation during Workup | Perform the workup at low temperature (e.g., in an ice bath). Use degassed, slightly acidic water for extractions to maintain a low pH. Add an antioxidant like ascorbic acid to the aqueous phase during extraction. | A controlled workup environment will prevent degradation of the newly formed DHI, preserving the yield. |
Issue 2: Product Discoloration (Brown or Black) During or After Deprotection
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxygen | This is the most common cause of discoloration due to melanin formation. Rigorously exclude air from the reaction and workup as described above. | The reaction mixture and the isolated product should remain a light color (e.g., off-white or pale yellow). |
| Basic pH | Traces of base can catalyze the oxidation of DHI. | Ensure that the reaction and workup conditions are neutral or acidic. If a basic reagent is used in a prior step, ensure it is completely removed or neutralized before deprotection. |
| Contamination with Metal Ions | Trace metal ions can catalyze the oxidation of catechols. | Use high-purity reagents and solvents. If metal contamination is suspected, consider adding a chelating agent like EDTA during the workup. |
Experimental Protocols and Data
Reductive Cyclization and Deprotection to Synthesize 5,6-Dihydroxyindole
A common and effective route to 5,6-dihydroxyindole involves the reductive cyclization of a protected 4,5-dihydroxy-2,β-dinitrostyrene derivative. Below is a summarized protocol based on established methods.
Protecting Group Strategy: Benzyl ethers are used to protect the hydroxyl groups, as they can be cleaved under mild conditions simultaneously with the reductive cyclization.
Reaction Scheme:
Caption: Reductive cyclization and in-situ deprotection.
Detailed Methodology:
-
Preparation: In a hydrogenation vessel, a solution of 4,5-dibenzyloxy-2,β-dinitrostyrene in a suitable solvent (e.g., acetic acid) is prepared.
-
Inerting: The vessel is thoroughly purged with an inert gas (argon or nitrogen).
-
Catalyst Addition: 10% Palladium on carbon (Pd/C) catalyst is added under the inert atmosphere.
-
Hydrogenation: The vessel is pressurized with hydrogen gas (typically around 50 psi).
-
Reaction: The mixture is shaken or stirred vigorously at room temperature for a specified time (e.g., 45 minutes).
-
Workup:
-
The hydrogen pressure is released, and the vessel is purged with inert gas.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The Celite® pad should be washed with a small amount of degassed solvent.
-
The filtrate is acidified to a pH of approximately 4.5 with acetic acid.
-
The product is extracted with a degassed organic solvent (e.g., diethyl ether) under an inert atmosphere.
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure without heating.
-
Quantitative Data Summary:
| Reaction Step | Starting Material | Product | Yield | Purity | Reference |
| Reductive Cyclization & Deprotection | (E)-4,5-Dihydroxy-2,β-dinitrostyrene | 5,6-Dihydroxyindole | ~50% | mp 140°C (dec.) | [1] |
Note: The cited patent uses the dihydroxy dinitrostyrene, implying deprotection occurs if starting from the dibenzyloxy derivative under these reductive conditions.
Visualization of Key Processes
Logical Workflow for Troubleshooting Low Yield
This diagram outlines the decision-making process when troubleshooting a low yield of 5,6-dihydroxyindole.
References
Technical Support Center: 5,6-Diacetoxyindole Production
Welcome to the technical support center for the synthesis and scale-up of 5,6-Diacetoxyindole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and process diagrams to support your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a critical intermediate?
A1: this compound is a protected, more stable derivative of 5,6-dihydroxyindole (DHI), a key precursor in the biosynthesis of eumelanin, the common black-brown pigment.[1][2] Its enhanced stability and solubility make it an invaluable building block in the synthesis of pharmaceuticals, particularly for neurological disorders, as well as in the development of novel dyes, pigments, and agrochemicals.[3][4] The acetoxy groups protect the highly reactive dihydroxy functionality, preventing the rapid oxidative polymerization that DHI undergoes when exposed to air.[1][2]
Q2: What are the primary synthesis routes for this compound at scale?
A2: The most common routes involve the acetylation of 5,6-dihydroxyindole or, more directly, the reductive cyclization of a substituted dinitrostyrene precursor. The latter method often involves using reagents like iron in acetic acid, although this can be difficult to reproduce on a large scale.[5] An alternative involves the catalytic reductive cyclization of 4,5-dihydroxy-2,β-dinitrostyrene using hydrogen with a palladium, platinum, or rhodium catalyst, which can minimize byproducts.[5]
Q3: What are the most critical parameters to monitor during the scale-up process?
A3: When moving from a laboratory to a pilot or industrial scale, several parameters become critical. These include:
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Heat Transfer: Exothermic reactions can lead to "hot spots" and thermal runaways in large vessels, causing product decomposition.[6][7]
-
Mixing Efficiency: Inadequate mixing can result in localized concentration gradients, promoting the formation of impurities and reducing yield.[6]
-
Reagent Addition Rate: The rate of reagent addition, especially in exothermic reactions, must be carefully controlled to manage the reaction temperature and profile.[7]
-
Impurity Profile: Minor impurities in starting materials can become significant at larger scales, potentially interfering with the reaction or complicating purification.[6]
Q4: How should this compound be properly stored to ensure its stability?
A4: To maintain its integrity, this compound should be stored in a cool environment, typically between 0-8°C.[4] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen, which can cause hydrolysis of the acetyl groups and subsequent oxidation.[1]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and purification of this compound.
Category: Low Yield and Incomplete Reactions
Q: My reaction yield dropped significantly when I increased the batch size. What are the likely causes?
A: A drop in yield during scale-up is a common challenge. The primary culprits often include:
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Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions and degradation of materials.[7] Many syntheses are exothermic, and what is manageable on a small scale can lead to thermal runaways if not properly controlled.[7][8]
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Changes in Physical Dynamics: The efficiency of mixing and heat transfer does not scale linearly with volume. What works with a magnetic stir bar in a flask may be inefficient with a mechanical stirrer in a large reactor, leading to poor mass transfer and compromised yield.[6]
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Reproducibility Issues: Some synthesis methods, such as those using elemental iron for reductive cyclization, are known to be difficult to reproduce consistently on a large scale.[5]
Category: Purity and Byproduct Formation
Q: My crude product is a dark, gummy, or tar-like material instead of a solid. How can I resolve this?
A: This is a frequently encountered issue, often stemming from the formation of polymeric impurities or the presence of residual, unstable intermediates.
-
Cause: The formation of a "black gum" is often due to the oxidation of unprotected or partially hydrolyzed dihydroxyindole species.[5] Byproducts can also become oxidized when exposed to air, forming tar-like materials.[9]
-
Solution:
-
Ensure Complete Acetylation: Verify that the hydroxyl groups are fully protected. Inadequate acetylation leaves reactive sites open for polymerization.
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (nitrogen or argon) to minimize oxidation.[5]
-
Temperature Control: Avoid excessive temperatures, which can accelerate the degradation of sensitive compounds and promote side reactions.[7]
-
Purification Strategy: Stringent purification is often required to isolate the product from these gummy materials.[5] This may involve column chromatography or carefully optimized crystallization procedures.
-
Q: I am observing unexpected peaks in my HPLC/LC-MS analysis. What are these impurities?
A: Unidentified peaks can arise from several sources:
-
Side Reactions: In some synthesis pathways, side reactions such as N-acetylation can occur, leading to byproducts.[3]
-
Starting Material Impurities: Impurities present in the starting materials can be carried through the synthesis or react to form new byproducts. At a larger scale, the absolute amount of these impurities increases and can become problematic.[6]
-
Degradation Products: The product itself may be degrading. This compound can hydrolyze back to 5,6-dihydroxyindole, which is extremely unstable and will quickly oxidize and polymerize.[1] This is often indicated by discoloration of the product.
Data Summary
Table 1: Comparison of Key Synthesis Parameters
| Parameter | Laboratory Scale (grams) | Pilot/Industrial Scale (kilograms) | Key Challenges During Scale-Up |
| Mixing | Magnetic Stirrer / Overhead Stirrer | Mechanical Stirrer (Anchor, Impeller) | Inefficient mixing can create dead zones and concentration gradients.[6] |
| Heat Transfer | Heating Mantle / Oil Bath | Jacketed Reactor with Thermal Fluid | Exothermic events can cause thermal runaways if heat is not removed efficiently.[7][8] |
| Reaction Time | Minutes to Hours | Can be significantly longer due to slower addition rates and thermal transfer.[10] | Longer exposure to heat can increase byproduct formation. |
| Purification | Flash Chromatography / Simple Crystallization | Multi-step Crystallization / Distillation | "Black gum" and tar-like byproducts make isolation difficult.[5] |
| Atmosphere | Often open to air or simple N₂ balloon | Strict control with inert gas blanketing | The high reactivity of deprotected intermediates necessitates oxygen exclusion.[1] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Cyclization
This protocol is a generalized representation based on common methods for synthesizing indole structures.
-
Reaction Setup: In a jacketed glass reactor suitable for the intended scale, suspend the 4,5-diacetoxy-2,β-dinitrostyrene precursor in a solvent such as ethyl acetate or acetic acid.
-
Catalyst Addition: Under an inert atmosphere, carefully add a suitable catalyst, such as 10% Palladium on Carbon (Pd/C).[9]
-
Hydrogenation: Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 40-55 psi) and begin vigorous agitation.[5][9]
-
Monitoring: Monitor the reaction progress by monitoring hydrogen uptake and analyzing aliquots via HPLC or TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture to remove the catalyst. This filtration should be done carefully as the catalyst can be pyrophoric.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude this compound may require further purification.
Protocol 2: Purification by Crystallization
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/heptane).
-
Decolorization: If the solution is highly colored, activated carbon may be added. Stir for a short period at elevated temperature, then filter the hot solution to remove the carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a moderate temperature.
Protocol 3: Deprotection of this compound to 5,6-Dihydroxyindole
This procedure must be performed under strictly controlled conditions to prevent oxidation of the final product.[3]
-
Setup: Dissolve the purified this compound in a degassed solvent mixture (e.g., dichloromethane/methanol 9:1 v/v) under an inert argon atmosphere.[3]
-
Deprotection: Add a solution of alcoholic potassium hydroxide (KOH) (e.g., 3 M).[3]
-
Monitoring: The deprotection is typically rapid (complete within minutes). Monitor by HPLC analysis.[3]
-
Quenching: Once complete, acidify the mixture to pH 2 with aqueous acid to neutralize the base and stabilize the product.[3]
-
Extraction: Extract the 5,6-dihydroxyindole product into a suitable organic solvent (e.g., ether) under a nitrogen atmosphere.[10] The product is highly unstable and should be used immediately.[1][5]
Process and Logic Diagrams
Caption: General workflow for scaling up this compound production.
Caption: Troubleshooting decision tree for purity issues in synthesis.
Caption: Key degradation pathway leading to product instability.
References
- 1. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. benchchem.com [benchchem.com]
- 8. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate | PPT [slideshare.net]
- 9. DE69323393T2 - Process for the preparation of 5,6-diazetoxyindole - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Enhancing the Solubility of 5,6-Diacetoxyindole-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5,6-diacetoxyindole-based polymers. These polymers, akin to synthetic melanins, often exhibit poor solubility in common solvents due to strong intermolecular forces, including hydrogen bonding and π-stacking between the indole rings.
Frequently Asked Questions (FAQs)
Q1: Why are this compound-based polymers poorly soluble in many common solvents?
A1: The limited solubility of these polymers is primarily due to the inherent nature of their melanin-like structure. Strong intermolecular forces, such as π-stacking of the aromatic indole rings and hydrogen bonding, lead to significant aggregation and resistance to solvation. Factors such as high molecular weight and the degree of crystallinity further contribute to their poor solubility in both aqueous and many organic solvents.
Q2: What are the recommended starting solvents for dissolving this compound-based polymers?
A2: For melanin-like polymers, alkaline aqueous solutions are often the most effective. It is recommended to start with sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions, typically in the range of 0.1 M to 1 M. Some polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have also been shown to be effective for similar melanin-like polymers and can be considered.
Q3: My polymer precipitates when I neutralize the alkaline solution. How can this be prevented?
A3: Precipitation upon neutralization is expected as the polymer's solubility is highly pH-dependent. To maintain the polymer in solution, you can either work within a controlled alkaline pH range or chemically modify the polymer to improve its solubility in neutral conditions.
Q4: Can the solubility of these polymers be improved without significant chemical modification?
A4: Yes, several physical methods can be employed. Sonication can help break up aggregates and improve dissolution in a suitable solvent. Additionally, optimizing the temperature during dissolution can be effective, as solubility generally increases with temperature. However, for significant and stable solubility enhancement, chemical modification is often necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the solubilization of this compound-based polymers.
| Issue | Potential Cause | Suggested Solution |
| Polymer does not dissolve in alkaline solution. | 1. Insufficiently alkaline pH.2. Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) causing crosslinking.3. Irreversible aggregation from harsh drying methods. | 1. Increase the concentration of the alkaline solution (e.g., from 0.1 M to 1 M NaOH).2. Add a chelating agent such as EDTA to sequester divalent cations.3. Use lyophilization (freeze-drying) to avoid harsh drying. |
| Solution contains visible aggregates. | 1. Incomplete dissolution.2. Re-aggregation of polymer particles over time. | 1. Increase stirring time and/or temperature. Use of sonication can aid in breaking up aggregates.2. For nanoparticle formulations, consider surface coatings to prevent re-aggregation. |
| Significant loss of material during purification. | 1. Incomplete precipitation if using acid precipitation.2. Adherence of the polymer to labware. | 1. Optimize the pH for precipitation and allow sufficient time for complete precipitation.2. Use low-adhesion labware and rinse with an alkaline solution to recover adsorbed material. |
| Poor solubility in organic solvents. | The inherent polarity and strong intermolecular forces of the polymer are not compatible with the chosen solvent. | Consider chemical modification, such as amide functionalization, to alter the polymer's polarity and introduce groups that can better interact with organic solvents. |
Experimental Protocols & Data
A promising strategy to enhance the solubility of indole-based polymers is through chemical modification, specifically by introducing amide functionalities. This approach has been successfully applied to polymers derived from 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a closely related precursor. The following protocol is adapted from this research and can serve as a starting point for modifying this compound-based polymers.
Protocol: Amide Functionalization for Improved Solubility
This protocol describes the synthesis of an amide-modified melanin-like polymer with enhanced solubility in organic solvents.
1. Synthesis of the Amide-Modified Precursor: This step involves coupling an amine to the indole precursor. For a precursor like this compound-2-carboxylic acid, the carboxylic acid group can be activated for amide bond formation.
-
Materials:
-
This compound-2-carboxylic acid
-
Amine of choice (e.g., butylamine)
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
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Anhydrous DMF
-
-
Procedure:
-
Dissolve this compound-2-carboxylic acid in anhydrous DMF.
-
Add the amine, followed by the coupling agent and base.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 18-24 hours.
-
Precipitate the product by adding water.
-
Filter, wash with dilute acid and then water, and dry the amide-functionalized precursor.
-
2. Oxidative Polymerization: The amide-modified precursor is then polymerized to form the final melanin-like material.
-
Materials:
-
Amide-functionalized precursor
-
Carbonate buffer (0.05 M, pH 9.0)
-
-
Procedure:
-
Dissolve the amide-functionalized precursor in the carbonate buffer.
-
Stir the solution in the presence of air for 24 hours to allow for oxidative polymerization.
-
Acidify the mixture to pH 3 to precipitate the polymer.
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Centrifuge to collect the polymer, wash with dilute HCl, and then lyophilize to obtain the dry, modified polymer.
-
Quantitative Solubility Data
The following table summarizes the solubility of an amide-functionalized DHICA-based polymer in various solvents, demonstrating the significant improvement achieved through this modification.[1] This data can be used as a reference for what can be expected when applying a similar strategy to this compound-based polymers.
| Solvent | Maximum Solubility (mg/mL) |
| DMSO | > 5 |
| Methanol | ~ 2.5 |
| Ethanol | ~ 1 |
| Propylene Glycol / Glycerol (1:1 v/v) | ~ 1 |
| Glycerol | < 0.25 |
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
This diagram outlines a systematic approach to addressing poor solubility of this compound-based polymers.
A troubleshooting workflow for polymer solubility.
Experimental Workflow for Improving Polymer Solubility via Amide Functionalization
This diagram illustrates the key steps in the chemical modification of an indole-based polymer to enhance its solubility.
Workflow for amide functionalization.
References
Common impurities in 5,6-Diacetoxyindole synthesis and how to remove them
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5,6-Diacetoxyindole (DAI). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My final this compound product is discolored (e.g., pink, brown, or black). What is the likely cause?
Discoloration in your final product is typically due to the presence of oxidized species. The precursor to this compound, 5,6-dihydroxyindole (DHI), is highly susceptible to aerial oxidation, which leads to the formation of colored, melanin-like polymeric impurities.[1] This can occur both during the synthesis of DHI and during the subsequent acetylation to DAI if conditions are not strictly controlled.
Q2: After the reaction, I have a significant amount of a dark, gummy, or oily residue that is difficult to purify. What are these byproducts?
The formation of a "black gum" or oily residue is a known issue in indole synthesis and is often a complex mixture of impurities.[2] These can include:
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Polymeric material: DHI can spontaneously polymerize, especially if not immediately used or protected.[1]
-
Side-products from cyclization: Depending on the synthetic route to the indole core, various side-reactions can occur.
-
Degradation products: Harsh reaction conditions can lead to the decomposition of both the starting materials and the desired product.
Q3: My yield of this compound is consistently low. What are the common reasons for this?
Low yields can stem from several factors throughout the synthesis process:
-
Instability of 5,6-dihydroxyindole (DHI): DHI is unstable and can degrade or polymerize before acetylation is complete.[2]
-
Incomplete reaction: The acetylation of DHI may not have gone to completion.
-
Over-reduction: In syntheses involving a catalytic reduction step to form the indole ring, the reaction may proceed too far, leading to the formation of 5,6-dihydroxyindoline.[2]
-
Loss during workup: The purification process, which can involve multiple extractions and recrystallizations, may lead to significant product loss.[3]
Troubleshooting Guide
Issue 1: Presence of Unreacted 5,6-Dihydroxyindole (DHI)
-
Identification: Unreacted DHI can be detected by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). It will appear as a more polar spot compared to the diacetylated product.
-
Removal Strategy:
-
Column Chromatography: This is an effective method for separating the more polar DHI from the less polar DAI.
-
Recrystallization: While less effective for large amounts of DHI, recrystallization can help to remove trace amounts.
-
Reaction Optimization: Ensure a sufficient excess of the acetylating agent (e.g., acetic anhydride) and an adequate reaction time to drive the reaction to completion.
-
Issue 2: Oxidized and Polymeric Impurities
-
Identification: These impurities are often responsible for the discoloration of the product and may appear as baseline material on TLC or as a broad, unresolved peak in HPLC.
-
Removal Strategy:
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat gently, and then filter through Celite.
-
Recrystallization: This is a primary method for removing polymeric and other impurities. Multiple recrystallizations may be necessary.
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Prevention: The most effective strategy is prevention. Conduct the synthesis of DHI and its subsequent acetylation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] Using an antioxidant during the DHI synthesis may also be beneficial.[2]
-
Issue 3: Residual Catalysts and Reagents
-
Identification: The presence of catalysts (e.g., Pd/C) or reagents (e.g., triethylamine, pyridine) can often be inferred from the reaction scheme and workup procedure.
-
Removal Strategy:
-
Catalysts: Solid-supported catalysts like Pd/C should be carefully removed by filtration, often through a pad of Celite, before proceeding with the workup.[5]
-
Basic Reagents (e.g., triethylamine, pyridine): These can be removed by washing the organic layer with a dilute acidic solution (e.g., 5% HCl) during the extraction process.
-
Acidic Reagents (e.g., acetic acid): These can be removed by washing with a dilute basic solution (e.g., saturated sodium bicarbonate).
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may need to be optimized for your specific impurity profile.
-
Solvent Selection: Choose a solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A common system is a mixture of ethanol and water or ethyl acetate and heptane.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Removal of Palladium on Carbon (Pd/C) Catalyst
-
After the hydrogenation step is complete, allow the reaction mixture to cool to room temperature.
-
Prepare a filtration setup with a Büchner funnel and a filter flask. Place a layer of Celite (diatomaceous earth) on top of the filter paper in the funnel.
-
Carefully pour the reaction mixture through the Celite pad. The Celite will help to trap the fine particles of the Pd/C catalyst.[5]
-
Rinse the reaction flask with a small amount of the reaction solvent and pass it through the Celite pad to ensure complete transfer of the product.
-
The resulting filtrate should be free of the catalyst and can be carried forward to the next step of the synthesis or workup.
Data Presentation
| Parameter | Value | Reference |
| Melting Point (DAI) | 130-131 °C | [5] |
| Hydrogenation Conditions | 50 psi H₂, 10% Pd/C, Room Temp. | [5] |
| Acetylation Reagents | Acetic Anhydride, Triethylamine, DMAP | [5] |
Visualizations
Synthesis and Impurity Formation Workflow
Caption: Workflow of this compound synthesis and common points of impurity formation.
Troubleshooting Logic for Impurity Removal
Caption: Decision tree for troubleshooting and purifying crude this compound.
References
- 1. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 3. EP0598383B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. DE69323393T2 - Process for the preparation of 5,6-diazetoxyindole - Google Patents [patents.google.com]
Technical Support Center: Stabilizing 5,6-Diacetoxyindole for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of 5,6-diacetoxyindole. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the acetoxy groups in this compound?
The two acetoxy groups at the 5 and 6 positions of the indole ring serve as protecting groups for the more reactive hydroxyl functionalities. This acetylation significantly enhances the compound's stability, particularly against oxidation, making it a more reliable precursor for the synthesis of various indole-based compounds compared to its highly unstable counterpart, 5,6-dihydroxyindole.
Q2: What are the optimal conditions for the long-term storage of solid this compound?
For maximal stability, solid this compound should be stored in a cool, dark, and dry environment. It is recommended to store the compound at temperatures between 0-8°C.[1] For extended periods, storage at -20°C is advisable. The container should be airtight to prevent moisture absorption and exposure to atmospheric oxygen. Storing under an inert atmosphere, such as argon or nitrogen, can provide additional protection against oxidative degradation.
Q3: How should I store solutions of this compound?
Solutions of this compound are more susceptible to degradation than the solid form. If you must store the compound in solution, use a dry, aprotic solvent. Prepare the solution fresh whenever possible. For short-term storage, keep the solution at -20°C. For longer durations, storage at -80°C is recommended. To minimize degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
Q4: What are the visual indicators of this compound degradation?
A noticeable change in the color of the solid from its typical off-white or light-yellow appearance to a darker shade, such as pink, brown, or black, is a primary indicator of degradation. This color change often signifies the hydrolysis of the acetoxy groups and subsequent oxidation and polymerization of the resulting 5,6-dihydroxyindole. Clumping of the powder may also suggest moisture absorption, which can accelerate degradation.
Q5: Can I use this compound that has changed color?
While a slight change in color may not significantly affect the bulk purity for some applications, it is a clear sign of degradation. For sensitive experiments where high purity is critical, it is strongly advised to use a fresh, un-degraded batch of the compound to ensure the reliability and reproducibility of your results.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimental use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound stock. | - Prepare fresh solutions for each experiment. - If using a stock solution, validate its purity before use via an appropriate analytical method (e.g., HPLC). - Ensure proper storage of both solid and solution forms as per the recommendations. |
| Solid has darkened or become discolored | Exposure to light, moisture, or elevated temperatures. | - Discard the discolored compound if purity is critical. - For future prevention, store the compound in an amber or opaque vial in a desiccator at the recommended low temperature. |
| Precipitate observed in stock solution after thawing | The solution may be supersaturated, or the compound has low solubility at lower temperatures. | - Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. - Ensure the solution is clear before use. - If the issue persists, consider preparing a fresh, less concentrated stock solution. |
Quantitative Stability Data
The following table summarizes illustrative stability data for this compound under various storage conditions. Please note that these are representative values and actual stability may vary based on the specific batch and purity of the compound.
| Storage Condition | Duration | Purity (%) | Appearance |
| -20°C, Dark, Dry, Airtight | 12 Months | >98% | Off-white to light yellow powder |
| 4°C, Dark, Dry, Airtight | 12 Months | ~95% | Light yellow powder |
| Room Temperature (20-25°C), Dark, Dry | 6 Months | ~90% | Yellow to light brown powder |
| Room Temperature (20-25°C), Exposed to Light & Air | 1 Month | <80% | Brown to dark brown solid |
| 40°C, Dark, Dry | 1 Month | <85% | Brown solid |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol outlines a general procedure for assessing the stability of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound should be determined. Degradation products are expected to elute at different retention times.
Protocol for Forced Degradation Studies
This protocol describes how to subject this compound to stress conditions to generate potential degradation products.
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Procedure:
-
Acid Hydrolysis: To 1 mL of a 1 mg/mL this compound solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of a 1 mg/mL this compound solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of a 1 mg/mL this compound solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Expose solid this compound powder to 80°C in an oven for 48 hours. Dissolve the stressed powder in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound to a UV lamp (254 nm) for 24 hours. Analyze the solution by HPLC.
Visualizations
References
Overcoming poor reproducibility in 5,6-Diacetoxyindole experiments
Welcome to the technical support center for 5,6-Diacetoxyindole and 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, handling, and polymerization of this compound and its derivatives.
Q1: My synthesis of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) results in a low yield. What are the common causes and how can I improve it?
A1: Low yields in DHICA synthesis are a frequent challenge, often stemming from the instability of intermediates and the multi-step nature of the synthesis.[1] Classical methods involving the oxidation of 3,4-dihydroxyphenylalanine (DOPA) can be sensitive to reaction conditions.[1]
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity of your starting material, L-DOPA. Impurities can interfere with the oxidation and cyclization steps.
-
Oxidizing Agent: The choice and amount of oxidizing agent, such as potassium ferricyanide, are critical.[2] Ensure it is fresh and added under controlled conditions.
-
Control of Intermediates: The intermediate, dopachrome, is unstable. Its conversion to DHICA should be facilitated promptly.[3]
-
pH Control: The pH of the reaction mixture can significantly impact the stability of DHICA. It is known to precipitate below pH 5.[3] Maintain the recommended pH throughout the synthesis and purification process.
-
Atmosphere: To prevent unwanted oxidation, conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Purification: Purification can be challenging. Stringent purification may be required to isolate the product from reaction byproducts.[4] Consider chromatographic purification for higher purity.[5]
Q2: I am observing poor reproducibility in the oxidative polymerization of DHICA to form melanin. What factors should I control more carefully?
A2: The oxidative polymerization of DHICA is highly sensitive to environmental and chemical factors, leading to variability in the properties of the resulting melanin-like polymer.[3]
Key Factors for Reproducibility:
-
pH: The pH of the buffer solution is critical. Polymerization is typically carried out under slightly alkaline conditions (e.g., pH 7-9).[2][3] Small variations in pH can alter the polymerization rate and the properties of the melanin.
-
Aeration: The extent of aeration significantly influences the reaction. Consistent and controlled aeration enhances the synthesis of DHICA-melanin.[3] For reproducible results, standardize the stirring speed and the exposure to air, or consider using a controlled gas flow.
-
Temperature: Maintain a constant temperature throughout the polymerization process.
-
Purity of DHICA: The presence of impurities, including residual solvents or unreacted starting materials, can affect the polymerization process. Ensure your DHICA is of high purity.
-
Metal Ions: Trace metal ions can catalyze oxidation. The presence of copper ions, for instance, can affect the ratio of DHI to DHICA units in eumelanin.[6] Use high-purity water and reagents to minimize metal ion contamination.
Q3: My 5,6-dihydroxyindole (DHI) or DHICA solution darkens and precipitates quickly, even during storage. How can I improve its stability?
A3: 5,6-dihydroxyindoles are notoriously unstable and prone to auto-oxidation, leading to the formation of colored, insoluble melanin-like polymers.[3][7]
Stabilization Strategies:
-
Acidic Conditions: Store solutions at a slightly acidic pH (below 5) to increase stability and reduce the rate of auto-oxidation.[3]
-
Use of Antioxidants: The addition of antioxidants, such as sodium bisulfite (NaHSO3) or ascorbic acid, can help prevent premature oxidation.[7]
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.
-
Low Temperature: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down degradation.
-
Protection of Hydroxyl Groups: For long-term stability and to prevent premature polymerization, the hydroxyl groups can be protected as acetates, forming this compound or this compound-2-carboxylic acid (DAICA).[2][8] These acetylated forms are more stable and can be deprotected immediately before use.[2]
Q4: I am having trouble with the purification of this compound, often ending up with a black gum. What can I do to improve the isolation of the pure product?
A4: The formation of a black gum during the purification of this compound is often due to the presence of iron salts from the reductive cyclization step and polymerization of any unprotected dihydroxyindole.[8]
Purification Tips:
-
Thorough Removal of Catalysts: If using a metal-based reducing agent like iron in acetic acid, ensure complete removal of the metal salts after the reaction. This may involve filtration and washing.
-
Controlled Deacetylation: 5,6-dihydroxyindole is unstable under the deacetylation conditions (pH > 7).[4] If deacetylation is intended, it should be done carefully with the inclusion of antioxidants.[4]
-
Chromatography: Column chromatography on silica gel can be an effective method for separating the desired this compound from colored impurities and byproducts.[5]
-
Alternative Synthesis Routes: Consider synthesis routes that avoid harsh conditions or difficult-to-remove reagents. Modern catalytic methods for reductive cyclization may offer cleaner reactions.[4]
Experimental Protocols & Data
For improved reproducibility, detailed experimental protocols and comparative data are provided below.
Synthesis of this compound-2-Carboxylic Acid (DAICA)
This protocol is based on the acetylation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA). The protection of the catechol functional group with acetyl groups enhances stability.[2]
Methodology:
-
Acetylation: DHICA is treated with acetic anhydride in the presence of pyridine overnight.
-
Hydrolysis: The resulting mixed anhydride at the carboxyl group is hydrolyzed by refluxing in a 1:1 v/v mixture of methanol and water.[2]
-
Purification: The product, DAICA, can be purified by recrystallization or chromatography.
Table 1: Reaction Parameters for DAICA Synthesis
| Parameter | Condition | Reference |
| Acetylating Agent | Acetic Anhydride | [2] |
| Base | Pyridine | [2] |
| Reaction Time | Overnight | [2] |
| Hydrolysis | Methanol/Water (1:1 v/v), reflux | [2] |
Oxidative Polymerization of DHICA
This protocol outlines the aerobic oxidation of DHICA to form a melanin-like polymer.
Methodology:
-
Dissolution: Dissolve DHICA in a buffer solution (e.g., 0.05 M carbonate buffer).
-
pH Adjustment: Adjust the pH to a slightly alkaline value (e.g., pH 9).[2]
-
Aeration: Stir the solution vigorously in the presence of air for a set period (e.g., 24 hours).[2] Aeration is crucial for enhancing the polymerization.[3]
-
Isolation: The resulting melanin polymer can be precipitated by acidifying the solution to pH 3 and collected by centrifugation.[2]
Table 2: Influence of pH on DHICA Polymerization
| pH | Observation | Reference |
| < 5 | DHICA precipitates, polymerization is inhibited. | [3] |
| 7 - 8 | Formation of brown, soluble melanin. | [3] |
| 9 | Efficient aerobic oxidation to form melanin-like pigments. | [2] |
Visualized Workflows and Pathways
To further clarify the experimental processes, the following diagrams illustrate key workflows.
Synthesis and Protection of DHICA
Caption: Synthesis of DHICA and its protection to the more stable DAICA.
DHICA Polymerization Workflow
Caption: Step-by-step workflow for the oxidative polymerization of DHICA.
Troubleshooting Logic for Low Polymerization Yield
Caption: A logical guide to troubleshooting poor DHICA polymerization.
References
- 1. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d.docksci.com [d.docksci.com]
- 4. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Recent Advances and Progress on Melanin: From Source to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,6-DIHYDROXYINDOLE | 3131-52-0 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Eumelanin Precursors: 5,6-Diacetoxyindole vs. 5,6-Dihydroxyindole (DHI)
For researchers, scientists, and drug development professionals, the choice of monomer is a critical determinant in the synthesis of eumelanin-like polymers. This guide provides an objective comparison of two key precursors: the highly reactive 5,6-dihydroxyindole (DHI) and its more stable acetylated counterpart, 5,6-diacetoxyindole. We delve into their respective physicochemical properties, polymerization behavior, and the characteristics of the resulting polymers, supported by established experimental protocols.
Introduction to Eumelanin Precursors
Eumelanin, the ubiquitous black-brown pigment in the animal kingdom, is a complex polymer derived from the oxidative polymerization of 5,6-dihydroxyindoles.[1] The primary building block, 5,6-dihydroxyindole (DHI), is highly reactive and readily polymerizes under oxidative conditions.[1] This reactivity, while essential for melanin formation, poses challenges for its synthesis, storage, and controlled polymerization. To circumvent these stability issues, researchers often utilize a protected form, this compound, which offers enhanced stability and can be deprotected in situ to initiate polymerization.
Physicochemical Properties of Monomers
The key difference in the chemical structure between DHI and this compound—the presence of hydroxyl versus acetoxy groups—fundamentally dictates their stability and reactivity. DHI is notoriously unstable in the presence of air and light, rapidly oxidizing to form polymeric structures.[1] In contrast, the acetylation of the hydroxyl groups in this compound significantly increases its stability, allowing for easier handling and storage.[2]
| Property | This compound | 5,6-Dihydroxyindole (DHI) |
| Molar Mass | 233.22 g/mol | 149.15 g/mol |
| Appearance | Off-white to light brown solid | Unstable, often generated in situ |
| Solubility | Soluble in organic solvents like acetone, ethyl acetate | Soluble in polar organic solvents and aqueous buffers |
| Stability | Relatively stable solid | Highly unstable, readily oxidizes |
Polymerization Behavior: A Tale of Reactivity and Control
The polymerization of DHI and the role of this compound are best understood as a comparison between a highly reactive monomer and a stable, protected precursor. Direct polymerization of this compound is not typically performed as the acetyl groups inhibit the oxidative coupling required for chain growth. Instead, it serves as a convenient starting material for the controlled generation of DHI.
5,6-Dihydroxyindole (DHI) Polymerization
DHI undergoes rapid, spontaneous oxidative polymerization in aqueous solutions, particularly at neutral to alkaline pH.[1] This process can be initiated by exposure to air (auto-oxidation) or through the action of enzymes like tyrosinase or peroxidases, or chemical oxidants.[3][4] The polymerization proceeds through the formation of dimers, trimers, and higher oligomers, which eventually aggregate and precipitate as a black, insoluble eumelanin-like polymer.[1][5] The main contributors to DHI-melanin are believed to be tetramers and pentamers.
The Role of this compound in Polymerization
This compound acts as a stable precursor that can be deprotected to form DHI, which then undergoes polymerization. This two-step process allows for greater control over the initiation of the polymerization reaction. The deacetylation can be achieved under basic conditions, which coincidentally also favor the oxidative polymerization of the newly formed DHI.
Properties of the Resultant Polymer: Eumelanin
The polymer obtained from the polymerization of DHI (whether starting from DHI directly or from this compound followed by deacetylation) is a eumelanin-like material. These polymers are characterized by their broad-spectrum UV-visible absorption, black color, and general insolubility in most solvents.[2] The final properties of the polymer can be influenced by the polymerization conditions, such as pH, oxidant, and the presence of other melanin precursors like 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[6][7][8]
| Property | Poly(5,6-dihydroxyindole) - Eumelanin |
| Color | Black |
| Solubility | Generally insoluble in most solvents |
| Structure | Heterogeneous polymer of DHI units |
| Key Feature | Broad UV-Visible absorbance |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acetylation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), followed by hydrolysis of the mixed anhydride.[2]
Materials:
-
5,6-dihydroxyindole-2-carboxylic acid (DHICA)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Water
Procedure:
-
DHICA is treated with acetic anhydride and pyridine overnight.
-
The resulting mixed anhydride is hydrolyzed by refluxing in a 1:1 v/v mixture of methanol and water.
-
The volatile components are removed under reduced pressure to yield this compound.
Oxidative Polymerization of 5,6-Dihydroxyindole (DHI)
This protocol describes the auto-oxidation of DHI in an alkaline buffer.
Materials:
-
5,6-dihydroxyindole (DHI)
-
Sodium phosphate buffer (0.1 M, pH 7.4) or sodium borate buffer (0.05 M, pH 9.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a fresh stock solution of DHI (e.g., 10 mM) in deoxygenated water.
-
Initiate the polymerization by adding the DHI stock solution to the alkaline buffer.
-
Monitor the formation of the melanin-like polymer by measuring the increase in absorbance over time using a UV-Vis spectrophotometer. A broad, featureless absorption will develop across the visible spectrum.
Polymerization from this compound via in situ Deacetylation
This protocol combines the deacetylation of this compound and the subsequent polymerization of the generated DHI.
Materials:
-
This compound
-
Sodium carbonate buffer (0.05 M, pH 9.0)
-
Ethanol (or other suitable organic solvent)
-
Hydrochloric acid (0.01 M)
Procedure:
-
Dissolve this compound in a minimal amount of a suitable organic solvent.
-
Add this solution to the sodium carbonate buffer (e.g., to a final concentration of 1 mM). The basic conditions will facilitate the deacetylation to DHI.
-
Stir the solution in the presence of air for 24 hours to allow for oxidative polymerization of the in situ generated DHI.
-
Collect the precipitated melanin-like polymer by acidification to pH 3 with hydrochloric acid, followed by centrifugation.
-
Wash the precipitate with 0.01 M HCl and lyophilize to obtain the dry polymer.[2]
Visualizing the Pathways
Caption: Polymerization pathways of DHI and this compound.
Caption: Experimental workflow for comparison.
Conclusion
References
- 1. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | DHI and DHICA polymerize forming eumelanin [reactome.org]
- 4. Peroxidase as an alternative to tyrosinase in the oxidative polymerization of 5,6-dihydroxyindoles to melanin(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible oxidative polymerization mechanism of 5,6-dihydroxyindole from ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variation in melanin content and composition in type V and VI photoexposed and photoprotected human skin: the dominant role of DHI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structural Investigation of DHICA Eumelanin Using Density Functional Theory and Classical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DHI and DHICA as Eumelanin Precursors
For Researchers, Scientists, and Drug Development Professionals
Eumelanin, the primary determinant of brown and black pigmentation in humans, is a complex biopolymer derived from the oxidative polymerization of two key precursors: 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1][2] The ratio of these two indoles within the melanin polymer significantly dictates its physicochemical properties and biological functions.[3] This guide provides an in-depth comparative study of DHI and DHICA, supported by experimental data, to elucidate their distinct roles in melanogenesis and the resulting properties of the melanins they form.
Physicochemical Properties: A Tale of Two Monomers
The structural divergence between DHI and DHICA is the foundation of their distinct physicochemical characteristics. DHI's planar structure facilitates strong π-π stacking interactions, leading to the formation of compact, aggregated, and insoluble black polymers.[4] In contrast, the carboxylic acid group on DHICA introduces steric hindrance and electrostatic repulsion, resulting in more irregular, less aggregated polymers that are brown and exhibit greater solubility in aqueous solutions above pH 5.[4][5]
| Property | DHI-Derived Melanin | DHICA-Derived Melanin | References |
| Color | Black | Brown | [4][6] |
| Solubility | Insoluble in most solvents | Soluble in aqueous solutions above pH 5 | [4][5] |
| Structure | Planar, aggregated, compact | Non-planar, less aggregated | [4][7] |
| UV-Vis Absorption | Broad, monotonic absorption across the visible spectrum | Intense absorption in the UV-A region (~320 nm) with a tail into the visible spectrum | [4][6] |
| Paramagnetic Properties (EPR) | Broader EPR signal | Narrower EPR signal | [4] |
Biological Activity: Antioxidant Potential and Cellular Signaling
The structural differences between DHI- and DHICA-derived melanins extend to their biological activities, particularly their antioxidant capacities. DHICA-rich melanins are generally considered to be more effective antioxidants.[7]
| Antioxidant Activity | DHI-Derived Melanin | DHICA-Derived Melanin | References |
| DPPH Radical Scavenging | Less effective | More effective | [4] |
| ABTS Radical Scavenging | Less effective | More effective | [4] |
| Nitric Oxide (NO) Scavenging | Less effective | More effective | [4] |
| Hydroxyl Radical (•OH) Scavenging | Can be pro-oxidant in some contexts | Potent scavenger | [4][7] |
Emerging research indicates that these melanin precursors and their resulting polymers may also play distinct roles in cellular signaling. Notably, DHICA has been shown to have protective and differentiating effects on human keratinocytes.[8] Furthermore, a derivative of DHICA-melanin has been demonstrated to activate the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response, leading to increased expression of antioxidant enzymes.[4]
The Eumelanin Synthesis Pathway
The formation of DHI and DHICA is a critical branching point in the eumelanin synthesis pathway, which begins with the amino acid tyrosine. The enzyme tyrosinase catalyzes the initial steps, leading to the formation of dopaquinone.[9][10] From dopaquinone, the pathway diverges to produce either DHI or DHICA, a process influenced by the enzyme dopachrome tautomerase (DCT).[11][12] DCT specifically catalyzes the conversion of dopachrome to DHICA.[11][12] The ratio of DHI to DHICA ultimately determines the final properties of the resulting eumelanin.[13]
Caption: The Eumelanin Synthesis Pathway.
Experimental Protocols
Synthesis of DHI- and DHICA-Derived Melanins
This protocol describes the synthesis of DHI- and DHICA-derived melanins via oxidative polymerization.
Materials:
-
5,6-dihydroxyindole (DHI)
-
5,6-dihydroxyindole-2-carboxylic acid (DHICA)
-
0.1 M Sodium Phosphate Buffer (pH 6.8)
-
Mushroom Tyrosinase
-
6 M HCl
-
Centrifuge
-
Lyophilizer
Protocol for DHI-Melanin Synthesis:
-
Dissolve 1 mmol of DHI in 98 mL of 0.1 M sodium phosphate buffer (pH 6.8).
-
Add 2 mL of a mushroom tyrosinase solution to the DHI solution.
-
Incubate the mixture with shaking for 24 hours at 37°C.
-
Acidify the reaction mixture to pH 2 with 6 M HCl to precipitate the melanin.
-
Centrifuge the mixture to pellet the DHI-melanin.
-
Wash the pellet with distilled water and lyophilize to obtain the final product.
Protocol for DHICA-Melanin Synthesis:
-
Dissolve 1 mmol of DHICA in 98 mL of 0.1 M sodium phosphate buffer (pH 6.8).
-
Add 2 mL of a mushroom tyrosinase solution to the DHICA solution.
-
Follow steps 3-6 from the DHI-Melanin Synthesis protocol.
Caption: Workflow for Melanin Synthesis.
Antioxidant Activity Assays
Standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays can be employed to compare the antioxidant potential of the synthesized DHI- and DHICA-melanins.[4]
DPPH Assay Protocol:
-
Prepare a stock solution of the synthesized melanin in a suitable solvent.
-
Prepare a solution of DPPH in methanol.
-
Mix various concentrations of the melanin solution with the DPPH solution.
-
Incubate the mixture in the dark for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity.
Conclusion
The choice between DHI and DHICA as precursors has profound implications for the resulting eumelanin's properties. DHI-derived melanins are black, insoluble, and form compact structures, while DHICA-derived melanins are brown, more soluble, and less aggregated.[4][5] These differences in their physicochemical nature are directly linked to their biological functions, with DHICA-melanins exhibiting superior antioxidant capabilities.[4][7] A thorough understanding of these differences is crucial for researchers in fields ranging from dermatology and cosmetology to materials science, where the unique properties of these biopolymers can be harnessed for various applications.
References
- 1. Reactome | DHI and DHICA polymerize forming eumelanin [reactome.org]
- 2. Microalgae and Macroalgae as Advanced Sources of Tyrosinase Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. d.docksci.com [d.docksci.com]
- 6. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Investigation of DHICA Eumelanin Using Density Functional Theory and Classical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The eumelanin intermediate 5,6-dihydroxyindole-2-carboxylic acid is a messenger in the cross-talk among epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory effects of melanin monomers, dihydroxyindole-2-carboxylic acid (DHICA) and dihydroxyindole (DHI) on mammalian tyrosinase, with a special reference to the role of DHICA/DHI ratio in melanogenesis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. Inhibitory effects of melanin monomers, dihydroxyindole-2-carboxylic acid (DHICA) and dihydroxyindole (DHI) on mammalian tyrosinase, with a special reference to the role of DHICA/DHI ratio in melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Validating the Structure of Synthesized 5,6-Diacetoxyindole with ¹H NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the successful synthesis of 5,6-diacetoxyindole is a critical step that relies on robust analytical techniques. Among these, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for unambiguous structure elucidation. This guide provides a comparative analysis of the ¹H NMR data for this compound against its potential precursors and impurities, offering a clear framework for validating synthesis outcomes.
The successful synthesis of this compound from its precursor, 5,6-dihydroxyindole, involves the acetylation of the two hydroxyl groups on the benzene ring of the indole scaffold. This structural modification leads to distinct changes in the ¹H NMR spectrum, providing a clear signature of the target molecule. By comparing the spectrum of the synthesized product with that of the starting material and the parent indole molecule, researchers can confidently verify the structure and purity of their compound.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for this compound and key comparative compounds. These values are crucial for identifying the presence of the desired product and the absence of starting materials or common byproducts.
| Proton | This compound (Predicted) | 5,6-Dihydroxyindole (Predicted) | Indole [1][2][3] |
| Solvent | DMSO-d₆ | DMSO-d₆ | CDCl₃ |
| NH (H-1) | ~11.3 ppm (br s, 1H) | ~10.8 ppm (br s, 1H) | 8.09 ppm (br s, 1H) |
| H-2 | ~7.5 ppm (t, 1H) | ~7.2 ppm (t, 1H) | 7.22 ppm (t, 1H) |
| H-3 | ~6.5 ppm (t, 1H) | ~6.3 ppm (t, 1H) | 6.52 ppm (dd, 1H) |
| H-4 | ~7.7 ppm (s, 1H) | ~7.0 ppm (s, 1H) | 7.65 ppm (d, 1H) |
| H-7 | ~7.3 ppm (s, 1H) | ~6.7 ppm (s, 1H) | 7.12 ppm (d, 1H) |
| -OCOCH₃ | ~2.3 ppm (s, 6H) | - | - |
| -OH | - | ~8.5-9.0 ppm (br s, 2H) | - |
Note: The chemical shifts for this compound and 5,6-dihydroxyindole are predicted based on established substituent effects on the indole ring and data from related structures. Experimental values may vary slightly.
The most telling indicator of a successful synthesis is the appearance of a singlet at approximately 2.3 ppm, integrating to six protons. This signal corresponds to the two equivalent acetyl groups. Concurrently, the broad singlet corresponding to the hydroxyl protons in 5,6-dihydroxyindole (around 8.5-9.0 ppm) should be absent in the spectrum of the purified product. Furthermore, the aromatic protons (H-4 and H-7) of this compound are expected to shift downfield compared to 5,6-dihydroxyindole due to the electron-withdrawing effect of the acetoxy groups.
Experimental Protocol: ¹H NMR Sample Preparation
To ensure high-quality and reproducible ¹H NMR data, the following protocol for sample preparation should be followed:
-
Sample Weighing: Accurately weigh 5-10 mg of the dried, synthesized compound.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for indole derivatives due to its excellent solubilizing power.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion and resolution.
Logical Workflow for Structure Validation
The process of validating the structure of synthesized this compound using ¹H NMR can be visualized as a logical workflow. This involves a series of steps from sample preparation to spectral analysis and comparison with reference data.
Caption: Workflow for ¹H NMR-based validation of this compound synthesis.
By systematically following this workflow and comparing the acquired ¹H NMR data with the provided reference values, researchers can confidently and objectively validate the successful synthesis of this compound, ensuring the quality and reliability of their downstream applications.
References
A Comparative Analysis of the Antioxidant Properties of DHI- and DHICA-Melanin
For Researchers, Scientists, and Drug Development Professionals
Eumelanin, the primary determinant of color in human skin, hair, and eyes, is a complex biopolymer composed predominantly of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) monomeric units. The relative ratio and arrangement of these two building blocks significantly dictate the physicochemical and biological properties of the resulting melanin, including its crucial role as an antioxidant. This guide provides an objective comparison of the antioxidant capacities of DHI- and DHICA-derived melanins, supported by experimental data and detailed methodologies, to inform research and development in related fields.
Structural and Physicochemical Differences
The fundamental differences in the antioxidant properties of DHI- and DHICA-melanin stem from their distinct molecular structures. DHI units tend to form planar oligomers that engage in strong π-π stacking, leading to the formation of compact, aggregated, and largely insoluble black pigments.[1] In contrast, the carboxylic acid group on the DHICA monomer introduces steric hindrance and electrostatic repulsion, resulting in a more twisted, non-planar polymer structure.[2] This less aggregated conformation imparts a brown color to DHICA-melanin and enhances its solubility in aqueous solutions, particularly at a pH above 5.[1] These structural variations directly influence the accessibility of active sites for free radical scavenging.
Quantitative Comparison of Antioxidant Activity
DHICA-melanin consistently demonstrates a more pronounced antioxidant effect compared to DHI-melanin across various assays.[3] This enhanced activity is attributed to its more open and soluble structure, which allows for more effective interaction with free radicals.[2][3] While DHI-melanin can even exhibit pro-oxidant properties in certain contexts, such as in the Fenton reaction where it can generate reactive oxygen species, DHICA-melanin acts as a potent hydroxyl radical scavenger.[4]
| Antioxidant Assay | DHI-Melanin Performance | DHICA-Melanin Performance | Key Observations |
| DPPH Radical Scavenging | Less Effective | More Effective | DHICA-melanin shows a greater capacity to donate a hydrogen atom to the stable DPPH radical.[1][5] |
| ABTS Radical Scavenging | Less Effective | More Effective | Similar to the DPPH assay, DHICA-melanin is a more potent scavenger of the ABTS radical cation.[1] |
| Nitric Oxide (NO) Scavenging | Less Effective | More Effective | DHICA-melanin is more efficient at scavenging nitric oxide radicals.[4] |
| Hydroxyl Radical (•OH) Scavenging | Can be pro-oxidant | Potent Scavenger | In Fenton reaction systems, DHI-melanin may contribute to •OH generation, whereas DHICA-melanin effectively neutralizes this highly reactive species.[2][4] |
| Ferric Reducing Antioxidant Power (FRAP) | Lower Reducing Power | Higher Reducing Power | DHICA-melanin exhibits a greater ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the antioxidant properties of melanins. Below are representative protocols for the synthesis of DHI- and DHICA-melanins and for the widely used DPPH radical scavenging assay.
Synthesis of DHI- and DHICA-Derived Melanins
Objective: To synthesize DHI- and DHICA-melanins via oxidative polymerization for comparative studies.
Materials:
-
5,6-dihydroxyindole (DHI)
-
5,6-dihydroxyindole-2-carboxylic acid (DHICA)
-
0.1 M Sodium Phosphate Buffer (pH 6.8 or 9.0)
-
Mushroom Tyrosinase (for enzymatic synthesis) or reliance on auto-oxidation at alkaline pH
-
6 M HCl
-
Centrifuge
-
Lyophilizer
Protocol (Auto-oxidation):
-
Prepare a 1 mM solution of either DHI or DHICA in 0.05 M carbonate buffer (pH 9.0).
-
Stir the solution vigorously, open to the air, for 24 hours to allow for aerobic oxidation and polymerization.
-
Acidify the reaction mixture to a pH of 3 using 6 M HCl to precipitate the melanin.
-
Collect the precipitate by centrifugation (e.g., 7000 rpm for 10 minutes at 4°C).
-
Wash the melanin pellet three times with 0.01 M HCl.
-
Lyophilize the final washed pellet to obtain a dry melanin powder.[5]
DPPH Radical Scavenging Assay
Objective: To quantitatively compare the free radical scavenging activity of DHI-melanin and DHICA-melanin.
Materials:
-
DHI-melanin and DHICA-melanin samples
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM or 0.2 mM in ethanol or methanol)
-
Ethanol or Methanol
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare stock solutions of DHI-melanin and DHICA-melanin in a suitable solvent (e.g., DMSO) at a concentration of 0.5 mg/mL.[5]
-
Create a series of dilutions of each melanin stock solution.
-
In a 96-well microplate, add a specific volume of each melanin dilution to a fixed volume of the DPPH solution.
-
Prepare a control well containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity for each melanin concentration using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of scavenging activity against the melanin concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[7]
Visualizing Structural and Functional Differences
The following diagrams illustrate the fundamental structural differences between DHI- and DHICA-melanin and a generalized workflow for comparing their antioxidant properties.
Caption: Structural differences between DHI- and DHICA-melanin.
Caption: Workflow for comparing antioxidant properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Investigation of DHICA Eumelanin Using Density Functional Theory and Classical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoxygenase/H2O2-catalyzed oxidation of dihdroxyindoles: synthesis of melanin pigments and study of their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Late Stages of Melanogenesis: Exploring the Chemical Facets and the Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 5,6-dihydroxyindole and 5,6-diacetoxyindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of two key eumelanin precursors: 5,6-dihydroxyindole (DHI) and its acetylated counterpart, 5,6-diacetoxyindole (DAI). Understanding the distinct spectral characteristics of these molecules is crucial for their identification, characterization, and the study of melanogenesis and related pathways. The data presented herein is compiled from various experimental sources to provide a comprehensive reference.
Introduction
5,6-dihydroxyindole (DHI) is a pivotal intermediate in the biosynthesis of eumelanin, the primary pigment responsible for brown and black coloration in humans. Its high reactivity and tendency to polymerize make it a challenging molecule to study. In contrast, this compound (DAI) is a more stable, protected form of DHI, often used as a precursor in synthetic routes to DHI and its derivatives. The acetylation of the hydroxyl groups significantly alters the electronic and, consequently, the spectroscopic properties of the indole ring. This guide will objectively compare their UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectra of DHI and DAI derivatives reveal significant differences in their electronic transitions, primarily due to the presence of free hydroxyl groups in DHI versus the acetylated groups in DAI.
Table 1: UV-Visible Absorption Data
| Compound | Solvent | λmax (nm) | Reference |
| 5,6-dihydroxyindole (DHI) | Aqueous Buffer (pH 7.4) | ~275, ~300 | [1] |
| 5,6-dihydroxyindole (DHI) | Phosphate Buffer (pH 3 and 7) | Transient absorption bands at ~450 and ~550 nm upon excitation at 266 nm | [2] |
| This compound-2-carboxylic acid amides | Not specified | Absorbance normalized at 300 nm, showing a profile similar to DHICA | [3] |
Experimental Protocol: UV-Visible Spectroscopy
UV-Vis absorption spectra are typically recorded on a dual-beam spectrophotometer. A general protocol for obtaining the spectrum of an indole derivative is as follows:
-
Sample Preparation: A dilute solution of the compound (e.g., 10-100 µM) is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or an aqueous buffer).
-
Instrumentation: The spectrophotometer is calibrated using a blank solution (the solvent used for the sample).
-
Data Acquisition: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The wavelengths of maximum absorbance (λmax) are then determined from the resulting spectrum.[4]
Fluorescence Spectroscopy
The fluorescence properties of DHI and DAI are sensitive to their molecular structure and environment. The free hydroxyl groups in DHI can participate in excited-state proton transfer, which can affect its fluorescence emission.
Table 2: Fluorescence Data
| Compound | Solvent | Excitation (nm) | Emission (nm) | Reference |
| 5,6-dihydroxyindole (DHI) | Cyclohexane | Not specified | Blue-shifted emission with vibronic structure | [5] |
| 5,6-dihydroxyindole (DHI) | Water | Not specified | Red-shifted, broad, and featureless emission | [5] |
| Indole Derivatives (General) | Various | Dependent on absorption maxima | Dependent on solvent polarity | [6] |
Experimental Protocol: Fluorescence Spectroscopy
Fluorescence spectra are acquired using a spectrofluorometer. A general procedure is outlined below:
-
Sample Preparation: A very dilute solution (typically in the micromolar or nanomolar range to avoid inner filter effects) is prepared in a fluorescence-grade solvent.
-
Instrumentation: The spectrofluorometer is configured with appropriate excitation and emission slit widths.
-
Data Acquisition: An excitation wavelength (often corresponding to a λmax from the UV-Vis spectrum) is selected, and the emission spectrum is scanned over a relevant wavelength range.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. The acetylation of the hydroxyl groups in DAI leads to characteristic signals for the acetyl protons and a downfield shift of the aromatic protons compared to DHI.
Note: The following NMR data for this compound is based on its 2-carboxamide derivative, which provides a close approximation of the chemical shifts for the core indole structure.[3]
Table 3: ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Position | 5,6-dihydroxyindole (DHI) - Predicted | 5,6-diacetoxy-1H-indole-2-carboxamide (DAI derivative)[3] |
| H-1 (NH) | ~10.5-11.5 (broad s) | ~11.8 (broad s) |
| H-2 | ~7.2-7.4 (m) | - |
| H-3 | ~6.3-6.5 (m) | ~7.1 (s) |
| H-4 | ~6.8-7.0 (s) | ~7.8 (s) |
| H-7 | ~6.6-6.8 (s) | ~7.4 (s) |
| Acetyl (CH₃) | - | ~2.3 (s, 6H) |
Table 4: ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Position | 5,6-dihydroxyindole (DHI) - Predicted | 5,6-diacetoxy-1H-indole-2-carboxamide (DAI derivative)[3] |
| C-2 | ~123-125 | ~130 |
| C-3 | ~101-103 | ~103 |
| C-3a | ~128-130 | ~125 |
| C-4 | ~103-105 | ~115 |
| C-5 | ~143-145 | ~139 |
| C-6 | ~140-142 | ~137 |
| C-7 | ~100-102 | ~107 |
| C-7a | ~132-134 | ~134 |
| Acetyl (C=O) | - | ~169 |
| Acetyl (CH₃) | - | ~21 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The sample (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. For ¹³C spectra, proton decoupling is typically employed to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most significant difference between the IR spectra of DHI and DAI is the presence of a broad O-H stretching band for DHI and the appearance of strong C=O stretching bands for the acetyl groups in DAI.
Table 5: Key Infrared Absorption Bands (cm⁻¹)
| Functional Group | 5,6-dihydroxyindole (DHI) | This compound (DAI) - Predicted |
| O-H Stretch (phenolic) | ~3200-3600 (broad) | Absent |
| N-H Stretch | ~3400 | ~3400 |
| C=O Stretch (acetyl) | Absent | ~1760 (strong) |
| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 |
| C-O Stretch (phenol/ester) | ~1200-1300 | ~1200-1300 |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid or dissolved samples can be analyzed between salt plates (e.g., NaCl or KBr).
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum is first collected. The sample spectrum is then recorded, and the background is automatically subtracted. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Visualizing the Chemical Relationship
The following diagrams illustrate the chemical structures and the synthetic relationship between DHI and DAI.
Caption: Chemical structures of 5,6-dihydroxyindole (DHI) and this compound (DAI).
Caption: Synthetic pathway showing the interconversion of DHI and DAI.
Conclusion
The spectroscopic properties of 5,6-dihydroxyindole and this compound are distinctly different, reflecting the chemical modification of the hydroxyl groups. DHI exhibits characteristic spectral features associated with its free phenolic groups, including specific UV-Vis absorption bands, environmentally sensitive fluorescence, and a broad O-H stretch in its IR spectrum. In contrast, the acetylation in DAI removes these features and introduces new signals corresponding to the acetyl groups, which are clearly observable in NMR and IR spectroscopy. This comparative guide provides a foundational dataset for researchers working with these important eumelanin precursors, aiding in their unambiguous identification and characterization in various experimental contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations [mdpi.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to Chemical Degradation Methods for the Analysis of 5,6-Diacetoxyindole Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary chemical degradation methods used to analyze polymers of 5,6-diacetoxyindole. Understanding the structure and composition of these polymers is crucial in various fields, including drug development, where they may be used as coating materials or drug carriers. This document outlines the principles, protocols, and expected outcomes of three key degradation techniques: permanganate oxidation, hydrogen peroxide oxidation, and hydrolysis. The information presented herein is supported by experimental data from studies on structurally similar indole-based polymers, providing a robust framework for methodological selection and application.
Introduction to Degradation Methods
Chemical degradation is a powerful tool for elucidating the structure of complex polymers like those derived from this compound. By breaking the polymer into smaller, identifiable fragments, researchers can gain insights into its monomeric composition, linkage patterns, and degree of polymerization. The choice of degradation method depends on the specific analytical goals, the desired level of structural information, and the available analytical instrumentation.
The primary degradation products of interest from 5,6-dihydroxyindole (DHI)-based polymers, the deacetylated form of this compound polymers, are pyrrole-2,3,5-tricarboxylic acid (PTCA) and pyrrole-2,3-dicarboxylic acid (PDCA). The yields of these products, quantifiable by High-Performance Liquid Chromatography (HPLC), provide valuable structural information.[1][2]
Comparison of Degradation Methods
The following table summarizes the key aspects of permanganate oxidation, hydrogen peroxide oxidation, and hydrolysis for the analysis of this compound polymers.
| Feature | Permanganate Oxidation | Hydrogen Peroxide Oxidation | Hydrolysis (Deacetylation) |
| Principle | Strong oxidation cleaves the indole rings to form stable carboxylic acid derivatives. | Milder, more specific oxidation that also yields pyrrolic carboxylic acids. | Cleavage of the acetyl ester bonds to yield the corresponding 5,6-dihydroxyindole polymer. |
| Primary Degradation Products | Pyrrole-2,3,5-tricarboxylic acid (PTCA).[2] | PTCA and Pyrrole-2,3-dicarboxylic acid (PDCA).[1][3] | 5,6-Dihydroxyindole polymer and acetic acid. |
| Analytical Technique | HPLC-UV | HPLC-UV/MS[3] | HPLC, NMR |
| Information Gained | Quantification of DHI-derived units in the polymer.[2] | Quantification of DHI and DHICA-like units, and estimation of the degree of polymerization from the PDCA/PTCA ratio.[1] | Confirms the presence of acetate groups and prepares the polymer for further degradation analysis. |
| Advantages | - Well-established method for melanin analysis. - PTCA is a specific marker for eumelanin.[2] | - Provides more detailed structural information (PDCA/PTCA ratio).[1] - Milder conditions may preserve more structural integrity of the degradation products. | - Specific for ester bond cleavage. - Essential pre-step for oxidative degradation analysis of the core polymer structure. |
| Disadvantages | - Harsh conditions can lead to lower yields and loss of some structural information. - May destroy other functional groups.[4] | - Yields of degradation products can be low but are reproducible.[5] | - Does not provide information about the core indole polymer structure. |
Experimental Protocols
Detailed methodologies for each degradation method are provided below. These protocols are based on established procedures for related indole polymers and can be adapted for this compound polymers.
Permanganate Oxidation
This method is a robust technique for the quantification of DHI-derived units within the polymer structure.
Protocol:
-
Sample Preparation: Weigh 1-5 mg of the this compound polymer into a glass reaction vial.
-
Hydrolysis (Deacetylation): Add 1 mL of 1 M H₂SO₄ to the sample. Heat at 100°C for 2 hours to deacetylate the polymer. Cool to room temperature.
-
Oxidation: Add 0.5 mL of 0.1 M KMnO₄ solution. Vortex the mixture and allow it to react at room temperature for 30 minutes. The solution should turn from purple to brown, indicating the consumption of permanganate.
-
Quenching: Add a small amount of solid Na₂SO₃ to quench the excess permanganate until the solution becomes colorless.
-
Extraction: Acidify the solution with 6 M HCl to pH 1-2. Extract the degradation products three times with 2 mL of diethyl ether.
-
Derivatization (Optional but Recommended for GC-MS): Evaporate the pooled ether extracts to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for derivatization (e.g., with BSTFA for silylation).
-
Analysis: Analyze the sample by HPLC-UV, detecting PTCA at approximately 270 nm.
Hydrogen Peroxide Oxidation
This method provides more detailed structural information through the analysis of both PTCA and PDCA.
Protocol:
-
Sample Preparation: Place 1-5 mg of the this compound polymer in a reaction vial.
-
Hydrolysis (Deacetylation): Perform deacetylation as described in the permanganate oxidation protocol (Step 2).
-
Oxidation: Add 0.5 mL of 1 M K₂CO₃ followed by 0.1 mL of 30% H₂O₂. Heat the mixture at 100°C for 1 hour.[2]
-
Cleanup: Cool the reaction mixture and acidify to pH 1-2 with 6 M HCl.
-
Extraction: Extract the carboxylic acid products with diethyl ether as described in the permanganate oxidation protocol (Step 5).
-
Analysis: Evaporate the ether and redissolve the residue in the HPLC mobile phase. Analyze by HPLC-UV, monitoring for both PDCA and PTCA.
Hydrolysis (Deacetylation)
This protocol is essential for removing the acetyl groups prior to oxidative degradation and for confirming the diacetoxy substitution.
Protocol:
-
Sample Preparation: Dissolve a known amount of the this compound polymer in a suitable solvent (e.g., DMSO or a mixture of water and a co-solvent).
-
Acid or Base Hydrolysis:
-
Acid Hydrolysis: Add an equal volume of 2 M HCl and heat the mixture at 80-100°C for 1-2 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH and stir at room temperature for 1-2 hours.
-
-
Neutralization: Neutralize the reaction mixture with an appropriate acid or base.
-
Analysis: Analyze the resulting solution by HPLC to monitor the disappearance of the starting polymer and the appearance of the deacetylated polymer. The collected deacetylated polymer can then be subjected to oxidative degradation.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical considerations for choosing a degradation method.
Caption: Workflow for Permanganate Oxidation.
Caption: Workflow for Hydrogen Peroxide Oxidation.
Caption: Choosing a Degradation Method.
Conclusion
The chemical degradation of this compound polymers is a critical step in their structural characterization. Permanganate oxidation offers a straightforward method for quantifying the core indole content. Hydrogen peroxide oxidation provides a more nuanced view, allowing for the differentiation of monomeric units and insights into the degree of polymerization. Hydrolysis is an essential preliminary step to enable these oxidative methods and to confirm the presence of the diacetate functionality. The choice of method should be guided by the specific research question and the desired level of structural detail. By employing these techniques, researchers can effectively analyze and understand the composition of this compound polymers for various scientific and pharmaceutical applications.
References
- 1. Degree of polymerization of 5,6-dihydroxyindole-derived eumelanin from chemical degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Usefulness of alkaline hydrogen peroxide oxidation to analyze eumelanin and pheomelanin in various tissue samples: application to chemical analysis of human hair melanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Evaluation of Eumelanin Maturation by ToF-SIMS and Alkaline Peroxide Oxidation HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retaining antigenicity and DNA in the melanin bleaching of melanin-containing tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 5,6-Diacetoxyindole-Derived Materials for UV Absorption
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of the Efficacy of 5,6-Diacetoxyindole Derivatives as UV Absorbing Agents.
The quest for effective and safe ultraviolet (UV) radiation absorbing agents is a cornerstone of dermatological and cosmetic science. Among the promising candidates are materials derived from this compound, a molecule rooted in the biosynthetic pathway of eumelanin, the natural pigment responsible for photoprotection in human skin. This guide provides a comprehensive comparison of the UV absorption efficacy of this compound-derived materials against other common UV absorbers, supported by available experimental data and detailed methodologies.
Introduction to this compound and its Photoprotective Lineage
Comparative UV Absorption Performance
While direct, peer-reviewed comparative studies quantifying the Sun Protection Factor (SPF) of this compound in standardized formulations are not extensively available in the public domain, we can infer its potential efficacy from the UV absorption characteristics of its precursors and related derivatives. 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a closely related eumelanin precursor, and its derivatives have demonstrated significant absorption in the UVB and UVA regions.[4]
For the purpose of this guide, we will compare the known properties of common organic and inorganic UV filters with the anticipated performance of this compound-based materials, based on the available spectral data of its precursors.
| Feature | This compound Derivatives (Anticipated) | Oxybenzone[5][6] | Avobenzone | Zinc Oxide (Micronized) |
| UV Spectrum Coverage | Broad-spectrum (UVA & UVB) | UVB, UVA2 | UVA1 | Broad-spectrum (UVA & UVB) |
| Primary Mechanism | Absorption | Absorption | Absorption | Scattering, Absorption |
| Photostability | Anticipated to be higher than DHI | Moderate | Low (often requires stabilizers) | High |
| Antioxidant Potential | High (based on indole structure) | Low | Low | Low |
Table 1: Comparative Overview of UV Filter Properties.
Quantitative UV-Vis Absorption Data
| Compound | Peak Absorption (λmax) | Molar Extinction Coefficient (ε) | Solvent |
| 5-Nitroindole | 322 nm | ~10,000 M⁻¹cm⁻¹ | 2-Propanol |
| 6-Nitroindole | ~310 nm and ~370 nm | Not specified | 2-Propanol |
| Oxybenzone | ~288 nm and ~325 nm | Not specified | Not specified |
| Avobenzone | ~357 nm | Not specified | Not specified |
Table 2: UV Absorption Characteristics of Indole Derivatives and Common UV Filters.[7]
Experimental Protocols
To ensure a standardized and objective comparison, the following experimental methodologies are crucial for evaluating the efficacy of UV absorbing materials.
In Vitro Sun Protection Factor (SPF) Determination
The in vitro SPF is a valuable tool for screening and formulation development. The method involves measuring the transmittance of UV light through a thin film of the test product.
Protocol:
-
Substrate Preparation: A synthetic substrate, such as polymethylmethacrylate (PMMA) plates, is used to mimic the surface of the skin.
-
Sample Application: A precise amount of the formulation containing the UV absorbing agent (e.g., 1.0 mg/cm²) is evenly applied to the substrate.
-
UV Transmittance Measurement: The transmittance of UV radiation through the sample-coated substrate is measured using a UV-Vis spectrophotometer equipped with an integrating sphere. Measurements are taken at 5 nm intervals across the UVB and UVA range (290-400 nm).
-
SPF Calculation: The SPF is calculated using the following equation, which integrates the erythemal action spectrum (a measure of the skin's sensitivity to different UV wavelengths) and the solar spectral irradiance:
dot
Caption: Workflow for in vitro SPF determination.
Photostability Testing (ICH Q1B Guideline)
Photostability is a critical parameter for any UV absorber, as degradation can lead to a loss of efficacy and the formation of potentially harmful byproducts. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized method for photostability testing. [1][8][9][10][11] Protocol:
-
Sample Preparation: The test material (drug substance or product) is placed in a chemically inert, transparent container. A control sample is wrapped in aluminum foil to protect it from light.
-
Light Exposure: Samples are exposed to a light source that provides a combination of UV and visible light. The ICH Q1B guideline specifies a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter. Xenon arc lamps or a combination of cool white fluorescent and near-UV lamps are typically used.
-
Analysis: After exposure, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Comparison: The results from the light-exposed samples are compared to those of the dark control to assess the extent of photodegradation.
dot
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemimpex.com [chemimpex.com]
- 3. UV-absorption spectra of melanosomes containing varying 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Review of Environmental Effects of Oxybenzone and Other Sunscreen Acti" by Samantha L. Schneider and Henry W. Lim [scholarlycommons.henryford.com]
- 6. panaceaindex.com [panaceaindex.com]
- 7. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Cross-Validation of Analytical Methods for 5,6-Diacetoxyindole Characterization
For researchers, scientists, and drug development professionals, the precise and accurate characterization of 5,6-diacetoxyindole is paramount for its application in pharmaceutical synthesis and biochemical research.[1] This guide provides an objective comparison of common analytical techniques for the characterization of this compound, supported by representative experimental data and detailed methodologies. The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to ensure the reliability and consistency of analytical results.
Data Presentation: A Comparative Overview
The selection of an analytical method for this compound is contingent on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or high-throughput screening. The following tables summarize the typical performance characteristics of the discussed analytical methods based on data from indole derivatives.[2][3][4]
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Validation Parameter | Typical Performance for Indole Derivatives |
| Linearity (R²) | >0.998[5] |
| Limit of Detection (LOD) | 0.015 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD%) | < 2%[6] |
| Selectivity | High (with appropriate column and mobile phase) |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Validation Parameter | Typical Performance for Indole Derivatives |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | < 0.5 ppm[7] |
| Limit of Quantification (LOQ) | 1 ppm |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD%) | < 10% |
| Selectivity | Very High (mass fragmentation pattern) |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Validation Parameter | Application |
| Linearity (R²) | Applicable for quantitative NMR (qNMR) |
| Limit of Detection (LOD) | ~5-20 mg for ¹H NMR[8] |
| Limit of Quantification (LOQ) | ~20-50 mg for ¹³C NMR[8] |
| Accuracy (% Recovery) | High (with internal standard) |
| Precision (RSD%) | < 1% (qNMR) |
| Specificity | Very High (structural elucidation) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for indole derivatives and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the routine quantification and purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (typically around 300 nm).[9]
-
Injection Volume: 10 µL.
-
-
Quantification: Construct a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the identification and quantification of this compound, particularly for identifying impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Suitable solvent for sample dissolution (e.g., ethyl acetate)
Procedure:
-
Sample Preparation: Dissolve the sample in a volatile solvent. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
-
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), ramp to a final temperature (e.g., 280°C) to ensure elution of the compound.
-
Carrier Gas Flow: 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-500) to capture the molecular ion and characteristic fragments of this compound.
-
-
Identification and Quantification: Identification is based on the retention time and the mass spectrum. Quantification can be achieved using an internal standard and constructing a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural elucidation and characterization of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent.[8]
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
Caption: Logical relationship of analytical methods.
References
- 1. starodub.nl [starodub.nl]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 6. 5,6-二甲氧基吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. benchchem.com [benchchem.com]
- 9. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
